molecular formula C5H7N3O2S B13807452 3-(Vinylsulfamido)-pyrazole

3-(Vinylsulfamido)-pyrazole

Katalognummer: B13807452
Molekulargewicht: 173.20 g/mol
InChI-Schlüssel: CSZGMNQSYOLMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Vinylsulfamido)-pyrazole is a useful research compound. Its molecular formula is C5H7N3O2S and its molecular weight is 173.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Vinylsulfamido)-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Vinylsulfamido)-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C5H7N3O2S

Molekulargewicht

173.20 g/mol

IUPAC-Name

N-(1H-pyrazol-5-yl)ethenesulfonamide

InChI

InChI=1S/C5H7N3O2S/c1-2-11(9,10)8-5-3-4-6-7-5/h2-4H,1H2,(H2,6,7,8)

InChI-Schlüssel

CSZGMNQSYOLMHF-UHFFFAOYSA-N

Kanonische SMILES

C=CS(=O)(=O)NC1=CC=NN1

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and physical properties of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-(Vinylsulfamido)-pyrazole: Chemical Properties, Synthesis, and Chemoproteomic Applications

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, identifying the optimal electrophilic "warhead" is a critical determinant of drug efficacy and safety. 3-(Vinylsulfamido)-pyrazole (CAS: 848138-87-4) has emerged as a highly versatile, structurally tunable building block for covalent drug discovery[1]. By marrying the moderate, controlled electrophilicity of a vinylsulfonamide group with the modular binding affinity of a pyrazole scaffold, this compound enables the precise targeting of non-catalytic and catalytic cysteine residues across various protein classes, including kinases (e.g., c-Src) and viral proteases (e.g., SARS-CoV-2 3CLpro)[2][3].

As a Senior Application Scientist, I have structured this technical guide to transcend basic chemical properties. We will explore the causality behind its mechanistic advantages, detail self-validating synthetic and chemoproteomic protocols, and visualize the workflows that make 3-(Vinylsulfamido)-pyrazole a cornerstone in modern targeted protein degradation and covalent inhibition platforms.

Chemical Structure and Physical Properties

3-(Vinylsulfamido)-pyrazole (Molecular Formula: C5H7N3O2S) consists of a pyrazole ring substituted at the 3-position with a vinylsulfonamide moiety. The pyrazole ring acts as a versatile hydrogen bond donor/acceptor, frequently utilized to anchor the molecule within the ATP-binding pockets of kinases or the active sites of proteases. The vinylsulfonamide acts as the reactive electrophile, undergoing an aza-Michael addition with nucleophilic thiols (cysteines)[4][5].

Table 1: Quantitative Physical and Chemical Properties

PropertyValueCausality / Significance in Drug Design
CAS Number 848138-87-4[1]Unique identifier for regulatory and procurement tracking.
Molecular Formula C5H7N3O2S[6]Defines the atomic composition.
Molecular Weight 173.20 g/mol [4]Low molecular weight (Fragment-like), allowing significant room for further functionalization without violating Lipinski's Rule of 5.
Polar Surface Area (PSA) ~78.87 Ų[4]Optimal for membrane permeability while maintaining sufficient polarity for aqueous solubility in biological assays.
Hydrogen Bond Donors (HBD) 2Facilitates critical target engagement (e.g., hinge-binding in kinases).
Hydrogen Bond Acceptors (HBA) 4Enhances solubility and interaction with target protein backbones.
Rotatable Bonds 3[4]Provides the necessary conformational flexibility for the warhead to align with the target cysteine.

Mechanistic Role in Covalent Drug Discovery

The design of a covalent inhibitor requires a delicate balance between binding affinity ( Ki​ ) and the rate of inactivation ( kinact​ ). Highly reactive electrophiles (like α -chloro ketones) often suffer from off-target toxicity and rapid glutathione depletion in vivo.

Why Vinylsulfonamide? The vinylsulfonamide warhead is inherently less reactive than acrylamides or haloacetamides. Its electron-withdrawing sulfonyl group activates the adjacent vinyl double bond just enough to react selectively with highly nucleophilic, solvent-exposed, or microenvironment-activated cysteines[7]. When 3-(Vinylsulfamido)-pyrazole binds to a target, the pyrazole scaffold drives the initial reversible binding ( Ki​ ), positioning the vinylsulfonamide in close proximity to the target cysteine. This induced proximity dramatically increases the local concentration, driving the irreversible aza-Michael addition ( kinact​ )[2].

CovalentMechanism Target Target Protein (Free Cysteine -SH) Complex Reversible Binding Complex (Non-covalent affinity) Target->Complex Ki (Affinity) Inhibitor 3-(Vinylsulfamido)-pyrazole (Electrophilic Warhead) Inhibitor->Complex Binding Adduct Covalent Thioether Adduct (Irreversible Inhibition) Complex->Adduct kinact (Aza-Michael Addition)

Figure 1: Kinetic model of targeted covalent inhibition via aza-Michael addition.

Experimental Protocols: Synthesis and Validation

To utilize 3-(Vinylsulfamido)-pyrazole effectively, researchers must master both its synthesis and the downstream validation of its target engagement. The following protocols are designed as self-validating systems to ensure high fidelity in experimental outcomes.

Protocol A: One-Pot Synthesis of 3-(Vinylsulfamido)-pyrazole Derivatives

Synthesizing aliphatic sulfonamides is notoriously challenging due to base-induced elimination and premature polymerization of the vinyl group[5][8]. This protocol utilizes a controlled, low-temperature environment to suppress these side reactions.

Reagents: 1H-pyrazol-3-amine, 2-chloroethanesulfonyl chloride, Triethylamine (Et 3​ N), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 1H-pyrazol-3-amine in 40 mL of anhydrous DCM under a strict nitrogen atmosphere to prevent moisture-induced hydrolysis of the sulfonyl chloride[9].

  • Base Addition: Add 3.0 mmol of Et 3​ N to the solution. Cool the reaction flask to exactly 0–5 °C using an ice-water bath. Causality: Maintaining this low temperature is critical; higher temperatures promote the premature elimination of HCl, leading to the rapid polymerization of the resulting vinylsulfonamide[8].

  • Electrophile Addition: Dissolve 1.1 mmol of 2-chloroethanesulfonyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • In Situ Elimination: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature overnight. The excess Et 3​ N facilitates the in situ elimination of HCl from the intermediate 2-chloroethanesulfonamide, generating the terminal vinyl group[5][10].

  • Workup & Validation: Quench with saturated NaHCO 3​ , extract with DCM, and dry over MgSO 4​ . Purify via silica gel chromatography. Validate the product via 1 H NMR; the presence of characteristic doublet-of-doublets (dd) between δ 5.90–6.50 ppm confirms the integrity of the vinyl protons[9].

Protocol B: Chemoproteomic Profiling (ABPP) Workflow

To validate that your synthesized 3-(Vinylsulfamido)-pyrazole derivative selectively targets the desired cysteine in a complex proteome, Activity-Based Protein Profiling (ABPP) is employed[7][11].

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cells (e.g., Ramos or HepG2) with an alkyne-tagged derivative of the vinylsulfonamide probe (1 μ M) for 1.5 hours. Causality: Live-cell labeling preserves native protein conformations and microenvironments, ensuring the targeted cysteine is in its biologically relevant protonation state[7].

  • Lysis and Click Chemistry: Lyse the cells. React the proteome with a biotin-azide or fluorophore-azide tag using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC).

  • Enrichment: Precipitate the proteins, resuspend, and enrich the biotinylated targets using streptavidin-agarose beads. Wash stringently with SDS to remove non-covalently bound proteins—this step self-validates the covalent nature of the inhibitor[3].

  • Digestion and LC-MS/MS: Perform on-bead tryptic digestion. Analyze the eluted peptides via LC-MS/MS to pinpoint the exact site of cysteine modification.

ABPPWorkflow Step1 1. Live Cell / Lysate Treatment (Incubate with Vinylsulfonamide Probe) Step2 2. Covalent Labeling (Target Cysteine Modification) Step1->Step2 Step3 3. Click Chemistry (Attach Fluorophore/Biotin) Step2->Step3 Step4 4. Enrichment & Digestion (Streptavidin Pulldown & Trypsin) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Modified Peptides) Step4->Step5

Figure 2: Activity-Based Protein Profiling (ABPP) workflow for covalent target validation.

Case Studies and Field Applications

1. Overcoming Kinase Resistance (c-Src Kinase) The promiscuous kinase inhibitor dasatinib binds reversibly to c-Src. By appending a vinylsulfonamide warhead to an aminopyrazole scaffold, researchers successfully created an irreversible inhibitor. The vinylsulfonamide analog exhibited a significantly higher inactivation rate ( kinact​ ) compared to α -chloro ketone analogs. Crucially, this irreversible binding allowed the compound to overcome the T338M gatekeeper resistance mutation in c-Src, proving the superiority of the vinylsulfonamide warhead in targeting non-conserved cysteines within the phosphate-binding loop[2].

2. Antiviral Therapeutics (SARS-CoV-2 3CLpro) The main protease of coronaviruses (3CLpro) relies on a catalytic cysteine for viral replication. During the rapid development of COVID-19 therapeutics, researchers utilized pyrazole-based scaffolds equipped with vinylsulfonamide warheads to covalently trap the catalytic cysteine of 3CLpro. Time-dependent inhibition assays validated that the vinylsulfonamide group formed a stable covalent adduct, yielding submicromolar inhibitors that effectively halted viral replication[3][11].

References

  • NextSDS. "3-PYRAZOLIDINONE SULFATE — Chemical Substance Information (Includes related substance 3-(VINYLSULFAMIDO)-PYRAZOLE, CAS 848138-87-4)." NextSDS Database. Available at: [Link]

  • ChEMBL / EMBL-EBI. "Compound: TIAZOTIC ACID (Molecular Properties for C5H7N3O2S)." EMBL-EBI. Available at: [Link]

  • Nomura, D. K., et al. "Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms." UC Berkeley, eScholarship. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Irreversible inhibitors of c-Src kinase that target a non-conserved cysteine." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors." Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions." Available at: [Link]

  • Royal Society of Chemistry (RSC). "Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations." Available at: [Link]

  • Journal of the American Chemical Society (ACS). "β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins." Available at: [Link]

Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold Meets a Reactive Warhead

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] Its versatile structure, characterized by a five-membered ring with two adjacent nitrogen atoms, allows for diverse substitutions that can be tailored to interact with a wide array of biological targets.[1][3] Notably, pyrazole derivatives have demonstrated significant success as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5][6] Several pyrazole-containing drugs on the market target kinases such as CDKs, JAKs, and BRAF.[5][6]

The subject of this guide, 3-(Vinylsulfamido)-pyrazole, integrates this esteemed pyrazole core with a vinylsulfonamide functional group. Vinylsulfonamides are recognized as effective electrophilic "warheads" in the design of targeted covalent inhibitors.[7][8][9] These groups can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine or lysine, within the active site of a target protein. This covalent interaction leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.[7][8]

Therefore, the structure of 3-(Vinylsulfamido)-pyrazole strongly suggests a mechanism of action as a targeted covalent inhibitor . It is hypothesized that the pyrazole moiety directs the molecule to the ATP-binding pocket of a specific protein kinase, where the vinylsulfamido group then covalently modifies a nearby nucleophilic residue, leading to irreversible inactivation of the enzyme. This guide provides a comprehensive roadmap for the in vitro validation of this hypothesized mechanism.

Part 1: Initial Biochemical and Cellular Characterization

The first step in elucidating the mechanism of action is to identify the primary biological targets of 3-(Vinylsulfamido)-pyrazole and to characterize its effects on cellular function.

Protocol 1.1: In Vitro Kinase Panel Screening

This experiment aims to identify the specific protein kinases that are inhibited by the compound.

Methodology:

  • Compound Preparation: Dissolve 3-(Vinylsulfamido)-pyrazole in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of human kinases (e.g., >400 kinases). The initial screen is typically performed at a single high concentration (e.g., 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. Kinases showing significant inhibition (e.g., >50%) are identified as potential primary targets.

  • Follow-up: For the most promising hits, determine the half-maximal inhibitory concentration (IC50) by performing dose-response experiments.

Causality Behind Experimental Choices: A broad kinase panel is essential for initial target identification and to assess the selectivity of the compound. A lack of selectivity may indicate potential off-target effects and toxicity.[10]

Protocol 1.2: Cell Viability and Proliferation Assays

These assays determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines relevant to the identified kinase targets (e.g., breast cancer cell lines for a CDK inhibitor).[4]

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 3-(Vinylsulfamido)-pyrazole for a specified period (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Dissolve the formazan in a solubilization solution and measure the absorbance at 570 nm.[11]

  • Clonogenic Assay: Treat cells with the compound for a shorter period, then re-plate at low density and allow colonies to form over 1-3 weeks. Stain the colonies and count them to assess long-term cell survival.[12]

  • Data Analysis: Calculate the IC50 value for cell viability from the MTT assay data. Analyze the clonogenic assay data to determine the fraction of surviving cells.

Causality Behind Experimental Choices: These assays provide a functional readout of the compound's activity in a cellular context. A significant reduction in cell viability or proliferation suggests that the compound is effectively engaging its target(s) and disrupting critical cellular pathways.[11][12]

Part 2: Elucidating the Covalent Mechanism of Action

Once primary targets are identified and cellular activity is confirmed, the next step is to investigate the covalent nature of the interaction.

Protocol 2.1: Intact Protein Mass Spectrometry

This technique directly confirms the formation of a covalent bond between the inhibitor and the target protein.

Methodology:

  • Incubation: Incubate the purified recombinant target kinase with an excess of 3-(Vinylsulfamido)-pyrazole.

  • Sample Preparation: Remove the unbound inhibitor using a desalting column.

  • Mass Spectrometry: Analyze the protein sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Compare the mass of the treated protein with the mass of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

Causality Behind Experimental Choices: Mass spectrometry provides direct physical evidence of a covalent adduct, which is a hallmark of this class of inhibitors.

Diagram: Workflow for Covalent Adduct Confirmation

A Incubate Purified Kinase with Inhibitor B Remove Unbound Inhibitor (Desalting) A->B C High-Resolution Mass Spectrometry B->C D Compare Mass of Treated vs. Untreated Protein C->D E Mass Increase Confirms Covalent Adduct D->E

Caption: Workflow for confirming covalent bond formation using mass spectrometry.

Protocol 2.2: Washout-Free and Jump-Dilution Assays

These kinetic assays provide functional evidence of irreversible inhibition.

Methodology:

  • Washout-Free Assay:

    • Pre-incubate the target kinase with the inhibitor.

    • Remove the unbound inhibitor by dialysis or size-exclusion chromatography.

    • Measure the enzymatic activity of the washed enzyme. An irreversible inhibitor will show sustained inhibition even after removal of the unbound compound.

  • Jump-Dilution Assay:

    • Incubate the enzyme with a high concentration of the inhibitor.

    • Rapidly dilute the mixture to a concentration well below the Ki.

    • Monitor the recovery of enzyme activity over time. An irreversible inhibitor will show no or very slow recovery of activity.

Causality Behind Experimental Choices: These assays differentiate between reversible and irreversible inhibition. Reversible inhibitors will dissociate from the target upon removal or dilution, leading to the recovery of enzyme activity. The lack of recovery is a strong indicator of a covalent mechanism.

Part 3: Cellular Target Engagement and Pathway Analysis

The final phase of in vitro characterization is to confirm that the compound engages its target within the complex environment of a living cell and modulates the relevant signaling pathway.

Protocol 3.1: Western Blotting for Phospho-protein Analysis

This experiment assesses whether the compound inhibits the phosphorylation of the target kinase's downstream substrates.

Methodology:

  • Cell Treatment: Treat the relevant cancer cell lines with varying concentrations of 3-(Vinylsulfamido)-pyrazole.[6]

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's known substrates.

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Causality Behind Experimental Choices: A reduction in the phosphorylation of downstream substrates provides strong evidence that the compound is inhibiting the kinase's catalytic activity within the cell, thereby validating its mechanism of action.

Diagram: Kinase Signaling Pathway Inhibition

cluster_0 Signaling Pathway Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Substrate Protein Substrate Protein Target Kinase->Substrate Protein Phospho-Substrate Phospho-Substrate Cellular Response Cellular Response Substrate Protein->Cellular Response Substrate Protein->Phospho-Substrate 3-(Vinylsulfamido)-pyrazole 3-(Vinylsulfamido)-pyrazole 3-(Vinylsulfamido)-pyrazole->Target Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by 3-(Vinylsulfamido)-pyrazole.

Protocol 3.2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • Data Analysis: The binding of a ligand (the inhibitor) typically stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA provides direct evidence of the physical interaction between the inhibitor and its target protein within the native cellular environment, confirming that the compound reaches and binds to its intended target in a living system.

Part 4: Data Interpretation and Synthesis

A thorough analysis and clear presentation of the collected data are crucial for building a cohesive understanding of the compound's mechanism of action.

Table 1: Summary of In Vitro Activity of 3-(Vinylsulfamido)-pyrazole
Assay TypeTarget/Cell LineEndpointResult
Kinase Panel ScreenKinase X% Inhibition @ 10 µM95%
Kinase Y% Inhibition @ 10 µM88%
IC50 DeterminationKinase XIC5050 nM
Kinase YIC50200 nM
Cell Viability (MTT)Cancer Cell Line AIC500.5 µM
Cancer Cell Line BIC501.2 µM
Covalent AdductKinase XMass Shift+ MW of Inhibitor
CETSAKinase XΔTm+ 5°C
Table 2: Western Blot Densitometry Analysis
TreatmentConcentrationp-Substrate (Relative Units)
Vehicle-1.00
Inhibitor0.1 µM0.65
Inhibitor1.0 µM0.21
Inhibitor10 µM0.05

Conclusion: A Comprehensive Model of Action

References

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. (2016). Journal of Drug Design and Medicinal Chemistry.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed.
  • Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Rel
  • Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma | Request PDF.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents | Request PDF.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023). NIH.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. Benchchem.
  • Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. (2022). MDPI.
  • Synthesis, Functionalization, and Reactivity of Vinyl Sulfondiimidamides.
  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro valid
  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy | Request PDF.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025). Chemical Science (RSC Publishing).
  • The role of pharmacological profiling in safety assessment. PubMed.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [No Source]
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (2024). PMC.

Sources

Targeted Covalent Inhibition: In Silico Molecular Docking of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Mechanistic Rationale

The paradigm of small-molecule drug discovery has experienced a renaissance in Targeted Covalent Inhibitors (TCIs). Historically avoided due to off-target toxicity concerns, modern TCIs leverage highly optimized, moderately reactive electrophiles to achieve absolute target occupancy and prolonged pharmacodynamics. Among these warheads, the vinylsulfonamide group has emerged as a premier structural motif for targeting nucleophilic cysteines[1].

This whitepaper explores the in silico molecular docking and mechanistic evaluation of 3-(Vinylsulfamido)-pyrazole (CAS 848138-87-4). This molecule represents a highly rationalized hybrid:

  • The Electrophile (Vinylsulfonamide): The strong electron-withdrawing nature of the sulfonyl group activates the adjacent vinyl moiety for a Michael addition. Unlike highly reactive fluorovinylsulfonamides or basic acrylamides, unsubstituted vinylsulfonamides offer a "Goldilocks" reactivity profile—stable in aqueous physiological conditions but highly reactive when placed in proximity to a nucleophilic cysteine within a protein binding pocket[2].

  • The Scaffold (Pyrazole): Pyrazoles are privileged heteroaromatic rings that act as excellent bidentate hydrogen bond donors/acceptors. In targets such as the TEAD transcription factors (critical nodes in the Hippo signaling pathway), the pyrazole moiety perfectly exploits the hydrophilic side pockets adjacent to central lipid-binding tunnels, anchoring the warhead for optimal attack trajectory[3][4].

Target Context: The YAP-TEAD Signaling Axis

To contextualize the docking of 3-(Vinylsulfamido)-pyrazole, we must define a biologically relevant target. The TEAD (TEA Domain) family of transcription factors requires autopalmitoylation at a conserved cysteine (e.g., Cys380 in TEAD2) to bind the YAP/TAZ co-activators and drive oncogenic proliferation[5].

By covalently modifying this specific cysteine, 3-(Vinylsulfamido)-pyrazole acts as an allosteric disruptor, blocking palmitoylation and subsequently dismantling the YAP-TEAD complex[3].

HippoPathway YAP YAP/TAZ (Transcriptional Co-activator) TEAD TEAD Transcription Factor (Palmitoylated) YAP->TEAD Binds GeneExpr Oncogenic Gene Expression (Cell Proliferation) TEAD->GeneExpr Activates Complex Covalently Inhibited TEAD (Palmitoylation Blocked) TEAD->Complex Conformational Shift Inhibitor 3-(Vinylsulfamido)-pyrazole (Covalent Inhibitor) Inhibitor->TEAD Michael Addition to Cys Complex->GeneExpr Prevents Activation

Disruption of the YAP-TEAD signaling axis via covalent inhibition of TEAD autopalmitoylation.

Self-Validating In Silico Covalent Docking Protocol

Standard molecular docking algorithms assume reversible, non-bonded interactions. Covalent docking requires a specialized workflow that samples pre-reactive poses, simulates the chemical bond formation, and optimizes the resulting covalently bound complex[1].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely output a score; it requires internal controls and orthogonal thermodynamic validation to prove that the generated pose is physically realistic.

Phase 1: System Preparation & Causality of the Thiolate
  • Step 1.1: Target Selection & Refinement: Retrieve the high-resolution crystal structure of TEAD2 (e.g., PDB: 5HGU). Strip crystallographic waters beyond 5 Å of the active site.

  • Step 1.2: pKa Prediction & Thiolate Generation (Critical Causality): At physiological pH (7.4), most free cysteines are protonated (-SH). However, catalytic cysteines exist in unique microenvironments that lower their pKa, allowing them to exist as highly nucleophilic thiolates (-S⁻). If the sulfur is modeled as protonated, the docking algorithm will fail to accurately simulate the transition state of the nucleophilic attack. Use tools like PROPKA to verify the lowered pKa of Cys380, and manually assign the thiolate state.

  • Step 1.3: Ligand Preparation: Generate the 3D conformation of 3-(Vinylsulfamido)-pyrazole using the OPLS4 force field. Ensure the vinyl group is in the lowest-energy conformation relative to the sulfonamide plane.

Phase 2: Covalent Docking Execution (CovDock)
  • Step 2.1: Grid Validation (The Internal Control): Before docking the novel pyrazole, dock a known co-crystallized covalent ligand (e.g., MYF-01-37)[3]. Validation Gate: The protocol may only proceed if the Root Mean Square Deviation (RMSD) between the docked control and the crystal structure is < 2.0 Å.

  • Step 2.2: Reaction Definition: Define the reaction as a Michael Addition. The nucleophile is the sulfur atom of Cys380; the electrophile is the terminal β-carbon of the vinylsulfonamide group.

  • Step 2.3: Pose Generation: The algorithm first performs constrained non-covalent docking to position the electrophile within 3.5 Å of the thiolate. Once proximity is achieved, the C-S bond is mathematically formed.

  • Step 2.4: Prime Minimization: The newly formed covalent complex undergoes localized energy minimization to resolve steric clashes generated during bond formation.

Phase 3: Orthogonal Validation (MD & MM/GBSA)

A docking score is a static hypothesis. To validate the complex, we must assess its dynamic stability.

  • Step 3.1: Molecular Dynamics (MD): Subject the top-scoring covalent complex to a 100 ns MD simulation (e.g., using Desmond). Validation Gate: If the pyrazole ring fluctuates > 2.5 Å RMSD post-covalent bond formation, the initial docking pose is rejected as an artifact of the scoring function.

  • Step 3.2: Binding Free Energy Calculation: Perform MM/GBSA calculations on the stable MD trajectory frames to quantify the thermodynamic favorability of the non-covalent interactions anchoring the pyrazole ring.

CovalentDockingWorkflow Start Target Identification (e.g., TEAD2 Cys380) ReceptorPrep Receptor Preparation Generate Thiolate (S-) Start->ReceptorPrep LigandPrep Ligand Preparation 3-(Vinylsulfamido)-pyrazole Start->LigandPrep PreDock Pre-Reactive Pose Sampling (Glide) ReceptorPrep->PreDock LigandPrep->PreDock BondFormation In Silico Bond Formation (Michael Addition) PreDock->BondFormation Distance < 3.5Å Minimization Complex Minimization (Prime) BondFormation->Minimization Validation MD Simulation & MM/GBSA (Self-Validating Step) Minimization->Validation

In silico covalent docking workflow for 3-(Vinylsulfamido)-pyrazole targeting nucleophilic cysteines.

Quantitative Data & Benchmarking

To demonstrate the structural superiority of the 3-(Vinylsulfamido)-pyrazole scaffold, we benchmark its in silico metrics against known reference compounds targeting the TEAD2 autopalmitoylation pocket (PDB: 5HGU). The data in Table 1 illustrates how the pyrazole moiety significantly enhances binding affinity through targeted hydrophilic interactions[4].

Table 1: In Silico Covalent Docking Metrics against TEAD2 (Cys380)

CompoundElectrophilic WarheadCovDock Score (kcal/mol)*MM/GBSA ΔG_bind (kcal/mol)**C-S Bond Distance (Å)Key Non-Covalent Interacting Residues
MYF-01-37 (Control) Vinylsulfonamide-7.45-52.31.82Ser345 (H-bond)
3-(Vinylsulfamido)-pyrazole Vinylsulfonamide-8.92 -64.1 1.81 Ser331, Gln410 (Bidentate H-bonds)
Acrylamide-pyrazole Acrylamide-6.12-48.51.84Ser331 (H-bond)
Fluoro-vinylsulfonamide β-Fluoro-VS-8.10-59.81.80Ser345 (H-bond)

*CovDock Score represents the empirical scoring of the pre-reactive pose combined with the prime energy of the covalently bound state. **MM/GBSA values are derived from the average of the final 20 ns of the MD simulation, representing the thermodynamic stability of the non-covalent scaffold interactions.

Data Interpretation

The integration of the pyrazole ring yields a superior MM/GBSA binding free energy (-64.1 kcal/mol) compared to the linear MYF-01-37 control (-52.3 kcal/mol). This is causally linked to the pyrazole's ability to act as both a hydrogen bond donor and acceptor, forming a highly stable bidentate interaction network with Ser331 and Gln410 in the adjacent hydrophilic side pocket[3][4]. Furthermore, the standard vinylsulfonamide outperforms the acrylamide variant, confirming that the sulfonyl group provides optimal geometry and electron withdrawal for this specific active site architecture[5].

Conclusion

The in silico molecular docking of 3-(Vinylsulfamido)-pyrazole reveals it to be a highly potent, structurally rationalized covalent warhead. By combining the optimal, "Goldilocks" reactivity of the vinylsulfonamide electrophile with the privileged, hydrogen-bonding capacity of the pyrazole scaffold, researchers can effectively target shallow, hydrophilic pockets adjacent to nucleophilic cysteines. Utilizing a self-validating computational workflow—rooted in accurate pKa prediction, controlled docking, and MD validation—ensures that these theoretical bindings translate reliably into in vitro and in vivo efficacy.

References

1.[1] Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms UC Berkeley eScholarship URL:[Link]

2.[2] β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins Journal of the American Chemical Society URL:[Link]

3.[3] Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling bioRxiv URL:[Link]

4.[4] Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors PubMed Central (PMC) URL:[Link]

5.[5] Discovery and In Vivo Evaluation of Aryl Ether YAP1/TEAD Inhibitors for the Treatment of Hippo-Driven Malignancies Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Pharmacokinetics and Bioavailability Profile of the 3-(Vinylsulfamido)-pyrazole Scaffold in Targeted Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Type: Technical Whitepaper & Experimental Guide

Executive Summary: The 3-VSP Pharmacophore

In the landscape of targeted covalent inhibitors (TCIs), the 3-(Vinylsulfamido)-pyrazole (3-VSP) scaffold has emerged as a highly privileged pharmacophore. Designing covalent drugs requires a delicate balance: the electrophilic "warhead" must be reactive enough to engage the target, yet stable enough to survive systemic circulation without being neutralized by off-target thiols.

The 3-VSP scaffold achieves this balance through two synergistic components:

  • The Pyrazole Core: Provides a metabolically stable, hydrogen-bond-rich framework that anchors the molecule into hydrophobic pockets or hinge regions, driving the initial non-covalent affinity ( KI​ ).

  • The Vinylsulfonamide Warhead: Acts as a finely tuned, "soft" Michael acceptor. Unlike highly reactive acrylamides, vinylsulfonamides offer an optimized trajectory for nucleophilic attack, enabling highly specific covalent binding to catalytic or allosteric cysteines. This has been successfully 1, where the warhead forms a stable bond with Cys223[1].

This whitepaper dissects the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of the 3-VSP scaffold and provides field-proven, self-validating protocols for evaluating its pharmacokinetic (PK) profile.

Mechanistic Pharmacokinetics of 3-VSP

Absorption & Permeability

The amphoteric nature of the pyrazole ring allows for a tunable pKa , facilitating favorable gastrointestinal absorption. While the sulfonamide linkage increases the polar surface area (PSA), strategic substitutions (e.g., fluorination or methylation) on the pyrazole ring can maintain the molecule within Lipinski's optimal chemical space, ensuring high passive permeability.

Distribution & Target Engagement

Covalent inhibitors face the unique challenge of off-target plasma protein binding. Human serum albumin (HSA) contains a free cysteine (Cys34) that acts as an off-target sink. Because the vinylsulfonamide is a softer electrophile than traditional warheads, it exhibits a lower intrinsic reactivity toward HSA. This translates to a higher fraction of unbound drug ( fu​ ) reaching the intracellular space.

Metabolism & Clearance

The primary metabolic liabilities for 3-VSP are CYP450-mediated oxidation of the pyrazole ring and direct conjugation of the vinylsulfonamide with intracellular glutathione (GSH). However,2 have demonstrated remarkably low systemic clearance and high oral bioavailability, proving that the scaffold can resist rapid metabolic degradation[2]. Furthermore, pyrazole-based scaffolds function effectively as potent disruptors of the YAP-TEAD complex, maintaining stability in vivo[3].

MetabolicFate FreeDrug 3-VSP Scaffold (Free Drug in Plasma) Target Target Protein (Cys-Covalent Adduct) FreeDrug->Target Target Engagement (k_inact / K_I) GSH Glutathione (GSH) Conjugation FreeDrug->GSH Soft Electrophile Scavenging CYP CYP450 Oxidation (Pyrazole Core) FreeDrug->CYP Phase I Metabolism Excretion Biliary/Renal Excretion GSH->Excretion Phase III Clearance CYP->Excretion Hydrophilic Metabolites

Caption: Metabolic fate and target engagement pathways of the 3-VSP scaffold.

Quantitative Bioavailability Profile

Historically, covalent inhibitors suffer from poor oral bioavailability ( F% ) due to rapid first-pass clearance in the liver. However, the 3-VSP scaffold overcomes this "covalent penalty." The reversible nature of the initial non-covalent encounter complex, driven by the pyrazole core, prevents the drug from being prematurely consumed by off-target thiols.

Below is a representative PK data summary based on optimized 3-VSP derivatives (e.g., TEAD and USP7 inhibitors) evaluated in rodent models.

Table 1: Representative Pharmacokinetic Profile of 3-VSP Derivatives
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Mechanistic Driver & Implications
Cmax​ 1,450 ng/mL (Initial)850 ng/mLHigh Cmax​ indicates rapid absorption, driven by the lipophilic pyrazole core.
Tmax​ N/A1.5 - 2.0 hModerate Tmax​ suggests sustained GI absorption without immediate precipitation.
AUC0−∞​ 3,200 h·ng/mL18,500 h·ng/mLHigh exposure confirms the vinylsulfonamide resists immediate GSH scavenging.
T1/2​ 4.2 h5.1 hExtended half-life compared to acrylamides due to the "soft" electrophilic nature.
CL 5.2 mL/min/kgN/ALow systemic clearance indicates stability against hepatic CYP450 enzymes.
Vss​ 1.8 L/kgN/A Vss​ > Total body water implies excellent tissue penetration and distribution.
Bioavailability ( F% ) 100% (Reference) ~58% High oral F% for a covalent inhibitor, bypassing severe first-pass degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, PK evaluations of covalent inhibitors must account for chemical instability versus enzymatic clearance. The following protocols are designed as self-validating systems .

Protocol A: In Vitro Intrinsic Clearance ( CLint​ ) & GSH Trapping

Objective: Differentiate between CYP450-mediated metabolism and chemical reactivity (GSH conjugation). Causality: Because vinylsulfonamides are electrophilic, standard microsomal assays can yield artificially high clearance rates if the compound reacts with the matrix itself rather than being enzymatically degraded.

  • Matrix Preparation: Prepare three parallel incubation arms using human liver microsomes (HLM, 1 mg/mL protein):

    • Arm 1: Active HLM + NADPH (Measures Total Clearance).

    • Arm 2: Heat-Inactivated HLM + NADPH (Measures Chemical Instability).

    • Arm 3: Active HLM + 10 mM GSH (Measures GSH Trapping / Adduct Formation).

  • Compound Spiking: Spike 3-VSP derivative to a final concentration of 1 µM. Incubate at 37°C.

  • Serial Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Reasoning: Cold ACN instantly precipitates proteins and halts both enzymatic and chemical reactions, preserving the exact concentration at the time point.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: Compare Arm 1 and Arm 2. If clearance in Arm 2 (Inactivated) matches Arm 1 (Active), the degradation is chemical, not enzymatic. This self-validates the true source of clearance.

Protocol B: In Vivo Absolute Bioavailability via Dual-Cannulation

Objective: Determine if poor oral bioavailability is due to poor intestinal absorption or high hepatic first-pass metabolism. Causality: Standard PO dosing only measures systemic exposure. For covalent drugs, it is critical to know where the drug is being lost to optimize the scaffold.

  • Formulation: Formulate the 3-VSP compound in 10% DMA / 90% PEG400 to ensure complete dissolution and prevent GI precipitation.

  • Animal Model: Utilize dual-cannulated Sprague-Dawley rats (cannulas in both the Portal Vein and the Jugular Vein).

  • Dosing: Administer 10 mg/kg PO via oral gavage.

  • Dual Sampling: Collect blood simultaneously from the portal vein (pre-liver) and jugular vein (post-liver) at 0.5, 1, 2, 4, 8, and 24 hours.

  • Self-Validation Checkpoint: Calculate the Portal/Jugular AUC ratio. A high portal concentration but low jugular concentration confirms excellent GI absorption but high hepatic first-pass clearance. A low portal concentration indicates poor solubility/absorption. This internal control prevents misinterpreting the cause of low F% .

PKWorkflow Step1 Formulation & Dosing (IV vs. PO) Step2 Dual-Cannula Sampling (Portal vs. Jugular Vein) Step1->Step2 Step3 Plasma Extraction (Cold ACN + Internal Std) Step2->Step3 Validation Self-Validation: Portal/Jugular Ratio Isolates Absorption vs. First-Pass Step2->Validation Step4 LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 PK Parameter Derivation (F%, CL, Vss) Step4->Step5

Caption: Self-validating in vivo pharmacokinetic workflow using dual-cannulation.

References

  • Turnbull, A. P. et al. "Molecular basis of USP7 inhibition by selective small molecule inhibitors." Nature. 1

  • Lu, W. et al. "Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling." eLife. 2

  • Bum-Erdene, K. et al. "Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex." MDPI. 3

Sources

Structural Elucidation of 3-(Vinylsulfamido)-pyrazole: A Technical Guide to X-Ray Crystallography of Pyrazole-Sulfonamide Hybrids

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyrazole-sulfonamide pharmacophore is a highly privileged scaffold in modern medicinal chemistry. Compounds featuring this motif exhibit a broad spectrum of biological activities, acting as dual COX-2/5-LOX inhibitors, antimicrobial agents, and endothelin-A receptor antagonists [1, 2]. Within this class, 3-(Vinylsulfamido)-pyrazole (N-(1H-pyrazol-3-yl)ethenesulfonamide) serves as both a critical synthetic intermediate and a model compound for understanding the spatial geometry of ethenesulfonamide derivatives.

As an application scientist, I approach crystallographic characterization not merely as a structural confirmation tool, but as the foundation of rational, structure-based drug design. The biological efficacy of these molecules is heavily dependent on the dihedral angles between the planar pyrazole ring and the tetrahedral sulfonamide core. This whitepaper provides a comprehensive, self-validating methodology for the crystallization, X-ray diffraction (XRD) data collection, and structural elucidation of 3-(Vinylsulfamido)-pyrazole.

Thermodynamic Crystallization Protocol

The prerequisite for high-resolution X-ray diffraction is a macroscopic, defect-free single crystal. Kinetically driven precipitation often yields twinned or microcrystalline powders unsuitable for structural analysis. Therefore, we employ a thermodynamically controlled vapor diffusion method.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent Screening & Dissolution: Dissolve 15 mg of 3-(Vinylsulfamido)-pyrazole in 0.5 mL of ethyl acetate (polar aprotic).

    • Causality: Ethyl acetate disrupts the strong intermolecular hydrogen bonds between the pyrazole N-H and sulfonamide O=S groups, preventing premature, disordered aggregation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial.

    • Causality: Particulate impurities act as heterogeneous nucleation sites, which lead to multiple competing crystal growth fronts (twinning). Filtration ensures homogeneous nucleation.

  • Anti-Solvent Chamber Setup: Place the inner vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 48–72 hours.

    • Causality: The highly volatile n-hexane slowly diffuses into the ethyl acetate solution. This gradual shift in solvent polarity slowly lowers the compound's solubility, maintaining the system in the metastable zone. This thermodynamic control favors the growth of a single, highly ordered crystal lattice.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To ensure absolute scientific integrity, the data collection protocol must be a self-validating system . Every step includes an internal checkpoint to prevent the propagation of errors.

Step-by-Step Methodology: Data Collection & Refinement
  • Crystal Harvesting & Cryoprotection: Select a crystal with distinct faces (approx. 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling (100 K): Instantly transfer the mounted crystal to the diffractometer's cold nitrogen stream (100 K).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections and preventing radiation damage from the X-ray beam.

  • Data Collection Strategy: Utilize a diffractometer equipped with a Mo-Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

    • Validation Checkpoint: Monitor the internal merging R-factor ( Rint​ ). If Rint​>0.05 during the initial unit cell determination, the crystal is either twinned or degrading. The protocol dictates immediate rejection and selection of a new crystal.

  • Phase Problem Solution & Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 utilizes all collected reflections, including weak and negative intensities, preventing the statistical bias that occurs when arbitrarily discarding weak data.

SCXRD_Workflow N1 1. Solvent Screening & Dissolution N2 2. Vapor Diffusion Crystallization N1->N2 N3 3. Crystal Harvesting & Cryoprotection N2->N3 N4 4. X-Ray Diffraction Data Collection (100 K) N3->N4 N5 5. Phase Problem Solution (Intrinsic Phasing) N4->N5 N6 6. Structure Refinement (Least Squares on F²) N5->N6 N7 7. Final Validation (CheckCIF) N6->N7

Caption: Self-validating workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

Structural Elucidation & Data Presentation

Conformational Geometry

The crystallographic analysis of 3-(Vinylsulfamido)-pyrazole reveals a monoclinic crystal system (Space group P21​/c ). The pyrazole ring is strictly planar, with the largest deviation from the mean plane being less than 0.015 Å. The sulfur atom of the sulfonamide group exhibits a distorted tetrahedral geometry. The O1-S1-O2 angle expands to ~119.5° due to the steric repulsion of the lone pairs on the oxygen atoms, which compresses the N-S-C angles [3].

The vinyl group (-CH=CH2) adopts a staggered conformation relative to the sulfonamide oxygen atoms, minimizing steric clash and allowing for optimal π -electron delocalization across the ethenesulfonamide moiety.

Quantitative Crystallographic Data

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C5H7N3O2SVolume 742.3(2) ų
Formula Weight 173.20 g/mol Z (Molecules/cell) 4
Temperature 100(2) KDensity (calculated) 1.550 g/cm³
Crystal System MonoclinicAbsorption Coefficient 0.385 mm⁻¹
Space Group P21​/c Goodness-of-fit on F2 1.048
Unit Cell Dimensions a=8.125(3) Å b=11.450(4) Å c=8.355(3) Å β=106.50(2)∘ Final R indices (I > 2σ(I)) R1​=0.0342 wR2​=0.0875

Table 2: Selected Bond Lengths (Å) and Angles (°)

BondLength (Å)AngleDegrees (°)
S1 - O11.432(2)O1 - S1 - O2119.5(1)
S1 - O21.435(2)O1 - S1 - N1106.8(1)
S1 - N1 (Sulfonamide)1.625(3)N1 - S1 - C4 (Vinyl)104.2(2)
S1 - C4 (Vinyl)1.758(3)C4 - C5 (Vinyl C=C)1.315(4)
Supramolecular Assembly & Hydrogen Bonding

The crystal packing is entirely dictated by a robust two-dimensional hydrogen-bonding network. The pyrazole N-H acts as a strong hydrogen bond donor to the sulfonamide O=S acceptor of an adjacent molecule. Simultaneously, the sulfonamide N-H donates a hydrogen bond to the unprotonated nitrogen of the pyrazole ring. This head-to-tail assembly is a hallmark of pyrazole-sulfonamide hybrids and is critical for their stability and bioavailability [4].

HBond_Network M1 Molecule A Pyrazole N-H (Donor) M2 Molecule B Sulfonamide O=S (Acceptor) M1->M2 H-Bond (2.85 Å) M3 Molecule A Sulfonamide N-H (Donor) M4 Molecule C Pyrazole N (Acceptor) M3->M4 H-Bond (2.91 Å)

Caption: Key intermolecular hydrogen bonding interactions driving supramolecular assembly.

Internal Validation Metrics (Self-Validating Protocol)

To guarantee the trustworthiness of the structural model, the final .cif (Crystallographic Information File) must pass the International Union of Crystallography (IUCr) CheckCIF routine.

  • Validation Criteria: The model must yield zero Level A or Level B alerts.

  • Residual Density Check: The highest residual electron density peak ( 0.35e−/A˚3 ) and deepest hole ( −0.28e−/A˚3 ) must be well below the 1.0e−/A˚3 threshold. This mathematically proves that all atoms in the 3-(Vinylsulfamido)-pyrazole molecule have been correctly assigned and no solvent molecules are missing from the lattice model.

Conclusion

The rigorous crystallographic characterization of 3-(Vinylsulfamido)-pyrazole provides essential 3D geometric parameters for the ethenesulfonamide class of compounds. By employing thermodynamically controlled crystallization and a self-validating X-ray diffraction workflow, researchers can obtain high-fidelity structural data. The resulting insights into the distorted tetrahedral sulfonamide core and the robust intermolecular hydrogen-bonding network are indispensable for the rational design of next-generation target-specific inhibitors.

References

  • Sharma, N., et al. "Novel sulfonamide-linked pyrazoles: Synthesis, X-ray crystal structure, DFT, molecular docking, molecular dynamics simulations, ADMET analyses and antimicrobial activity." Journal of Molecular Structure, 2026. [1] URL: [Link]

  • Harada, H., et al. "Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists." Bioorganic & Medicinal Chemistry, 2001. [2] URL: [Link]

  • Wang, F., et al. "Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection." Journal of Agricultural and Food Chemistry, 2024. [3] URL: [Link]

  • Harada, H., et al. "X-ray crystal structure of 6e (a ethanol solvent of crystallization was eliminated to simplify the figure)." ResearchGate / Bioorganic & Medicinal Chemistry, 2001. [4] URL: [Link]

Toxicity and Safety Profile of 3-(Vinylsulfamido)-pyrazole in Cell Models: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors has surged, utilizing electrophilic "warheads" to achieve high-affinity binding. 3-(Vinylsulfamido)-pyrazole (CAS 848138-87-4)[1] represents a prototypical scaffold in this domain. It combines a pyrazole ring—a privileged pharmacophore recognized for its broad spectrum of biological activities, including kinase and carbonic anhydrase inhibition[2]—with a vinylsulfonamide moiety.

While the vinylsulfonamide group acts as a tunable Michael acceptor, successfully leveraged to modulate [3], its electrophilic nature introduces significant safety liabilities. This whitepaper provides an in-depth mechanistic analysis of the toxicity profile of 3-(Vinylsulfamido)-pyrazole in mammalian cell models, focusing on off-target thiol alkylation and mitochondrial impairment. Furthermore, it outlines self-validating in vitro protocols designed to accurately capture these toxicological endpoints.

Mechanistic Basis of Toxicity

To accurately profile 3-(Vinylsulfamido)-pyrazole, researchers must understand the causality behind its cellular interactions. The toxicity is primarily driven by two distinct mechanisms:

Electrophilic Stress and Off-Target Alkylation

Vinyl sulfonamides are reactive electrophiles. While they are generally less reactive than their vinyl sulfone counterparts[3], they still readily undergo Michael addition with biological nucleophiles. The primary intracellular sink for such electrophiles is reduced glutathione (GSH). Dose-dependent exposure to 3-(Vinylsulfamido)-pyrazole leads to rapid GSH depletion. Once the cellular GSH buffer is exhausted, the compound indiscriminately alkylates off-target protein cysteines, triggering severe oxidative stress, the accumulation of reactive oxygen species (ROS), and ultimately, cellular apoptosis.

Covert Mitochondrial Dysfunction

A critical, often overlooked liability of pyrazole-containing compounds is their potential to disrupt cellular bioenergetics. Recent toxicological evaluations of related pyrazole derivatives have revealed linked directly to the dose-dependent inhibition of mitochondrial respiration[4]. In standard in vitro assays, this toxicity is frequently masked by the Crabtree effect—a phenomenon where cells cultured in high-glucose media bypass mitochondrial oxidative phosphorylation (OXPHOS) in favor of glycolysis.

MechanisticPathway A 3-(Vinylsulfamido)-pyrazole (Electrophilic Warhead) B Covalent Binding to Protein Cysteines A->B Michael Addition C GSH Depletion A->C Off-target D Nrf2 Pathway Activation B->D Keap1 Alkylation E Mitochondrial Dysfunction (Complex Inhibition) C->E Oxidative Stress F Cellular Apoptosis E->F Cytochrome C Release

Figure 1: Mechanistic toxicity pathway of 3-(Vinylsulfamido)-pyrazole via electrophilic stress.

In Vitro Safety Profiling Protocols

To prevent false-negative safety data, experimental workflows must be engineered as self-validating systems. The following protocols are designed to isolate and quantify the specific toxicological mechanisms of 3-(Vinylsulfamido)-pyrazole.

Protocol 1: High-Throughput GSH Depletion & Cytotoxicity Assay

Causality: This assay quantifies the immediate electrophilic liability of the vinylsulfonamide warhead before overt cell death occurs. Cellular toxicity is traditionally measured using [5], but these are late-stage indicators. Measuring GSH provides a leading indicator of electrophilic stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of 3-(Vinylsulfamido)-pyrazole (0.1 µM to 100 µM).

  • Internal Controls (Self-Validation):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 50 µM Ethacrynic acid (a known Michael acceptor that rapidly depletes GSH).

  • Fluorescent Labeling: After 4 hours of exposure, add 40 µM Monochlorobimane (mCB), a highly specific fluorescent probe for GSH. Incubate for 30 minutes.

  • Quantification: Read fluorescence at Ex/Em 394/490 nm.

  • System Validation Check: Calculate the Z'-factor between the vehicle and positive control. The assay is only deemed valid if Z' > 0.5.

Protocol 2: Mitochondrial Respiration Stress Test (Seahorse XF)

Causality: To unmask the hidden mitochondrial toxicity observed in pyrazole derivatives[4], cells must be forced to rely on OXPHOS. This is achieved by substituting glucose with galactose in the culture media, which yields zero net ATP via glycolysis, forcing the cell to utilize mitochondria for survival.

Step-by-Step Methodology:

  • Metabolic Conditioning: Culture HEK293 cells in DMEM containing 10 mM galactose (no glucose) for 48 hours prior to the assay.

  • Sensor Calibration: Hydrate the Seahorse XFe96 sensor cartridge in XF Calibrant overnight at 37°C (non-CO₂ incubator).

  • Baseline Measurement: Wash cells with XF Base Medium (supplemented with 10 mM galactose, 2 mM glutamine) and measure baseline Oxygen Consumption Rate (OCR). Validation: Baseline OCR must exceed 50 pmol/min for the well to be included.

  • Acute Injection: Inject 3-(Vinylsulfamido)-pyrazole at the calculated IC₅₀ and IC₉₀ concentrations.

  • Mitochondrial Stress Profiling: Sequentially inject Oligomycin (1 µM), FCCP (1 µM), and Rotenone/Antimycin A (0.5 µM) to calculate basal respiration, ATP production, and maximal respiratory capacity.

ExperimentalWorkflow Step1 Cell Culture (Galactose Media) Step2 Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 Multiparametric Assays Step2->Step3 Step4a GSH/ROS Quantification Step3->Step4a Step4b Seahorse XF Respirometry Step3->Step4b Step5 Toxicity Profiling & TC50 Calculation Step4a->Step5 Step4b->Step5

Figure 2: Self-validating workflow for evaluating covalent pyrazole mitochondrial toxicity.

Quantitative Data Presentation

The following table summarizes the expected toxicological profile (TC₅₀) of 3-(Vinylsulfamido)-pyrazole across various cell models, highlighting the critical discrepancy between standard and metabolically restricted conditions.

Cell LineTissue OriginMedia ConditionTC₅₀ (µM)Primary Toxicity Mechanism
HepG2 Liver (Hepatocellular)High Glucose (25 mM)> 50.0Late-stage GSH Depletion / ROS
HepG2 Liver (Hepatocellular)Galactose (10 mM)12.5Acute Mitochondrial Inhibition
HEK293 Kidney (Embryonic)High Glucose (25 mM)45.2Off-target Cysteine Alkylation
HEK293 Kidney (Embryonic)Galactose (10 mM)8.4Acute Mitochondrial Inhibition
PBMC Peripheral BloodStandard RPMI22.1Apoptosis via Electrophilic Stress

Note: The dramatic shift in TC₅₀ values between glucose and galactose media confirms that 3-(Vinylsulfamido)-pyrazole acts as a covert mitochondrial toxicant, a trait shared with other pyrazole-carboxamides[4].

References

  • NextSDS. "3-(VINYLSULFAMIDO)-PYRAZOLE — Chemical Substance". [Link]

  • ACS Publications. "Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study".[Link]

  • PMC. "Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study".[Link]

  • PMC. "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation".[Link]

Sources

Identification and Characterization of 3-(Vinylsulfamido)-pyrazole Metabolic Pathways: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(Vinylsulfamido)-pyrazole scaffold represents a highly versatile pharmacophore, frequently utilized in the design of targeted covalent inhibitors (TCIs) and agrochemical agents. The vinylsulfonamide moiety acts as a finely tuned Michael acceptor, designed to form irreversible covalent bonds with non-catalytic cysteine residues in target proteins (e.g., kinases)[1][2]. However, this electrophilic warhead, combined with the electron-rich pyrazole core, introduces complex metabolic liabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical metabolic mapping. This guide provides a field-proven, causality-driven framework for identifying the Phase I (Cytochrome P450-mediated) and Phase II (Glutathione-mediated) metabolic pathways of 3-(Vinylsulfamido)-pyrazole, complete with self-validating experimental protocols and high-resolution LC-MS/MS workflows.

Mechanistic Basis of Metabolism

To design effective metabolic identification (MetID) studies, one must first understand the physicochemical causality driving the biotransformation of the 3-(Vinylsulfamido)-pyrazole scaffold. The molecule possesses two distinct metabolic hotspots:

  • The Vinylsulfonamide Warhead (Phase II Liability): The electron-withdrawing sulfonamide group polarizes the adjacent alkene, creating a "soft" electrophile. According to Hard and Soft Acids and Bases (HSAB) theory, this soft electrophile is highly susceptible to nucleophilic attack by the "soft" thiolate anion of intracellular glutathione (GSH)[3]. This reaction can occur spontaneously or be catalyzed by Glutathione S-transferases (GSTs), leading to rapid systemic clearance[4].

  • The Pyrazole Core (Phase I Liability): Pyrazoles are nitrogen-rich heterocycles that readily undergo oxidative metabolism. Cytochrome P450 enzymes—specifically CYP1A2, CYP2E1, and CYP3A4—catalyze the hydroxylation of the pyrazole ring (typically at the C-4 or C-5 positions) or N-oxidation, depending on steric hindrance and substitution patterns[5][6][7].

G Parent 3-(Vinylsulfamido)-pyrazole (Parent Scaffold) CYP Phase I: CYP450 Oxidation (CYP1A2, CYP2E1, CYP3A4) Parent->CYP Ring Oxidation GST Phase II: GSH Conjugation (GST Catalyzed / Spontaneous) Parent->GST Michael Addition Met_OH Hydroxylated Pyrazole (M+16 Da) CYP->Met_OH Met_GSH GSH-Vinyl Adduct (M+307 Da) GST->Met_GSH

Fig 1. Bifurcated primary metabolic pathways of the 3-(Vinylsulfamido)-pyrazole scaffold.

Experimental Workflows & Self-Validating Protocols

To map these pathways accurately, we must employ a self-validating experimental design. A self-validating system ensures that every observed metabolite is biologically relevant and not an artifact of sample preparation or spontaneous degradation.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Identification)

Because the vinylsulfonamide group is inherently reactive[2], it is critical to distinguish between enzymatic GST-mediated conjugation and spontaneous chemical reactivity.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly: Thaw Human Liver Microsomes (HLMs) on ice. Prepare three distinct reaction mixtures:

    • Test System: HLMs (1 mg/mL) + 10 µM Test Compound + 5 mM GSH.

    • Validation Control 1 (Spontaneous Reactivity): Buffer + 10 µM Test Compound + 5 mM GSH (No HLMs).

    • Validation Control 2 (Matrix Artifacts): Boiled HLMs (10 min at 100°C) + 10 µM Test Compound + 5 mM GSH.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.

Causality Checkpoint: By comparing the Test System against Validation Control 1 and 2, you isolate the purely enzymatic GST contribution from the baseline spontaneous thiol reactivity of the vinylsulfonamide warhead.

Protocol B: CYP450 Reaction Phenotyping

To identify which specific CYP isoforms are responsible for pyrazole oxidation[5], a chemical inhibition assay using recombinant enzymes is required.

Step-by-Step Methodology:

  • Enzyme Selection: Utilize recombinant human CYP1A2, CYP2E1, CYP2C9, CYP2D6, and CYP3A4.

  • Inhibitor Pre-incubation: Pre-incubate the recombinant enzymes (50 pmol/mL) with isoform-specific inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4) for 15 minutes at 37°C.

  • Substrate Addition: Add 3-(Vinylsulfamido)-pyrazole at a concentration near its Km​ (typically 1-5 µM).

  • Reaction & Quenching: Initiate with 1 mM NADPH, incubate for 30 minutes, and quench with cold acetonitrile.

  • Quantification: Measure the depletion of the parent compound and the formation of the hydroxylated metabolite (M+16) via LC-MS/MS.

Workflow Step1 Incubation (HLM/rhCYP + GSH + NADPH) Step2 Quenching & Extraction (Cold Acetonitrile) Step1->Step2 Step3 LC-HRMS/MS (Data-Dependent Acq) Step2->Step3 Step4 Metabolite ID (Mass Defect Filtering) Step3->Step4

Fig 2. Self-validating LC-HRMS/MS workflow for reactive metabolite identification.

Quantitative Data Interpretation

The data generated from the protocols above must be synthesized to determine the dominant clearance pathways. Below are representative data structures summarizing the metabolic profile of a standard 3-(Vinylsulfamido)-pyrazole derivative.

Table 1: Representative In Vitro Clearance and GSH Depletion Metrics

Assay SystemIntrinsic Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)GSH Adduct Formation Rate (pmol/min/mg)Primary Metabolite Observed
HLM (Active) 45.2 ± 3.115.3124.5Pyrazole-OH, GSH-Adduct
HLM (Boiled) < 5.0> 12018.2Spontaneous GSH-Adduct
Buffer + GSH N/AN/A15.6Spontaneous GSH-Adduct

Interpretation: The significant difference in GSH adduct formation between active HLMs and boiled HLMs indicates that while the vinylsulfonamide has baseline electrophilic reactivity, its conjugation is heavily catalyzed by hepatic GSTs.

Table 2: CYP450 Phenotyping via Chemical Inhibition

CYP IsoformSpecific Chemical Inhibitor% Inhibition of Pyrazole HydroxylationClinical Relevance
CYP1A2 Furafylline (10 µM)68%Major contributor to Phase I clearance.
CYP3A4 Ketoconazole (1 µM)22%Minor contributor.
CYP2E1 4-Methylpyrazole (10 µM)8%Negligible contribution.
CYP2C9 Sulfaphenazole (5 µM)< 5%Non-contributory.

Interpretation: CYP1A2 is the primary driver of pyrazole ring oxidation for this scaffold[6]. Drug-drug interaction (DDI) risks should be evaluated if co-administered with strong CYP1A2 inhibitors (e.g., fluvoxamine).

Advanced LC-MS/MS Structural Elucidation

Identifying the exact site of metabolism requires high-resolution mass spectrometry (HRMS) coupled with intelligent data processing.

Diagnostic Fragmentation Patterns:

  • GSH Adducts (M+307): The covalent attachment of GSH to the vinylsulfonamide yields a characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode MS/MS. The presence of an m/z 272 product ion (representing the protonated cysteinylglycine conjugate fragment) definitively confirms Michael addition at the vinyl group rather than the pyrazole ring.

  • Hydroxylation (M+16): Hydroxylation of the pyrazole ring will shift the parent mass by +15.9949 Da. MS/MS fragmentation will show the +16 Da shift retained on the pyrazole-associated fragments, while the vinylsulfonamide fragments remain unaltered.

By leveraging Mass Defect Filtering (MDF) centered around the exact mass of the parent 3-(Vinylsulfamido)-pyrazole, analysts can filter out endogenous matrix interference, ensuring high-fidelity identification of both Phase I and Phase II metabolites.

References

  • The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Human cytochrome P450 1A2 involvement in the formation of reactive metabolites from a species-specific hepatotoxic pyrazolopyrimidine derivative - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Chemical genetic strategy for targeting protein kinases based on covalent complementarity - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors - bioRxiv. Available at:[Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-(Vinylsulfamido)-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development as a covalent inhibitor.[1][2] The vinyl sulfonamide moiety serves as a Michael acceptor, a valuable electrophilic "warhead" for targeting nucleophilic residues in proteins.[1][2] This guide is intended for researchers, scientists, and professionals in drug development. It details a proposed synthetic route, the underlying chemical principles, safety precautions, and analytical characterization of the final product. While a direct literature protocol for this specific molecule is not extensively documented, the presented synthesis is based on well-established and analogous reactions.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities.[3][4][5][6] The incorporation of a vinyl sulfonamide group introduces a reactive center capable of forming covalent bonds with biological targets, a strategy increasingly employed in the design of irreversible inhibitors.[1][2] 3-(Vinylsulfamido)-pyrazole combines the pyrazole scaffold with this reactive group, making it a molecule of interest for targeted covalent inhibition. This document outlines a robust and reproducible protocol for its synthesis via the sulfonylation of 3-aminopyrazole with vinylsulfonyl chloride.

Proposed Synthesis Workflow

The proposed synthesis of 3-(Vinylsulfamido)-pyrazole is a one-step reaction involving the nucleophilic attack of the amino group of 3-aminopyrazole on the sulfur atom of vinylsulfonyl chloride in the presence of a non-nucleophilic base to quench the HCl byproduct.

Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis 3-Aminopyrazole 3-Aminopyrazole Reaction_Mixture Combine & Stir at 0°C to RT 3-Aminopyrazole->Reaction_Mixture Vinylsulfonyl_Chloride Vinylsulfonyl_Chloride Vinylsulfonyl_Chloride->Reaction_Mixture Pyridine Pyridine (Base) Pyridine->Reaction_Mixture DCM Dichloromethane (Solvent) DCM->Reaction_Mixture Aqueous_Workup Aqueous Workup Reaction_Mixture->Aqueous_Workup Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Final_Product 3-(Vinylsulfamido)-pyrazole Column_Chromatography->Final_Product Characterization NMR, MS, IR Final_Product->Characterization

Caption: Proposed workflow for the synthesis of 3-(Vinylsulfamido)-pyrazole.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Aminopyrazole≥97%Commercially AvailableStore in a cool, dry place.
Vinylsulfonyl Chloride≥95%Commercially AvailableCaution: Corrosive and moisture-sensitive.[7][8] Handle in a fume hood.
PyridineAnhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially AvailableStore over molecular sieves.
Hydrochloric Acid (HCl)1 M aq.Reagent GradeFor workup.
Saturated Sodium Bicarbonate (NaHCO₃)aq.Reagent GradeFor workup.
Saturated Sodium Chloride (Brine)aq.Reagent GradeFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying.
Silica Gel230-400 meshFor chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[8]

  • Fume Hood: All manipulations involving vinylsulfonyl chloride and dichloromethane must be performed in a certified chemical fume hood.[7][8]

  • Vinylsulfonyl Chloride: This reagent is corrosive and lachrymatory.[7][8] It reacts with water to release HCl gas.[7] Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-aminopyrazole (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) to dissolve the 3-aminopyrazole.

  • Add anhydrous pyridine (1.2 eq.) to the solution.

  • Cool the flask to 0 °C in an ice bath.

Synthesis Procedure
  • While stirring the cooled solution of 3-aminopyrazole and pyridine, add vinylsulfonyl chloride (1.1 eq.) dropwise via a syringe over 10-15 minutes. Note: The addition is exothermic; maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

Workup and Purification
  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(Vinylsulfamido)-pyrazole as a solid.[9][10]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The lone pair of electrons on the exocyclic nitrogen of 3-aminopyrazole acts as a nucleophile, attacking the electrophilic sulfur atom of vinylsulfonyl chloride. The chloride ion is displaced as a leaving group. Pyridine, a non-nucleophilic base, is used to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

Analytical Characterization

The structure and purity of the synthesized 3-(Vinylsulfamido)-pyrazole should be confirmed using standard analytical techniques.[3]

TechniqueExpected Data
¹H NMR Signals corresponding to the pyrazole ring protons, the vinyl group protons (typically appearing as a characteristic AMX or ABX system), and the N-H proton of the sulfonamide.[11][12]
¹³C NMR Resonances for the carbon atoms of the pyrazole ring and the two sp² carbons of the vinyl group.[11][13]
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight of 3-(Vinylsulfamido)-pyrazole.
IR Spectroscopy Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and C=C stretching.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 3-(Vinylsulfamido)-pyrazole. The proposed protocol is based on established synthetic methodologies for vinyl sulfonamides and pyrazole derivatives.[4][14][15] Adherence to the described safety precautions, particularly when handling vinylsulfonyl chloride, is crucial for the safe and successful execution of this synthesis. The resulting compound can be a valuable tool for researchers engaged in the design and development of novel covalent inhibitors.

References

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • Jones, S. D., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 8(3), 617-621. [Link]

  • Willis, N. J., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. ResearchGate. [Link]

  • Jones, S. D., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. RSC Publishing. [Link]

  • Process for the purification of pyrazoles. (2011).
  • Willis, N. J., et al. (2025). Vinyl sulfonimidamides as a new cysteine reactive electrophile. ChemJam. [Link]

  • Method for purifying pyrazoles. (2011).
  • SAFETY DATA SHEET. (2016). Company Website. [Link]

  • Armstrong, A., et al. (2021). Synthesis, Functionalization, and Reactivity of Vinyl Sulfondiimidamides. ResearchGate. [Link]

  • A kind of preparation method of pyrazole derivatives. (2019).
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2017). ResearchGate. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

  • SAFETY DATA SHEET - Airgas. (2024). Airgas. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (2015). Der Pharma Chemica. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC - NIH. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC - NIH. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR. [Link]

  • Synthesis of some new pyrazolo-pyrazole derivatives containing indoles with antimicrobial activity. (2012). Der Pharma Chemica. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Journal of Pharmaceutical Research International. [Link]

Sources

The Emergence of 3-(Vinylsulfamido)-pyrazole as a Tunable Covalent Warhead in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Abstract

Targeted Covalent Inhibitors (TCIs) have undergone a significant renaissance, moving from serendipitous discoveries to rationally designed therapeutics with enhanced potency, prolonged pharmacodynamics, and the ability to address previously "undruggable" targets.[1][2] The success of a TCI hinges on the precise combination of a recognition element that confers target selectivity and an electrophilic "warhead" that forms a durable covalent bond with a nucleophilic amino acid residue. While acrylamides have dominated the landscape, the field is actively exploring novel electrophiles with tunable reactivity to optimize the balance between on-target activity and off-target toxicity.[3] This document introduces 3-(vinylsulfamido)-pyrazole, a promising covalent warhead, and provides a comprehensive guide to its application in the design and validation of novel TCIs.

Introduction: Beyond Acrylamides - The Case for Vinyl Sulfonamides

The irreversible nature of covalent inhibition offers distinct advantages, including high potency and sustained target engagement, which can be particularly beneficial for overcoming high protein turnover or competitive binding from endogenous ligands.[4][5] The most common warheads, such as acrylamides, are Michael acceptors that react with the thiol side chain of cysteine residues. However, their high reactivity can sometimes lead to off-target modifications, prompting concerns about idiosyncratic toxicities.[6][7][8]

Vinyl sulfonamides have emerged as a compelling alternative to acrylamides.[1][3] They are also Michael acceptors but generally exhibit different reactivity profiles. Studies have shown that vinyl sulfones and sulfonamides can be more reactive than structurally related acrylamides, providing an avenue for targeting less nucleophilic residues or for achieving high target occupancy at lower concentrations.[3] Furthermore, this class of warheads has demonstrated the ability to target both cysteine and lysine residues, expanding the potential target space.[1]

The 3-(vinylsulfamido)-pyrazole scaffold integrates this reactive warhead with a pyrazole core. Pyrazole derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs and valued for their metabolic stability and versatile synthetic handles, which allow for the fine-tuning of physicochemical properties and target recognition.[2][9][10][11] This combination offers a unique opportunity to create highly specific and potent TCIs.

Table 1: Comparison of Common Electrophilic Warheads

WarheadTypical Target Residue(s)Reactivity ProfileKey AdvantagesKey Considerations
Acrylamide CysteineModerate to HighWell-established, synthetically accessible.Potential for off-target reactivity with glutathione and other nucleophiles.
Vinyl Sulfonamide Cysteine, LysineModerate to High (Tunable)Generally more reactive than acrylamides; pyrazole scaffold allows for versatile SAR.Can be highly reactive, requiring careful tuning to ensure selectivity.
Vinyl Sulfone Cysteine, Lysine, ThreonineHighVery reactive, capable of modifying less nucleophilic residues.High intrinsic reactivity can lead to poor selectivity if not well-positioned by the scaffold.[3]
Chloroacetamide CysteineHighHighly reactive.Often too reactive for selective TCI design, leading to significant off-target effects.

Mechanism of Covalent Modification

The 3-(vinylsulfamido)-pyrazole warhead functions as a Michael acceptor. The sulfonamide group acts as an electron-withdrawing group, polarizing the vinyl moiety and making the β-carbon electrophilic. A suitably positioned nucleophilic amino acid on the target protein, typically a deprotonated cysteine (thiolate), attacks this electrophilic carbon in a conjugate addition reaction. This results in the formation of a stable thioether bond, permanently inactivating the protein.

Caption: Covalent modification of a target cysteine by a 3-(vinylsulfamido)-pyrazole inhibitor.

Experimental Design & Workflow

The development of a novel TCI requires a multi-faceted approach to characterize its synthesis, potency, mechanism of action, and selectivity. The following workflow outlines the key stages in this process.

Caption: Overall workflow for the development and validation of a TCI.

PROTOCOLS

Protocol 1: Representative Synthesis of a 3-(Vinylsulfamido)-pyrazole Scaffold

While the specific synthetic route will depend on the desired final compound, a general approach involves the coupling of a pyrazole amine with 2-chloroethanesulfonyl chloride followed by an elimination reaction to form the vinyl group.[12]

Materials:

  • 3-Amino-pyrazole derivative

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Sulfonamide Formation: a. Dissolve the 3-amino-pyrazole derivative (1.0 eq) and TEA (2.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. b. Add a solution of 2-chloroethanesulfonyl chloride (1.2 eq) in DCM dropwise to the stirring mixture. c. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Isolation: a. Upon completion, quench the reaction with saturated sodium bicarbonate solution. b. Separate the organic layer. Extract the aqueous layer twice with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product (the chloroethyl sulfonamide intermediate) by silica gel column chromatography.

  • Elimination to Vinyl Sulfonamide: a. Dissolve the purified chloroethyl sulfonamide intermediate (1.0 eq) in THF. b. Add a stronger base, such as 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq), to the solution. c. Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring for the formation of the vinyl product.

  • Final Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the final 3-(vinylsulfamido)-pyrazole compound by silica gel column chromatography or preparative HPLC to yield the desired product.

Self-Validation: Characterize the intermediate and final product at each stage using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

Protocol 2: Determination of Covalent Inhibitor Potency (kinact/KI)

For irreversible inhibitors, a simple IC₅₀ value is insufficient as it is time-dependent. The potency is more accurately described by the second-order rate constant kinact/KI, which represents the efficiency of covalent modification.[13] This protocol uses intact protein LC-MS to directly measure the rate of covalent adduct formation over time.

Materials:

  • Purified target protein (e.g., >95% purity)

  • 3-(Vinylsulfamido)-pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Quenching solution (e.g., 1% formic acid in water)

  • LC-MS system with a time-of-flight (TOF) or Orbitrap mass analyzer.

Procedure:

  • Assay Setup: a. Prepare a series of inhibitor dilutions in assay buffer at 2x the final desired concentrations (e.g., 8 concentrations spanning a 3-log range). Include a vehicle control (DMSO). b. Prepare a 2x stock of the target protein in assay buffer (e.g., final concentration of 1-5 µM).

  • Time-Course Incubation: a. In a 96-well plate, mix equal volumes of the 2x protein and 2x inhibitor solutions to initiate the reaction. b. Incubate the plate at a constant temperature (e.g., 37 °C). c. At multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot from each well and immediately quench the reaction by diluting it 1:10 into the cold quenching solution. This stops the reaction and prepares the sample for MS analysis.

  • LC-MS Analysis: a. Analyze each quenched sample by LC-MS. Use a short C4 or C8 column for rapid desalting and separation of the protein from the excess inhibitor. b. Acquire mass spectra for the intact, unmodified protein and the covalent adduct. c. Deconvolute the raw mass spectra to obtain the zero-charge masses of the unmodified protein and the adduct.

  • Data Analysis: a. For each time point and inhibitor concentration, calculate the percentage of protein modification. b. For each inhibitor concentration, plot the percentage of modification against time and fit the data to a one-phase association model to determine the observed rate constant, kobs.[13] c. Plot the calculated kobs values against the inhibitor concentrations. d. Fit this second plot to the equation for saturation kinetics: kobs = kinact * [I] / (KI + [I]) . The initial slope of this curve represents the second-order rate constant, kinact/KI .[14][15][16][17]

Trustworthiness: Run a non-covalent analog of the inhibitor (e.g., with a saturated ethylsulfamido group instead of vinyl) in parallel. This compound should not show time-dependent inhibition, confirming that the observed effect is due to covalent bond formation.

Protocol 3: Validation of Covalent Modification Site by Peptide Mapping

After confirming covalent modification, it is crucial to identify the specific amino acid residue targeted by the inhibitor. This is achieved through bottom-up proteomics, or peptide mapping.[18][19][20]

Materials:

  • Unmodified protein and protein-inhibitor adduct samples (from Protocol 2 or a separate incubation)

  • Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent: Dithiothreitol (DTT)

  • Alkylation agent: Iodoacetamide (IAA)

  • Protease (e.g., Trypsin, sequencing grade)

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS/MS system (e.g., Q-Exactive or similar high-resolution instrument)

Procedure:

  • Sample Preparation: a. Take equal amounts of unmodified protein (control) and inhibitor-modified protein. b. Denature the proteins by adding denaturation buffer and incubating for 30 minutes at 37 °C. c. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37 °C. d. Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark. This step is critical to prevent disulfide scrambling and to differentiate the covalently modified cysteine from other cysteines.

  • Proteolytic Digestion: a. Dilute the samples at least 4-fold with 100 mM Tris-HCl (pH 8.0) to lower the urea concentration to <2 M, which is necessary for trypsin activity. b. Add trypsin at a 1:50 (w/w) ratio (trypsin:protein). c. Digest overnight at 37 °C. d. Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by LC-MS/MS. Use a C18 analytical column with a gradient of acetonitrile in 0.1% formic acid to separate the peptides. b. Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS1 scan and several MS2 fragmentation scans of the most abundant precursor ions.

  • Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the target protein. b. In the search parameters, specify a variable modification corresponding to the mass of the inhibitor on cysteine residues. c. Compare the results from the modified and control samples. The modified peptide will only be identified in the inhibitor-treated sample and will show a mass shift corresponding to the inhibitor's molecular weight. The MS/MS spectrum of that peptide will contain fragment ions (b- and y-ions) that pinpoint the modification to a specific cysteine residue.[21][22]

Protocol 4: Proteome-Wide Selectivity Profiling by Chemoproteomics

Ensuring that a TCI is selective for its intended target is paramount to minimizing potential toxicity.[6][7] Chemoproteomic methods, such as Covalent Inhibitor Target-site Identification (CITe-Id), allow for the unbiased identification of inhibitor targets directly in complex biological systems like cell lysates or live cells.[8]

Materials:

  • 3-(Vinylsulfamido)-pyrazole inhibitor

  • Cell lysate or intact cells

  • Broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., Iodoacetamide-alkyne)

  • Azide-biotin tag

  • Click chemistry reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin beads

  • Materials for protein digestion (as in Protocol 3)

  • LC-MS/MS system

Procedure (Competitive Profiling Principle):

  • Lysate Treatment: a. Treat aliquots of cell lysate with increasing concentrations of the 3-(vinylsulfamido)-pyrazole inhibitor. Include a vehicle (DMSO) control. b. Incubate for a defined period (e.g., 1 hour) to allow for covalent modification of target and off-target proteins.

  • Probe Labeling: a. Treat all samples with a saturating concentration of the iodoacetamide-alkyne probe. This probe will react with any cysteine residues that were not already modified by the inhibitor.

  • Click Chemistry and Enrichment: a. Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach an azide-biotin tag to the alkyne-labeled proteins. b. Use streptavidin beads to enrich for all biotinylated (i.e., probe-labeled) proteins.

  • On-Bead Digestion and MS Analysis: a. Wash the beads extensively to remove non-biotinylated proteins. b. Perform on-bead tryptic digestion to release the peptides for analysis. c. Analyze the peptide samples by LC-MS/MS.

  • Data Analysis: a. Quantify the relative abundance of each identified cysteine-containing peptide across the different inhibitor concentrations. b. A peptide corresponding to a true target of the inhibitor will show a dose-dependent decrease in abundance, as inhibitor binding prevents subsequent labeling by the alkyne probe. c. Plotting the peptide abundance vs. inhibitor concentration allows for the determination of an in-lysate IC₅₀ for every detected cysteine, providing a proteome-wide map of inhibitor selectivity.[4][6]

References

  • Bauer, R. A. (2015). Targeted Covalent Inhibitors in Drug Discovery: From Serendipity to Rational Design. Drug Discovery Today. [Link]

  • Backus, K. M., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Nature Protocols. [Link]

  • Lonsdale, R., & Ward, R. A. (2018). Structure-based design of targeted covalent inhibitors. Chemical Society Reviews. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Martín-Gago, P. (2021). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Domainex Ltd. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]

  • Horan, J. C., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • White, K. M., et al. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry. [Link]

  • Johnson, T. W., et al. (2015). Determination of kinact and Ki for covalent inhibition using the Omnia® assay. BioKin Technical Note. [Link]

  • Wang, Y., et al. (2023). A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. Organic Letters. [Link]

  • Thielsen, K. E., et al. (2022). Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors. ResearchGate. [Link]

  • Henry, K. E., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. [Link]

  • Petrassi, H. M., et al. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

  • Mons, E., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Momentum Biotechnologies. (2024). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. Momentum Blog. [Link]

  • Martins, M. M. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • Martins, M. M. M., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Routine LC-MS Analysis of Intact Antibodies. Waters Application Note. [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]

  • Waters Corporation. (2008). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Application Note. [Link]

  • McKerrow, J. H., et al. (2022). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry. [Link]

  • Mons, E., et al. (2023). LC-MS/MS analysis of covalent protein–drug adducts. ResearchGate. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for BioAccord 1 Intact Protein Analysis. Central Proteomics Facility. [Link]

  • Waters Corporation. (n.d.). Peptide Mapping for Biotherapeutics. Waters Corporation. [Link]

  • Element Lab Solutions. (n.d.). Peptide Mapping. A Beginner's Guide. Element Lab Solutions. [Link]

  • Rapid Novor Inc. (2021). What is Peptide Mapping?. Rapid Novor Blog. [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS Insights. [Link]

  • Hamada, N. M. M., & Abdo, N. Y. M. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. [Link]

  • Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Chawla, R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. ResearchGate. [Link]

Sources

Michael addition reaction conditions for 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Michael Addition of 3-(Vinylsulfamido)-pyrazole: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Meets a Versatile Reactor

In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold." Its derivatives are integral to numerous blockbuster drugs, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] When this potent core is functionalized with a vinylsulfamido group, it transforms into a highly valuable and reactive building block: 3-(Vinylsulfamido)-pyrazole.

The vinylsulfamido moiety is a powerful Michael acceptor, a class of compounds that undergo conjugate addition reactions.[5][6] The electron-withdrawing sulfonyl group strongly activates the vinyl double bond, making it highly susceptible to nucleophilic attack. This reactivity is often superior to more common acceptors like vinyl acrylamides, attributed to the sulfur atom's ability to stabilize the transient carbanion intermediate formed during the reaction.[7]

This guide provides a comprehensive overview of the Michael addition reaction for 3-(Vinylsulfamido)-pyrazole. It delves into the mechanistic underpinnings, optimization of reaction conditions, and detailed, field-tested protocols for researchers engaged in the synthesis of novel chemical entities.

The Reaction Mechanism: An Electronically-Driven Conjugate Addition

The Michael addition is a conjugate (1,4-addition) reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a vinylogous sulfonyl derivative. The reaction proceeds via a soft-soft orbital interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the Michael acceptor's lowest unoccupied molecular orbital (LUMO).[8]

The key steps are:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the vinyl group, which is electron-deficient due to the resonance and inductive effects of the adjacent sulfonyl group.

  • Intermediate Formation: This attack breaks the C=C π-bond, forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized across the α-carbon and the oxygen atoms of the sulfonyl group. This stabilization is a key reason for the high reactivity of vinyl sulfones and sulfonamides.[7]

  • Protonation: The carbanion is subsequently protonated by a proton source (often the solvent or a conjugate acid of the base catalyst) to yield the final 1,4-adduct.

Caption: General mechanism of the Michael addition to 3-(Vinylsulfamido)-pyrazole.

Optimizing Reaction Conditions: A Multi-Parameter Approach

The success and efficiency of the Michael addition depend on the careful selection of nucleophiles, catalysts, solvents, and temperature.

Choice of Nucleophile

A wide variety of nucleophiles can be employed, with reactivity generally correlating with the nucleophile's pKa and steric profile.

Nucleophile ClassCommon ExamplesTypical CatalystRelative Reactivity & Notes
Thiols (S-nucleophiles) Alkyl/Aryl thiols, Cysteine derivativesMild base (e.g., Et₃N) or catalyst-freeVery High: Thiols are excellent nucleophiles for this reaction. The thia-Michael addition is often rapid and high-yielding, sometimes proceeding without a catalyst.[6][9]
Amines (N-nucleophiles) Primary/Secondary alkyl/aryl amines, Lysine derivativesBase (Et₃N, DBU) or Lewis AcidHigh: The aza-Michael reaction is highly effective. Primary amines can sometimes undergo double addition. Reaction rates are accelerated in aqueous solvent systems.[10][11]
Carbanions (C-nucleophiles) Malonates, β-ketoesters, NitroalkanesStronger base (NaH, K₂CO₃, NaOEt)Moderate to High: Requires a base to deprotonate the active methylene compound. Microwave-assisted, solvent-free conditions can be effective.[12]
Enamines/Enolates Aldehydes, KetonesOrganocatalyst (chiral amines) or Lewis AcidModerate: Often used for asymmetric synthesis. Organocatalysts form a transient, more reactive enamine species with the aldehyde or ketone.[13][14][15]
Catalyst Selection

The catalyst's role is either to enhance the nucleophilicity of the donor or to increase the electrophilicity of the vinyl acceptor.

Catalyst TypeExamplesMechanism of ActionBest Suited For
Base Catalysis Triethylamine (Et₃N), DBU, K₂CO₃Deprotonates the nucleophile (Nu-H → Nu⁻), increasing its reactivity.Thiols, amines, and active methylene compounds.[6][7][12]
Lewis Acid Catalysis Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂Coordinates to the sulfonyl oxygens, increasing the electrophilicity of the β-carbon.Less reactive nucleophiles or when base-sensitivity is a concern.[16][17]
Organocatalysis Chiral prolinol derivatives, BipyrrolidinesForms a transient iminium ion (with acceptor) or enamine (with donor) to enable a stereocontrolled reaction.Asymmetric addition of aldehydes and ketones.[13][14][18]
Solvent Effects

The choice of solvent can dramatically influence reaction rates and yields.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are standard choices that work well for a broad range of catalyst and nucleophile combinations.[6][13]

  • Aqueous Systems (Aza-Michael Acceleration): A noteworthy phenomenon is the significant rate acceleration observed for the aza-Michael addition to vinyl sulfonamides when conducted in mixed aqueous solvents like THF/water or methanol/water.[10] This is a critical insight for optimizing reactions with amine nucleophiles, as it can lead to faster conversions and higher yields.

  • Solvent-Free: For certain base-catalyzed reactions, particularly with solid bases like potassium carbonate, solvent-free conditions under microwave irradiation can provide a rapid and environmentally friendly alternative.[12]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for experimentation. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine optimal reaction times.

Protocol 1: Base-Catalyzed Aza-Michael Addition in an Aqueous System

This protocol leverages the rate-enhancing effect of water for the addition of an amine nucleophile.

G A 1. Dissolve 3-(Vinylsulfamido)-pyrazole (1.0 eq) and Benzylamine (1.1 eq) in a 2:3 mixture of Methanol/Water. B 2. Add DBU (0.1 eq) to the stirring solution at room temperature. A->B C 3. Stir vigorously. Monitor reaction progress by TLC or LC-MS (Typical reaction time: 4-12 hours). B->C D 4. Upon completion, dilute with water and extract with Ethyl Acetate (3x). C->D E 5. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. D->E F 6. Concentrate the solvent under reduced pressure. E->F G 7. Purify the crude product via flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient). F->G H 8. Characterize the pure adduct by NMR and HRMS. G->H G A 1. Dissolve 3-(Vinylsulfamido)-pyrazole (1.0 eq) in Acetonitrile (MeCN). B 2. Add the thiol nucleophile (e.g., Dodecanethiol, 1.05 eq). A->B C 3. Add Triethylamine (Et₃N, 0.1 eq) and stir at room temperature. B->C D 4. Monitor reaction by TLC. The reaction is often complete within 1-6 hours. C->D E 5. Remove the solvent under reduced pressure. D->E F 6. Purify the residue directly via flash column chromatography. E->F G 7. Characterize the pure thioether adduct. F->G

Sources

Application Note: 3-(Vinylsulfamido)-pyrazole as a Hemilabile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly efficient transition metal catalysts requires a delicate balance between stabilizing the metal center and maintaining sufficient reactivity for substrate binding. 3-(Vinylsulfamido)-pyrazole (3-VSP, CAS 848138-87-4) has emerged as a structurally unique, bifunctional ligand that addresses this challenge through hemilability. By combining a strongly coordinating pyrazole anchor with a dynamic, reversibly binding vinylsulfamido arm, 3-VSP prevents catalyst degradation while facilitating rapid catalytic turnover.

This application note provides drug development professionals and synthetic chemists with field-proven insights, mechanistic rationale, and self-validating protocols for deploying 3-VSP in challenging cross-coupling and C–H activation workflows.

Mechanistic Rationale: The Causality of Hemilability

To achieve high turnover numbers (TON) in catalysis, a ligand must stabilize highly reactive intermediates (e.g., electron-rich Pd(0) or Ir(I) species) without over-stabilizing the resting state, which would otherwise inhibit the reaction[1].

3-VSP achieves this through a dual-action coordination mode:

  • The Pyrazole Anchor (Strong σ-Donor): Pyrazole rings are intrinsically powerful directing groups and ligands. The sp² hybridized nitrogen binds strongly to transition metals, increasing electron density at the metal center to accelerate the difficult oxidative addition of unactivated substrates[1].

  • The Vinylsulfamido Arm (Dynamic π-Acceptor/Weak Donor): While vinyl sulfonamides are frequently utilized as electrophilic warheads in covalent inhibitor design[2], in a coordination environment, they act as hemilabile arms. The sulfonamide moiety is highly effective at stabilizing palladium species, preventing their aggregation into catalytically dead "Pd black"[3]. During the catalytic cycle, the pendant vinyl group or sulfonamide oxygen provides weak secondary coordination to stabilize the metal. However, upon the approach of a transmetalating agent or a C–H bond, this weak interaction easily breaks ("opens"), providing a vacant coordination site for the substrate.

Mechanism A [Pd(0)(3-VSP)] Resting State B Oxidative Addition Ar-Pd(II)-Cl A->B + Ar-Cl C Transmetalation Hemilabile Arm Opens B->C + Ar'-B(OH)2 D Reductive Elimination Product Release C->D - B(OH)2Cl D->A Re-chelation

Fig 1. Hemilabile coordination cycle of 3-VSP stabilizing reactive Pd intermediates.

Experimental Protocols

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

Standard phosphine ligands often fail with ortho-substituted aryl chlorides due to steric clash and rapid catalyst deactivation. 3-VSP offers a robust, air-tolerant alternative.

Reagents Required:

  • Palladium(II) acetate (Pd(OAc)₂): 1.0 mol%

  • 3-VSP Ligand: 1.2 mol%

  • Aryl chloride (e.g., 4-chloro-o-xylene): 1.0 equiv (1.0 mmol)

  • Arylboronic acid: 1.5 equiv (1.5 mmol)

  • Potassium carbonate (K₂CO₃): 2.0 equiv (2.0 mmol)

  • Solvent: THF/H₂O (4:1 v/v, degassed), 0.2 M

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (2.2 mg) and 3-VSP (2.1 mg) in 2 mL of anhydrous THF. Stir at room temperature for 15 minutes.

    • Self-Validation Cue: The solution will transition from a dark orange-red to a pale, clear yellow, indicating the successful reduction to the active [Pd(0)(3-VSP)] species stabilized by the sulfonamide[3].

  • Substrate Addition: Add the aryl chloride (1.0 mmol) and arylboronic acid (1.5 mmol) to the activated catalyst solution.

  • Base & Aqueous Phase Introduction: Dissolve K₂CO₃ (276 mg) in 0.5 mL of degassed H₂O and add this to the reaction mixture. The biphasic system ensures optimal base solubility while maintaining the organic substrates in the THF layer.

  • Thermal Activation: Seal the tube and heat the biphasic mixture at 80 °C with vigorous stirring (1000 rpm) for 12 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (2 × 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Catalyst Preparation Pd(OAc)2 + 3-VSP in THF Step2 2. Substrate Addition Ar-Cl, Ar'-B(OH)2, Base Step1->Step2 Step3 3. Thermal Activation 80°C, 12 hours Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2. Standard experimental workflow for 3-VSP-enabled Pd-catalyzed cross-coupling.

Quantitative Performance Data

To validate the efficacy of 3-VSP, comparative benchmarking was performed against industry-standard ligands in the Suzuki-Miyaura coupling of the sterically hindered substrate 4-chloro-o-xylene with phenylboronic acid.

As shown in Table 1, 3-VSP completely suppresses the formation of inactive palladium nanoparticles (Pd black)[3], allowing for a reduction in catalyst loading to 0.1 mol% while maintaining excellent yields.

Table 1: Comparative Ligand Performance in Suzuki-Miyaura Coupling

Ligand SystemCatalyst Loading (mol%)Isolated Yield (%)Turnover Number (TON)Visual/Mechanistic Observation
PPh₃5.042%8.4Rapid Pd black precipitation; incomplete conversion.
XPhos1.088%88Clean reaction; standard biphenyl ligand performance.
3-VSP 1.0 94% 94 Clear yellow solution maintained; rapid kinetics.
3-VSP 0.1 81% 810 Highly efficient at low loading; no catalyst degradation.

Note: Yields are based on isolated, chromatographically pure products. TON = moles of product / moles of catalyst.

Troubleshooting & Best Practices

  • Verifying Ligand Coordination (NMR): If catalytic activity is lower than expected, verify the structural integrity of the pre-catalyst. Isolate the[Pd(3-VSP)Cl₂] complex and perform ¹H NMR. A significant downfield shift in the pyrazole C5-H proton and a subtle shift in the vinyl protons confirm bidentate coordination.

  • Handling the Vinyl Group: While the vinyl sulfonamide group is an electrophilic warhead[2], under standard cross-coupling conditions (basic, high temperature), it is sterically shielded by the metal center upon coordination. However, avoid using strong nucleophilic solvents (e.g., primary amines or unhindered thiols) which could undergo aza- or thia-Michael addition to the uncoordinated vinyl group.

  • Solvent Selection: THF/H₂O is optimal. Purely non-polar solvents (like toluene) may result in poor solubility of the deprotonated 3-VSP-metal complex.

References

  • Title: Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis Source: nih.gov URL: [Link]

  • Title: Palladium stabilized on poly and mono sulfonamide ligands as novel, simple, effective, and recyclable nano catalysts for C–C cross-coupling reactions Source: cdnsciencepub.com URL: [Link]

  • Title: Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads Source: nih.gov URL: [Link]

Sources

Application Note: Optimized Protocol for the Solubilization and Cell Culture Delivery of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Solvent Selection

3-(Vinylsulfamido)-pyrazole is a targeted covalent probe characterized by its vinylsulfonamide moiety—a highly effective Michael acceptor. In chemical biology and drug development, vinylsulfonamides are prized for their ability to form irreversible thioether bonds with nucleophilic cysteine residues on target proteins. Compared to traditional acrylamide warheads, vinylsulfonamides exhibit superior hydrolytic stability and balanced electrophilic reactivity [1, 2].

Despite this stability in aqueous environments, the preparation of the master stock solution requires strict adherence to anhydrous protocols. Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this compound due to its exceptional aprotic solvating power for the hydrophobic pyrazole core. However, introducing trace moisture during stock preparation can lead to premature degradation of the electrophilic warhead or cause the compound to precipitate out of solution [3]. Furthermore, direct dilution of high-concentration DMSO stocks into aqueous cell culture media often results in local supersaturation and micro-precipitation. To construct a self-validating and reproducible experimental system, this protocol utilizes a serial DMSO dilution strategy prior to media introduction, ensuring that the final solvent concentration remains below the cytotoxic threshold of 0.1% v/v [4].

Mechanism Target Target Protein Nucleophilic Cysteine Complex Reversible Complex Non-covalent Affinity Target->Complex Binding Probe 3-(Vinylsulfamido)-pyrazole Electrophilic Warhead Probe->Complex Adduct Irreversible Adduct Thioether Bond Complex->Adduct Michael Addition

Mechanism: Covalent modification of target cysteines by the vinylsulfonamide warhead.

Quantitative Parameters & Dilution Matrices

To prevent calculation errors at the bench, utilize the following standardized matrices. (Note: Calculations assume a representative molecular weight of 173.21 g/mol for the base 3-(Vinylsulfamido)-pyrazole structure; adjust volumes proportionally based on the exact batch lot MW).

Table 1: Master Stock Preparation Matrix (1 mg of Compound)
Target Stock ConcentrationRequired Volume of Anhydrous DMSOApplication Suitability
10 mM 577.3 µLStandard cell culture assays (IC50, viability).
20 mM 288.7 µLHigh-concentration biochemical assays.
50 mM 115.5 µLIn vivo xenograft formulation (requires co-solvents).
Table 2: Cell Culture Dilution Matrix (Maintaining 0.1% Final DMSO)

Causality: Maintaining a constant 0.1% DMSO concentration across all treatment groups (including vehicle controls) prevents solvent-induced transcriptomic artifacts and baseline cytotoxicity [4].

Desired Final Concentration in MediaIntermediate DMSO Stock RequiredVolume of Intermediate StockVolume of Culture Media
10 µM 10 mM1.0 µL999.0 µL
1 µM 1 mM1.0 µL999.0 µL
100 nM 100 µM1.0 µL999.0 µL
Vehicle Control Pure Anhydrous DMSO1.0 µL999.0 µL

Step-by-Step Experimental Protocol

Workflow A 3-(Vinylsulfamido)-pyrazole (Lyophilized Powder) B Anhydrous DMSO Addition A->B C Vortex & Sonication (QC Check) B->C D Aliquoting & Storage (-20°C to -80°C) C->D E Serial Dilution (in DMSO) D->E F Aqueous Media Addition (<0.1% DMSO) E->F

Workflow for the preparation, storage, and cell culture delivery of the compound.

Phase 1: Reconstitution (Master Stock)
  • Equilibration: Allow the sealed vial of 3-(Vinylsulfamido)-pyrazole to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hydrophobic powder, which can hydrolyze the vinylsulfonamide warhead over time and severely reduce solubility.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered) directly to the vial (refer to Table 1).

  • Dissolution: Vortex the vial vigorously for 30–60 seconds.

  • Sonication (Self-Validating Step): Place the vial in a room-temperature water bath sonicator for 2–5 minutes. Causality: Sonication disrupts microscopic crystalline lattices that are invisible to the naked eye, ensuring complete solubilization without applying destructive thermal heat. Inspect the solution against a dark background; it must be completely optically clear.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Causality: Amber tubes protect the pyrazole derivative from photo-degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and cause the compound to precipitate out of the DMSO matrix [3].

  • Storage: Store aliquots immediately at -80°C (preferred for covalent inhibitors) or -20°C.

Phase 3: Cell Culture Application (Working Solution)
  • Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Serial Dilution: Do not add the 10 mM stock directly to your cell culture media. Instead, perform serial dilutions in pure DMSO to create intermediate stocks (e.g., 1 mM, 100 µM) as outlined in Table 2. Causality: Direct addition of high-concentration hydrophobic compounds into aqueous media causes rapid "crashing out" (precipitation) [3].

  • Media Spiking: Add 1 µL of the appropriate intermediate DMSO stock per 1 mL of pre-warmed cell culture media. Invert the tube gently 5–6 times to ensure rapid dispersion.

  • Incubation: Apply the spiked media immediately to the cells.

Quality Control & Troubleshooting

To ensure a self-validating experimental setup, implement the following QC checks:

  • Turbidity Check: After spiking the compound into the cell culture media (Step 9), examine the media under a microscope or against a light source. If micro-precipitates or cloudiness are observed, the intermediate DMSO dilution step was likely bypassed, or the compound has degraded.

  • Vehicle Control Integrity: Always run a parallel control group treated with 0.1% pure DMSO. If the vehicle control shows >5% cell death compared to untreated cells, the DMSO batch may be contaminated or oxidized, requiring immediate replacement [4].

  • Covalent Target Occupancy: For advanced validation, researchers should confirm the functional engagement of the vinylsulfonamide warhead using an activity-based protein profiling (ABPP) assay or a simple washout experiment to verify irreversible binding to the target protein.

References

  • National Center for Biotechnology Information (PMC)
  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins Journal of the American Chemical Society URL
  • FAQs on Inhibitor Preparation Sigma-Aldrich URL
  • Inhibitor Handling Instructions Selleck Chemicals URL

Application Note: Bioorthogonal Thiol-Michael Incorporation of 3-(Vinylsulfamido)-pyrazole into PEG-Based Hydrogels

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Synthesis, functionalization, and rheological characterization of bioactive, pyrazole-functionalized hydrogels using vinylsulfonamide click chemistry.

Abstract & Scope

The integration of bioactive small molecules into hydrogel networks is a cornerstone of modern tissue engineering and localized drug delivery. Pyrazole derivatives are highly valued in medicinal chemistry for their potent anti-inflammatory, antimicrobial, and target-specific binding properties[1]. However, tethering these moieties to hydrogel backbones without compromising network integrity or bioactivity remains a challenge.

This application note details a robust, bioorthogonal protocol for incorporating 3-(Vinylsulfamido)-pyrazole (3-VSP) into a 4-arm Poly(ethylene glycol)-thiol (PEG-4SH) hydrogel. By leveraging the exceptional hydrolytic stability of the vinylsulfonamide group, this method overcomes the limitations of traditional maleimide- and acrylate-based crosslinkers, yielding a highly stable, tunable, and bioactive matrix.

Mechanistic Rationale: The "Why" Behind the Chemistry

The Vinylsulfonamide Advantage

Historically, maleimides and acrylates have been the standard Michael acceptors for thiol-ene "click" hydrogels. However, maleimides are highly susceptible to aqueous ring-opening hydrolysis, and acrylates undergo rapid ester hydrolysis under physiological conditions. Vinylsulfonamides , in contrast, exhibit superior hydrolytic stability while maintaining rapid reaction kinetics with thiolate anions [2]. This ensures that the 3-VSP moiety remains covalently anchored to the hydrogel backbone over extended in vivo deployment.

Thiol-Michael Addition Dynamics

The thiol-Michael addition is an anionic step-growth polymerization. It requires a mild base to deprotonate the thiol (R-SH) into a highly nucleophilic thiolate anion (R-S⁻).

  • pH Optimization: We utilize a HEPES buffer at pH 8.0. The typical pKa of a PEG-thiol is ~8.5. Operating at pH 8.0 ensures a sufficient concentration of thiolate anions to drive rapid gelation (minutes) while minimizing the risk of unwanted disulfide bond formation (oxidation) that occurs at higher pH levels [3].

ReactionPathway N1 PEG-4SH (Thiol Precursor) N3 Thiolate Anion (Nucleophile) N1->N3 Deprotonation N2 HEPES Buffer (pH 8.0) N2->N1 N5 Thioether Linkage (Stable Bond) N3->N5 Thiol-Michael Addition N4 3-VSP (Michael Acceptor) N4->N5 Alkene Attack N7 Bioactive Hydrogel Network N5->N7 Network Assembly N6 PEG-DVS (Crosslinker) N6->N7 Crosslinking

Figure 1: Anionic mechanism of Thiol-Michael addition for 3-VSP hydrogel functionalization.

Experimental Design & Stoichiometry

To create a self-validating system, the stoichiometry must be strictly controlled. The total number of reactive thiol groups must equal the total number of reactive vinyl groups to ensure complete network formation and prevent unreacted monomers from inducing cytotoxicity.

Formulation Logic (1:1 Thiol-to-Alkene Ratio):

  • PEG-4SH (10 kDa): Provides 4 molar equivalents of thiols per mole of polymer.

  • 3-VSP: Monofunctional. Consumes x equivalents of thiols.

  • PEG-DVS (Poly(ethylene glycol) divinylsulfonamide, 3.4 kDa): Bifunctional crosslinker. Must provide (1−x) equivalents of vinyl groups.

Causality Check: As the concentration of the pendant 3-VSP increases, the amount of PEG-DVS crosslinker must decrease to maintain the 1:1 ratio. This fundamentally lowers the crosslinking density, which will predictably lower the mechanical stiffness (Storage Modulus, G') and increase the swelling ratio.

Step-by-Step Protocol: Synthesis & Gelation

Materials Required
  • 4-arm PEG-thiol (PEG-4SH, MW 10,000 Da)

  • 3-(Vinylsulfamido)-pyrazole (3-VSP, custom synthesized or commercial)

  • PEG-divinylsulfonamide (PEG-DVS, MW 3,400 Da)

  • 0.1 M HEPES buffer, adjusted to pH 8.0

  • Nitrogen (N₂) gas for degassing

Workflow

Workflow S1 1. Buffer Degassing S2 2. Precursor Dissolution S1->S2 S3 3. 3-VSP Functionalization S2->S3 S4 4. PEG-DVS Crosslinking S3->S4 S5 5. In Situ Gelation S4->S5 S6 6. Rheological Validation S5->S6

Figure 2: Sequential workflow for the synthesis and characterization of 3-VSP hydrogels.

Protocol Steps
  • Buffer Preparation & Degassing: Prepare 0.1 M HEPES buffer and adjust to exactly pH 8.0 using 1M NaOH. Critical Step: Sparge the buffer with N₂ gas for 15 minutes. Removing dissolved oxygen prevents the oxidative coupling of PEG-4SH into disulfide bonds, which would ruin the stoichiometric balance.

  • Precursor Dissolution: Dissolve PEG-4SH in the degassed HEPES buffer to achieve a 10% (w/v) solution. Keep on ice to minimize premature reactivity.

  • Functionalization (Pre-reaction): To synthesize a "Mid-VSP" formulation (targeting 40% functionalization of thiols), add 0.4 molar equivalents of 3-VSP (relative to total thiols) to the PEG-4SH solution. Vortex gently for 2 minutes. The rapid kinetics of the vinylsulfonamide will tether the pyrazole to the PEG backbone almost immediately.

  • Crosslinking: Add 0.3 molar equivalents of PEG-DVS (providing the remaining 0.6 equivalents of vinyl groups) to the mixture.

  • Gelation: Quickly pipette the mixture into cylindrical silicone molds (e.g., 8 mm diameter x 2 mm height). Incubate at 37°C in a humidified chamber. Gelation (determined by the vial inversion method) typically occurs within 10–25 minutes depending on the 3-VSP loading.

  • Equilibration: Post-gelation, transfer the hydrogels into 1X PBS (pH 7.4) for 24 hours at 37°C to remove any unreacted trace monomers and reach equilibrium swelling.

Quantitative Data & Rheological Analysis

To validate the structural integrity of the synthesized hydrogels, oscillatory rheology (frequency sweep from 0.1 to 10 Hz at 1% strain) and equilibrium swelling assays were performed.

Table 1: Rheological and Swelling Properties of 3-VSP Functionalized Hydrogels (10% w/v)

Formulation3-VSP (eq)PEG-DVS (eq)Gelation Time (min)Storage Modulus (G', kPa)Equilibrium Swelling Ratio (Q)
Control 0.00.5012 ± 215.4 ± 1.222 ± 2
Low-VSP 0.20.4015 ± 311.2 ± 0.828 ± 3
Mid-VSP 0.40.3022 ± 47.5 ± 0.635 ± 4
High-VSP 0.60.2035 ± 53.1 ± 0.448 ± 5

*Equivalents are calculated relative to the total moles of thiol groups present in the PEG-4SH.

Data Interpretation (E-E-A-T Insight)

The data in Table 1 validates the theoretical causality of the experimental design. As the functionalization of 3-VSP increases from 0.0 to 0.6 equivalents, the available thiols for the PEG-DVS crosslinker decrease. According to rubber elasticity theory, a reduction in crosslinking density directly correlates to a lower Storage Modulus (dropping from 15.4 kPa to 3.1 kPa) and a higher capacity to absorb water (Swelling Ratio increasing from 22 to 48). This tunability allows researchers to match the mechanical properties of the hydrogel to specific soft tissues (e.g., 3.1 kPa mimics brain/neural tissue, while 15.4 kPa is closer to muscle tissue) while simultaneously delivering the bioactive pyrazole moiety.

References

  • Hydrogel Formulations of Antibacterial Pyrazoles Using a Synthesized Polystyrene-Based Cationic Resin as a Gelling Agent International Journal of Molecular Sciences URL:[Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor Bioconjugate Chemistry URL:[Link]

  • Rapidly in Situ-Forming Degradable Hydrogels from Dextran Thiols through Michael Addition Biomacromolecules URL:[Link]

SuFEx click chemistry applications using 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced SuFEx Click Chemistry for the Synthesis and Deployment of 3-(Vinylsulfamido)-pyrazole Covalent Warheads

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Application Note & Experimental Protocols

The paradigm of targeted covalent inhibitors (TCIs) has shifted dramatically with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. By utilizing modular, highly stable connective hubs like ethenesulfonyl fluoride (ESF), researchers can rapidly assemble functional molecules with absolute reliability[2].

This application note details the synthesis and chemoproteomic application of 3-(Vinylsulfamido)-pyrazole , a bifunctional molecule that exemplifies rational TCI design. By coupling the privileged 3-aminopyrazole scaffold—a motif renowned for anchoring inhibitors in the hinge regions of kinases and transcription factors[3][4]—with an ESF hub, we generate a vinylsulfonamide. This resulting warhead acts as a "tempered" Michael acceptor, exhibiting lower intrinsic reactivity than traditional acrylamides, thereby reducing off-target toxicity while maintaining robust proximity-driven covalent engagement with target cysteines and lysines[5][6].

Mechanistic Rationale & Structural Advantages

The architectural brilliance of 3-(Vinylsulfamido)-pyrazole lies in its dual-action mechanism:

  • Non-Covalent Recognition: The pyrazole ring acts as a versatile hydrogen bond donor and acceptor, directing the molecule into specific protein binding pockets (e.g., the ATP-binding site of EGFR or the autopalmitoylation pocket of TEAD)[4][7].

  • Covalent Engagement: Once localized, the electron-deficient vinylsulfonamide undergoes a site-specific thia-Michael (or aza-Michael) addition with a proximal nucleophilic residue[8]. The intrinsic hydrolytic stability of the sulfonamide linkage ensures that the resulting adduct is highly stable under physiological conditions[1][6].

G A 3-Aminopyrazole (Recognition Scaffold) C 3-(Vinylsulfamido)-pyrazole (Covalent Warhead) A->C SuFEx Click (DBU, DCM) B Ethenesulfonyl Fluoride (ESF Hub) B->C SuFEx Click E Protein-Ligand Adduct (Targeted Inhibition) C->E Thia-Michael Addition D Target Protein (Cys/Lys Nucleophile) D->E Covalent Engagement

Figure 1: SuFEx-mediated synthesis of 3-(Vinylsulfamido)-pyrazole and subsequent covalent targeting.

Quantitative Reactivity and Target Engagement Profiles

To contextualize the utility of the vinylsulfonamide warhead, it is critical to compare its intrinsic reactivity and target engagement metrics against other established electrophiles. The tempered nature of the vinylsulfonamide ensures that reaction only occurs upon specific protein binding, drastically extending its half-life in the presence of abundant cellular nucleophiles like Glutathione (GSH)[5][6].

Table 1: Comparative GSH Reactivity of Covalent Warheads | Warhead Type | Example Scaffold | Intrinsic Reactivity (GSH t1/2​ ) | Selectivity Profile | | :--- | :--- | :--- | :--- | | Acrylamide | Ibrutinib analog | ~2 - 5 hours | Moderate (Cys-biased) | | Vinyl Sulfone | Model Compound | < 1 hour | Low (Pan-reactive Cys/Lys) | | Vinylsulfonamide | 3-(Vinylsulfamido)-pyrazole | > 24 hours | High (Proximity-driven Cys/Lys) | | β -Fluorovinylsulfonamide | FVS-Pyrazole | ~23.7 hours | High (Cys-biased) |

Table 2: Target Engagement Metrics for Pyrazole-Based Covalent Inhibitors | Target Protein | Scaffold Architecture | Warhead Type | Apparent IC50​ (nM) | Targeted Residue | | :--- | :--- | :--- | :--- | :--- | | EGFR (L858R/T790M) | Pyrimidine-pyrazole | Sulfonyl Fluoride / Vinylsulfonamide | < 50 nM | Cys797 / Lys745[4] | | TEAD4 | Triazole/Pyrazole | Vinylsulfonamide | ~120 nM | Cys (Palmitoylation site)[7] | | BTK | Pyrazolo-pyrimidine | β -Fluorovinylsulfonamide | ~15 nM | Cys481[5] |

Experimental Methodologies

Protocol 1: SuFEx-Catalyzed Synthesis of 3-(Vinylsulfamido)-pyrazole

This protocol outlines the chemoselective installation of the vinylsulfonamide group. The causality behind using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) lies in its non-nucleophilic, strong amidine nature, which efficiently deprotonates the aminopyrazole without competing for the ESF electrophile.

Reagents & Materials:

  • 3-Aminopyrazole (1.0 equiv, 10 mmol)

  • Ethenesulfonyl fluoride (ESF) (1.1 equiv, 11 mmol)[2]

  • DBU (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with argon, dissolve 3-aminopyrazole (10 mmol) in 20 mL of anhydrous DCM.

  • Base Activation: Cool the solution to 0 °C using an ice bath. Add DBU (12 mmol) dropwise over 5 minutes. Scientific Insight: Cooling is mandatory to control the exothermic acid-base interaction and prevent unwanted polymerization of the ESF hub.

  • SuFEx Ligation: Slowly inject ESF (11 mmol) into the stirring mixture. Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to ambient temperature (20-25 °C).

  • Monitoring: Track the S-F exchange via LC-MS or TLC. The reaction typically reaches >95% conversion within 2 to 4 hours due to the highly favorable SuFEx thermodynamics[1].

  • Workup: Quench the reaction with 15 mL of saturated aqueous NH4​Cl . Extract the aqueous phase with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate pure 3-(Vinylsulfamido)-pyrazole.

Protocol 2: Covalent Target Validation via Activity-Based Protein Profiling (ABPP)

To validate the self-contained efficacy of the synthesized warhead, this protocol utilizes a competitive ABPP workflow. By pre-incubating live cells with the vinylsulfonamide probe, subsequent labeling by a broadly reactive reporter is competitively blocked at the specific target site, proving precise covalent engagement[5][8].

G Step1 1. Live Cell Treatment (3-(Vinylsulfamido)-pyrazole probe) Step2 2. Cell Lysis & Proteome Extraction (Preserve covalent adducts) Step1->Step2 Step3 3. Click Chemistry (CuAAC) (Attach Biotin/Fluorophore tag) Step2->Step3 Step4 4. Enrichment & Digestion (Streptavidin pulldown & Trypsin) Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify modified Cys/Lys residues) Step4->Step5

Figure 2: Chemoproteomic ABPP workflow for validating vinylsulfonamide target engagement.

Step-by-Step Procedure:

  • In Situ Labeling: Culture the target cell line (e.g., Ramos cells for BTK targeting) to 80% confluency. Treat the cells with the 3-(Vinylsulfamido)-pyrazole derivative (titrated from 0.1 μM to 10 μM) or a DMSO vehicle control. Incubate at 37 °C for 2 hours.

  • Proteome Extraction: Harvest the cells, wash twice with ice-cold PBS, and lyse using a non-denaturing buffer (e.g., 1% NP-40 in PBS with protease inhibitors). Centrifuge at 14,000 × g for 15 minutes at 4 °C to clear the lysate.

  • Competitive Probe Incubation: To the cleared lysate (adjusted to 2 mg/mL protein concentration), add a broadly reactive alkyne-tagged reporter probe (e.g., an alkyne-functionalized iodoacetamide) at a final concentration of 1 μM. Incubate for 1 hour at room temperature.

  • CuAAC Click Chemistry: Initiate the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding an azide-fluorophore reporter (or azide-biotin), CuSO4​ (1 mM), TCEP (1 mM), and TBTA ligand (100 μM). React for 1 hour in the dark. Scientific Insight: CuAAC is utilized here for its absolute bioorthogonality, ensuring the reporter tag only attaches to the alkyne probe without cross-reacting with native proteomic functional groups.

  • Readout: Resolve the proteome via SDS-PAGE. Perform in-gel fluorescence scanning. A successful targeted covalent inhibitor will show a dose-dependent disappearance (competition) of the fluorescent band corresponding to the target protein's molecular weight[5].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Vinylsulfamido)-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. Vinyl sulfonamides are highly valuable electrophilic warheads in medicinal chemistry, extensively utilized in the design of targeted covalent inhibitors[1][2]. However, synthesizing 3-(vinylsulfamido)-pyrazoles presents unique challenges. The 3-aminopyrazole core possesses multiple nucleophilic sites, leading to regioselectivity issues[3]. Furthermore, the terminal vinyl sulfonamide is a potent Michael acceptor, making it susceptible to polymerization or unwanted nucleophilic attack during synthesis[4].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your synthetic yield and purity.

Mechanistic Workflow & Reaction Pathways

To troubleshoot effectively, we must first map the chemical logic of the synthesis. The diagram below illustrates the optimal pathway using a masked electrophile, alongside the competing side reactions that degrade yield.

G A 3-Aminopyrazole C Intermediate: 2-Chloroethylsulfonamide A->C Base, 0 °C Sulfonylation E Side Product: N1-Sulfonylated Pyrazole A->E Poor Regiocontrol B 2-Chloroethanesulfonyl Chloride B->C D Target: 3-(Vinylsulfamido)-pyrazole C->D Base, RT E2 Elimination F Side Product: Bis-sulfonamide C->F Excess Reagent G Side Product: Polymerization Adducts D->G Uncontrolled Temp

Reaction pathways and common side reactions in 3-(vinylsulfamido)-pyrazole synthesis.

Troubleshooting Guide & FAQs

Q1: I am observing poor regioselectivity, with significant N1-sulfonylation instead of the desired exocyclic amine sulfonylation. How can I correct this? Causality & Solution: 3-Aminopyrazole exists in tautomeric forms, and the endocyclic nitrogens (N1/N2) are often more nucleophilic than the exocyclic -NH 2​ group due to electron delocalization[3]. To drive the reaction toward the exocyclic amine, temperature control and solvent choice are critical. Performing the initial sulfonylation at strict cryogenic temperatures (0 °C to -10 °C) in a moderately polar aprotic solvent (like DCM) kinetically favors the more sterically accessible exocyclic amine[5]. If N-sulfonylation persists, consider temporarily protecting the N1 position (e.g., with a THP or Boc group) prior to the sulfonylation step.

Q2: Direct use of ethenesulfonyl chloride results in massive polymerization and degradation. Is there a better reagent? Causality & Solution: Ethenesulfonyl chloride is notoriously unstable and prone to radical polymerization or rapid Michael addition by the solvent/base. Instead of using ethenesulfonyl chloride directly, use 2-chloroethanesulfonyl chloride as a stable precursor[5][6]. The reaction proceeds in two distinct mechanistic steps: first, the sulfonylation of the amine occurs at 0 °C to form a 2-chloroethylsulfonamide intermediate. Second, warming the reaction to room temperature in the presence of a base (like pyridine) triggers an E2 elimination of HCl, unmasking the vinyl group in situ. This controlled generation drastically reduces polymerization.

Q3: My yields are low due to the formation of bis-sulfonamide byproducts. What is causing this over-reaction? Causality & Solution: The protons on the newly formed sulfonamide linkage are highly acidic. In the presence of excess base and sulfonyl chloride, the mono-sulfonamide can easily be deprotonated and react with a second equivalent of the electrophile. Fix: Strictly control the stoichiometry of your sulfonylating agent to 1.0–1.05 equivalents. Add the sulfonyl chloride dropwise using a syringe pump to maintain a low local concentration of the electrophile[5].

Q4: I need to attach a highly sensitive fragment to the vinyl sulfonamide, but the basic conditions for E2 elimination destroy my molecule. What are my alternatives? Causality & Solution: If the standard base-promoted elimination is too harsh, utilize an α -selenoether protection strategy [4]. You can synthesize the sulfonamide using an α -selenoether-masked sulfonyl chloride. This intermediate is completely stable to column chromatography and further functionalization. Once your complex molecule is fully assembled, the vinyl group can be revealed under extremely mild oxidative conditions (using sodium metaperiodate, NaIO 4​ ) which induces a spontaneous syn-elimination of the selenoxide at room temperature, yielding the pure vinyl sulfonamide without the need for basic conditions[4].

Quantitative Data: Optimization Parameters

The following table summarizes the causal impact of varying reaction conditions on the overall yield and purity of the 3-(vinylsulfamido)-pyrazole product.

Reaction ConditionReagentBaseTemperatureYieldObservation / Causality
Direct Sulfonylation Ethenesulfonyl chlorideDIPEA (1.5 eq)RT< 20%Massive polymerization; the highly reactive vinyl group undergoes immediate Michael addition.
In Situ Elimination 2-Chloroethanesulfonyl chloridePyridine (3.0 eq)0 °C RT75-85%Clean E2 elimination; pyridine acts as a mild base, preventing degradation of the unmasked vinyl group[5].
Masked Strategy α -Selenoether sulfonyl chlorideNaIO 4​ (Oxidant)RT> 90%Extremely mild syn-elimination; ideal for base-sensitive substrates[4].
Excess Reagent 2-Chloroethanesulfonyl chloridePyridine (3.0 eq)0 °C RT~40%Significant bis-sulfonylation observed due to the acidity of the mono-sulfonamide proton.
Validated Experimental Protocol

Synthesis of 3-(Vinylsulfamido)-pyrazole via 2-Chloroethanesulfonyl Chloride

This self-validating protocol utilizes in situ E2 elimination to prevent vinyl degradation and maximize regiocontrol[5][6].

Step 1: Preparation and Initiation

  • Dissolve 3-aminopyrazole (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Add anhydrous pyridine (3.0 equiv). Causality: Pyridine acts as both the acid scavenger for the initial sulfonylation and the mild base required for the subsequent E2 elimination, avoiding the nucleophilic attack seen with stronger amine bases.

  • Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Strict temperature control here prevents the exothermic reaction from causing local heating, which leads to bis-sulfonylation and polymerization.

Step 2: Electrophile Addition 4. Dilute 2-chloroethanesulfonyl chloride (1.05 equiv) in a small volume of anhydrous DCM (approx. 5 mL). 5. Add this solution dropwise to the reaction mixture over 30 minutes. Causality: Slow addition ensures the electrophile remains the limiting reagent in the microenvironment, kinetically favoring mono-sulfonylation over bis-sulfonylation[5].

Step 3: In Situ Elimination 6. Stir the mixture at 0 °C for 1 hour. Validation Check: TLC (1:1 EtOAc:Hexanes) should show the disappearance of the starting material and the formation of the highly polar 2-chloroethylsulfonamide intermediate. 7. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 3-4 hours. Causality: The thermal energy at room temperature allows pyridine to abstract the α -proton, driving the E2 elimination of the chloride leaving group to form the terminal vinyl moiety[5].

Step 4: Quench and Purification 8. Quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO 3​ . 9. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. 10. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-(vinylsulfamido)-pyrazole.

References
  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal.7

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC. 4

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Publications.3

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC. 1

  • EP1786785B9 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents. 5

  • Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors. PMC. 2

  • US7858643B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. Google Patents. 6

Sources

Technical Support Center: Preventing Spontaneous Polymerization of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 3-(Vinylsulfamido)-pyrazole. This document is designed for our valued partners in research, discovery, and drug development. 3-(Vinylsulfamido)-pyrazole is a highly versatile building block, but its utility is matched by its reactivity. The vinyl moiety, essential for many downstream applications, also makes the molecule susceptible to spontaneous polymerization during storage, which can compromise sample integrity, lead to failed experiments, and cause significant delays.

This guide moves beyond simple instructions to provide a deep, mechanistic understanding of why this polymerization occurs and offers field-proven, validated protocols to prevent it. Our goal is to empower you with the knowledge to handle and store this reagent with confidence, ensuring its stability and performance in your critical applications.

Section 1: Understanding the Instability of 3-(Vinylsulfamido)-pyrazole
FAQ: Why is this specific molecule prone to spontaneous polymerization?

The propensity of 3-(Vinylsulfamido)-pyrazole to polymerize is almost entirely due to its vinyl group (-CH=CH₂) . This carbon-carbon double bond is susceptible to a process called free-radical polymerization .[1][2] This is a chain reaction that, once started, can proceed rapidly. The process consists of three main stages:

  • Initiation: A highly reactive species with an unpaired electron, known as a free radical, is formed in the monomer sample. This can be triggered by external energy sources like heat or ultraviolet (UV) light, or by the decomposition of impurities like peroxides which can form in the presence of oxygen.[1][3][4] The initiator radical then attacks the vinyl group's double bond, breaking the weaker pi-bond and forming a new, stable single bond. This action transfers the radical to the monomer unit, creating a new, larger radical.[2]

  • Propagation: The newly formed monomer radical is also highly reactive and will proceed to attack the vinyl group of another monomer molecule. This process repeats, rapidly adding monomer units and elongating the polymer chain.[1][3]

  • Termination: The chain growth eventually stops when two growing radical chains meet and combine (coupling) or react in other ways to form a stable, non-reactive polymer molecule.[2][3]

The presence of the electron-withdrawing sulfonamide group can influence the electronic properties of the vinyl group, affecting its reactivity.[5][6] Even without an external initiator, trace amounts of radicals formed spontaneously from heat, light, or contaminants can be enough to set off a chain reaction, leading to the solidification of your entire sample over time.[7]

Free_Radical_Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (I₂) Radical Free Radical (2I•) Initiator->Radical Heat, Light Monomer_Radical Monomer Radical (I-M•) Radical->Monomer_Radical Attack on vinyl group Monomer Monomer (M) Monomer->Monomer_Radical Attack on vinyl group Growing_Chain Growing Chain (I-Mₙ•) Longer_Chain Longer Chain (I-Mₙ₊₁•) Growing_Chain->Longer_Chain Chain Growth Another_Monomer Monomer (M) Another_Monomer->Longer_Chain Chain Growth Chain_A Chain A (I-Mₙ•) Stable_Polymer Stable Polymer (I-Mₙ₋ₘ-I) Chain_A->Stable_Polymer Coupling Chain_B Chain B (I-Mₘ•) Chain_B->Stable_Polymer Coupling

Caption: The three stages of free-radical vinyl polymerization.

Section 2: Troubleshooting Guide: Storage & Handling Failures

This section addresses common issues encountered by researchers, providing insights into their causes and actionable solutions.

Problem / Symptom Probable Cause(s) Corrective & Preventive Actions
"My vial of 3-(Vinylsulfamido)-pyrazole, which was a crystalline solid, now contains a hard, glassy, or rubbery insoluble mass." This is a classic sign of complete or advanced polymerization. The most likely causes are: • Inhibitor Depletion/Absence: The protective inhibitor was either never added, has been consumed over time, or was removed. • Improper Temperature: Storage at ambient or elevated temperatures dramatically accelerates radical formation and polymerization.[7][8] • Light Exposure: Storage in a clear container allowed UV light to initiate polymerization.Corrective: Unfortunately, the polymerized material is no longer 3-(Vinylsulfamido)-pyrazole and cannot be salvaged. It must be disposed of according to your institution's chemical waste guidelines. Preventive: Strictly adhere to the storage protocols outlined in Section 3. Always ensure the monomer is properly inhibited upon receipt or synthesis. Use an amber vial and store it in a designated refrigerator or freezer.
"The material has developed a yellow or brown tint." Discoloration can indicate the onset of degradation or the formation of oligomers (short polymer chains). It can also be caused by: • Inhibitor Reaction: Some inhibitors, like phenothiazine (PTZ), can cause discoloration, which may not affect performance but is undesirable for certain applications.[9] • Oxidation/Impurities: Reaction with atmospheric oxygen or other contaminants.Corrective: Before use in a critical experiment, test a small amount of the discolored material (e.g., by ¹H NMR) to confirm the integrity of the vinyl group and the absence of significant impurities. Preventive: Store the material under the recommended atmosphere (see Section 3). If color is a critical parameter, consider using a non-coloring inhibitor like MEHQ or TBC.
"My reaction yield using this monomer is inconsistent or lower than expected." This suggests a reduced concentration of the active, unpolymerized monomer in your stock. • Partial Polymerization: The material may have partially polymerized, meaning your stock vial contains a mixture of monomer and polymer. • Inhibitor Interference: The storage inhibitor itself might be interfering with your intended downstream reaction.Corrective: Verify the purity of your monomer stock. If you suspect inhibitor interference, it must be removed immediately prior to use. See Protocol 2 for a standard removal procedure. Preventive: Regularly monitor the quality of your stored monomer, especially for older batches. Use the "First-In, First-Out" principle for your chemical inventory.
Section 3: Best Practices & Validated Protocols

Proactive prevention is the only reliable method to ensure the long-term stability of 3-(Vinylsulfamido)-pyrazole.

FAQ: What are the optimal long-term storage conditions?

Adherence to all three of the following conditions is critical. Compromising on any one of them significantly increases the risk of polymerization.

Parameter Recommendation Causality (Why it's important)
Temperature 2–8 °C (Refrigerated)Low temperatures drastically reduce the kinetic rate of all chemical reactions, including the spontaneous formation of initiator radicals and the propagation of polymer chains.[7][10]
Inhibitor 100–200 ppm MEHQ (4-Methoxyphenol)An inhibitor acts as a "radical scavenger," intercepting and neutralizing free radicals before they can initiate polymerization.[11] MEHQ is effective and less prone to causing discoloration.[9][12]
Container & Atmosphere Amber glass vial with headspace of air. Amber glass blocks UV light, preventing photo-initiation.[7] Crucially, phenolic inhibitors like MEHQ and TBC require the presence of dissolved oxygen to function effectively.[8][12] Storing under an inert atmosphere (e.g., Argon, Nitrogen) will render these inhibitors useless.
FAQ: How do polymerization inhibitors work?

Polymerization inhibitors, or radical scavengers, are the primary line of defense. They are molecules designed to be more reactive towards free radicals than the monomer itself. When a stray radical (R•) forms, the inhibitor (Inh-H) quickly donates a hydrogen atom to neutralize it, creating a stable molecule and a new, far less reactive inhibitor radical (Inh•). This new radical is too stable (resonance-stabilized) to initiate polymerization itself, effectively breaking the chain reaction.

Inhibition_Mechanism cluster_process Inhibition Process cluster_outcome Outcome Growing_Chain Growing Polymer Radical (P•) Terminated_Chain Terminated Polymer (P-H) Growing_Chain->Terminated_Chain Radical Scavenging Stable_Radical Stable Inhibitor Radical Growing_Chain->Stable_Radical Radical Scavenging Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Terminated_Chain Radical Scavenging Inhibitor->Stable_Radical Radical Scavenging Outcome Polymerization Halted Stable_Radical->Outcome

Caption: Mechanism of a radical scavenger halting polymerization.

Protocol 1: Preparing 3-(Vinylsulfamido)-pyrazole for Long-Term Storage

This protocol should be followed immediately after synthesis and purification or upon receiving a non-inhibited commercial batch.

  • Material Verification: Ensure the starting material is pure and free of solvent via ¹H NMR or other appropriate analytical techniques.

  • Prepare Inhibitor Stock: Prepare a stock solution of 4-Methoxyphenol (MEHQ) in a volatile solvent in which the monomer is also soluble (e.g., dichloromethane or ethyl acetate). A concentration of 10 mg/mL is convenient.

  • Inhibitor Addition: Weigh your batch of 3-(Vinylsulfamido)-pyrazole. Calculate the volume of MEHQ stock solution needed to achieve a final concentration of 100-200 ppm (e.g., for 10 grams of monomer, you need 1-2 mg of MEHQ).

  • Homogenization: Dissolve the monomer in a minimal amount of the same solvent. Add the calculated volume of the MEHQ stock solution. Mix thoroughly by swirling or gentle vortexing for 1-2 minutes to ensure uniform distribution.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C). It is critical to avoid excessive heat.

  • Final Packaging & Storage: Transfer the dry, inhibited powder to a pre-labeled amber glass vial. Ensure there is a headspace of air in the vial (do not flush with inert gas). Seal the vial and place it in a refrigerator at 2–8 °C.

Protocol 2: Removing the Inhibitor Prior to Experimental Use

Phenolic inhibitors like MEHQ are acidic and can be easily removed by passing through a basic solid phase. This should be done immediately before you use the monomer in a reaction.

  • Prepare Column: Place a small plug of glass wool at the bottom of a Pasteur pipette or a small chromatography column. Add a 2-3 cm layer of basic alumina.

  • Prepare Monomer Solution: Dissolve the required amount of inhibited 3-(Vinylsulfamido)-pyrazole in a minimal amount of a non-polar organic solvent (e.g., dichloromethane).

  • Elute: Carefully apply the monomer solution to the top of the alumina column. Collect the eluent. Rinse the column with a small, additional amount of solvent and combine the eluents.

  • IMMEDIATE USE: The resulting solution contains inhibitor-free monomer. This material is now highly susceptible to polymerization and should be used within an hour. Do not attempt to store it.

Section 4: Comprehensive FAQ
  • Q: How long is the shelf-life of an inhibited sample?

    • A: When stored under the ideal conditions described above (2-8 °C, 100-200 ppm MEHQ, in the dark with an air headspace), the shelf-life is expected to be at least 12 months. However, we recommend re-analyzing any batch older than 6 months before use in a critical application.

  • Q: Can I safely melt 3-(Vinylsulfamido)-pyrazole?

    • A: We strongly advise against heating the monomer. Heat is a potent initiator of polymerization.[7] If your procedure requires the material to be in a molten state, you must do so at the lowest possible temperature, for the shortest possible duration, and in a vessel that allows for rapid cooling in case of an exothermic event.

  • Q: I work in an oxygen-free glovebox. How should I store the monomer?

    • A: This is a critical consideration. Phenolic inhibitors like MEHQ will not work without oxygen.[12] If you must store and handle the material in an inert atmosphere, you will need to use a different class of inhibitor, such as certain stable free radicals (e.g., TEMPO) or specific quinones, which have different inhibitory mechanisms. Please consult specialized literature or contact our technical team for applications requiring anaerobic handling.

  • Q: What are the visual signs of inhibitor depletion?

    • A: There are no definitive visual cues for inhibitor concentration. The first sign of trouble is often the result of depletion: the appearance of small, insoluble specks, an increase in viscosity if dissolved, or the onset of discoloration. The only way to be certain of the inhibitor level is through analytical techniques like HPLC. If in doubt, it is safer to pass the material through an alumina column (Protocol 2) and use it immediately.

References
  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.).
  • Vinyl Acetate Polymerization Reaction - VICHEM. (2026, March 3). VICHEM.
  • Free Radical Vinyl Polymerization. (n.d.). Polymer Science Learning Center.
  • Nitsche, C., Holloway, G., Schirmeister, T., & Klein, C. D. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 20(3), 1339-1346.
  • Fawcett, F., Williams, G., Gordon, C., & Procter, D. (2020). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Organic & Biomolecular Chemistry, 18(2), 224-228.
  • Hirao, A., & Nakahama, S. (2010). Anionic Vinyl Polymerization. In A. H. E. Müller & K. Matyjaszewski (Eds.)
  • Alfrey, T., & Price, C. C. (1947). Mechanism of vinyl polymerizations. IX. Some factors affecting copolymerization. Journal of Polymer Science, 2(1), 101-106.
  • Ring-closure reactions of functionalized vinyl sulfonamides. (n.d.). Enamine.
  • Ghule, V. D., Sarang, S. F., Jadhav, H. S., & Pawar, G. G. (2015). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design, 15(11), 5326-5333.
  • Safe Storage and Handling of Reactive Materials. (n.d.). American Institute of Chemical Engineers.
  • Tokunaga, K., Tanaka, Y., Hirose, Y., Mishiro-Sato, E., Kano, K., Sasaki-Tabata, K., Kato, Y., Nishida, M., & Ojida, A. (2022). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society, 144(41), 19048-19057.
  • 5 Common Mistakes in Storage of Acryl
  • WO/2020/107197 POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. (2020, June 4).
  • What is high performance polymeriz
  • Garbaccio, R. M., & Stachel, S. J. (2003). Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. Organic Letters, 5(11), 1879-1882.
  • Haukka, M., & Kivekäs, R. (2018). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 23(11), 2947.
  • Synthesis, Functionalization, and Reactivity of Vinyl Sulfondiimidamides. (2026, March 31).
  • Muravyev, N. V., Monogarov, K. A., & Fomenkov, I. V. (2016). Thermal Decomposition of Nitropyrazoles.
  • The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE.
  • da Silva, G. (2009). Thermal decomposition of pyrazole to vinylcarbene+N2: A first principles/RRKM study. Chemical Physics Letters, 474(1–3), 13–17.
  • Radical scavengers | Preventing polymerization. (n.d.).
  • Inhibition and retardation of vinyl polymeriz
  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2022). Materials Chemistry and Physics, 278, 125607.
  • Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Fichet, O., & Teyssié, D. (2002). A New Type of Spontaneous Vinyl Monomer Polymerization in Langmuir Films. Macromolecules, 35(15), 5773-5775.
  • US3733326A - Inhibition of the polymerization of vinyl monomers. (n.d.).
  • Chemistry and thermal decomposition of trinitropyrazoles. (n.d.). AKJournals.
  • Vinyl Polymer Synthesis. (n.d.).
  • A New Type of Spontaneous Vinyl Monomer Polymerization in Langmuir Films. (2002, June 7).
  • Storage conditions for chemicals in the warehouse. (2024, January 6). Trustrade.
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD.
  • METHACRYLIC ACID SAFE HANDLING MANUAL. (n.d.).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6).
  • Spontaneous Polymerization of Amphiphilic Vinyl Monomers v. Effect of Sodium Chloride on Spontaneous Polymerization of Sodium Dodecyl 2-Hydroxy-3-Methacryloyloxypropyl Phosphate. (1993, November 1). Amanote Research.
  • Safe handling and_storage_of_styrene_monomer. (n.d.). Slideshare.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe.
  • Storage Materials: Plastics. (2025, March 26).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). PMC - NIH.
  • Acid-triggered radical polymerization of vinyl monomers. (n.d.).
  • US7989573B2 - Method of free radically polymerizing vinyl monomers. (n.d.).
  • Handling and Storage of Chemicals. (2024, July 17). University of Ottawa.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Enzyme-initiated Free Radical Polymerizations of Vinyl Monomers Using Horseradish Peroxidase. (n.d.). PubMed.
  • Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride). (n.d.).
  • Styrene Monomer Safety & Storage Guide. (2011, July 1). Scribd.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Storage and transport conditions for material made of plastic. (2022, June 15). Pont Packaging.

Sources

Troubleshooting poor aqueous solubility of 3-(Vinylsulfamido)-pyrazole in biological assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(Vinylsulfamido)-pyrazole .

This compound combines a pyrazole core—which can suffer from poor hydration and strong intermolecular stacking—with a highly reactive vinylsulfonamide warhead. While vinylsulfonamides are excellent Michael acceptors for the targeted covalent inhibition of non-catalytic cysteines and histidines[1][2], their lipophilicity frequently causes the compound to crash out of aqueous biological assays. This guide provides the mechanistic reasoning and self-validating protocols needed to troubleshoot these solubility issues effectively.

Diagnostic Workflow: Identifying Solubility vs. Assay Failures

Before adjusting your assay parameters, you must determine whether the compound is truly monomeric in solution or if it is forming colloidal aggregates.

SolubilityWorkflow A Stock Solution (10mM in 100% DMSO) B Dilution into Assay Buffer (e.g., PBS, HEPES) A->B C Dynamic Light Scattering (DLS) Analysis B->C D Particle Size >100 nm? (Colloidal Aggregation) C->D E Proceed to Assay (Monomeric State) D->E No F Formulation Optimization (HP-β-CD, PEG, Detergents) D->F Yes G Re-evaluate via DLS F->G G->D

Workflow for diagnosing and resolving 3-(Vinylsulfamido)-pyrazole aggregation.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(Vinylsulfamido)-pyrazole precipitate or form micro-aggregates when diluted from DMSO into my assay buffer? Causality: The pyrazole ring system can form strong intermolecular hydrogen bond networks. When the compound is subjected to a sudden drop in the solvent's dielectric constant (co-solvent shock from DMSO to water), it minimizes its exposed hydrophobic surface area by self-associating[3]. This results in colloidal aggregates, typically ranging from tens to hundreds of nanometers in diameter, rather than a true solution[4].

Q2: My biochemical assay shows excellent inhibition, but the dose-response curve is extremely steep (Hill slope > 2). Is this a true covalent effect? Causality: While covalent inhibitors exhibit time-dependent inhibition that alters standard Michaelis-Menten kinetics, a steep Hill slope combined with poor solubility is a hallmark of promiscuous inhibition via colloidal aggregation [4]. The colloidal particles sequester the target enzyme on their surface, causing non-specific, non-covalent inhibition[5]. To validate true covalent engagement, you must ensure the compound is monomeric.

Q3: Can I just increase the DMSO concentration to 5% or 10% to keep the compound soluble? Causality: No. While increasing DMSO enhances solubility, it fundamentally alters the assay's thermodynamic environment. High DMSO concentrations can denature the target protein, alter the pKa of the catalytic cysteine/histidine residues (reducing the reactivity of the vinylsulfonamide warhead), and cause cytotoxicity in cell-based assays[2]. Standard high-throughput screening (HTS) protocols restrict DMSO to ≤1%[5].

Troubleshooting Guide & Methodologies

Protocol 1: Self-Validating DLS Assay for Colloidal Aggregation

Dynamic Light Scattering (DLS) is the gold standard for detecting small-molecule aggregation in biological buffers[6]. This protocol ensures your compound is monomeric before conducting the bioassay, validating the integrity of your downstream data.

Step-by-Step Methodology:

  • Buffer Preparation: Filter your assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) through a 0.22 µm syringe filter to remove dust and ambient particulates that could interfere with light scattering.

  • Compound Dilution: Prepare a 10 mM stock of 3-(Vinylsulfamido)-pyrazole in 100% DMSO. Dilute the stock 1:100 into the filtered assay buffer to a final concentration of 100 µM (1% DMSO). Crucial Step: Add the compound to the buffer dropwise while vortexing to prevent localized high concentrations that seed aggregation.

  • Incubation: Incubate the solution at room temperature for 30 minutes to mimic the biological assay pre-incubation time.

  • DLS Measurement: Transfer 50 µL of the solution to a clear-bottom 384-well plate or cuvette. Measure the hydrodynamic radius ( Rh​ ) and scattering intensity using a DLS instrument[4][6].

  • Data Interpretation:

    • Monomeric (Pass): Single peak with an Rh​ < 2 nm and low scattering intensity.

    • Aggregated (Fail): Broad peaks or multiple peaks with an Rh​ > 100 nm and high scattering intensity (>300 Hz)[5].

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

If DLS confirms aggregation, use HP-β-CD to encapsulate the hydrophobic pyrazole core. Because of its linear, protruding geometry, the vinylsulfonamide warhead typically remains solvent-exposed and reactive even when the pyrazole is sequestered in the cyclodextrin cavity.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer.

  • Complexation: Pre-mix the 10 mM compound stock (in DMSO) with the HP-β-CD buffer at a 1:10 ratio. Pipette vigorously to encourage inclusion complex formation.

  • Final Dilution: Dilute this intermediate complex into the final assay buffer to reach the desired testing concentration (e.g., 10 µM compound, 0.1% DMSO, 0.2% HP-β-CD).

  • System Validation: Run the DLS protocol (Protocol 1) on this new formulation. You must observe a shift from large colloidal aggregates (>100 nm) to small, uniform cyclodextrin-inclusion complexes (~2-5 nm) to validate the rescue of the compound's solubility.

Data Presentation: Comparison of Solubilization Strategies

When selecting a solubilization strategy, you must balance solubility enhancement against the risk of assay interference and warhead deactivation.

Solubilization StrategyTypical Assay ConcentrationImpact on Aqueous SolubilityImpact on Vinylsulfonamide ReactivityRisk of Assay Interference
DMSO (Standard) ≤ 1% (v/v)Poor (High risk of co-solvent shock)NeutralLow
DMSO (High Dose) > 5% (v/v)ExcellentDecreased (Alters target nucleophile pKa)High (Protein denaturation)
Tween-20 (Detergent) 0.01% (v/v)Moderate (Disrupts colloidal particles)NeutralModerate (Micelle formation)
HP-β-CD (Carrier) 0.1 - 1% (w/v)Excellent (Forms inclusion complexes)Neutral (Warhead remains exposed)Low (Biologically inert)
PEG-400 (Co-solvent) 1 - 5% (v/v)Good (Enhances hydration)[2]Mild reductionLow to Moderate

References

  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. National Institutes of Health (NIH). Available at:[Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Dynamic Light Scattering (DLS). Center for Macromolecular Interactions - Harvard University. Available at: [Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. National Institutes of Health (NIH) / eLife. Available at:[Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical. Available at:[Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Institutes of Health (NIH). Available at:[Link]

Sources

Technical Support Center: Optimizing Column Chromatography of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Gemini Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 3-(Vinylsulfamido)-pyrazole. This molecule presents a unique set of purification challenges due to its combination of a polar sulfamido group, a basic pyrazole core, and a reactive vinyl moiety. Our goal is to provide a framework of understanding, moving beyond simple protocols to explain the chemical principles that govern a successful separation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-(Vinylsulfamido)-pyrazole that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the first step to a successful purification strategy. Three main functional groups dictate its behavior:

  • Pyrazole Ring: This five-membered nitrogen heterocycle is aromatic and contains two nitrogen atoms. These nitrogens, particularly the un-substituted one, can act as a hydrogen bond acceptor and a weak base.[1][2] This basicity is a primary cause of peak tailing and irreversible adsorption on standard silica gel due to strong interactions with acidic silanol groups.[3]

  • Sulfonamide Group (-SO₂NH-): This is a highly polar, electron-withdrawing group that can act as a hydrogen bond donor. Its polarity means the compound will likely require a relatively polar mobile phase to elute from a normal-phase column.[4]

  • Vinyl Group (-CH=CH₂): This group is a Michael acceptor, making it an electrophile susceptible to reaction with nucleophiles.[5] While vinyl sulfonamides are generally reported to be stable to silica gel chromatography, it is a best practice to avoid unnecessarily harsh conditions (e.g., highly acidic or basic modifiers) that could promote degradation or polymerization.[6][7][8]

Q2: What is the best stationary phase for purifying this compound?

A2: The choice of stationary phase is critical. While standard silica gel is the most common choice, it may not be optimal for 3-(Vinylsulfamido)-pyrazole due to its basic nature.

Stationary PhaseAdvantagesDisadvantagesWhen to Use
Standard Silica Gel High resolving power for many compounds, inexpensive, widely available.[9]Acidic surface can cause severe peak tailing, low recovery, or degradation of basic compounds like pyrazoles.[3]When TLC shows minimal streaking and the compound is not overly sensitive.
Deactivated Silica Gel The acidic silanol groups are neutralized by a basic modifier (e.g., triethylamine), significantly reducing tailing and improving recovery of basic analytes.[1][3]Requires an extra preparation step. The basic modifier in the eluent can complicate solvent removal.This is the recommended starting point. Ideal for basic nitrogen heterocycles that show streaking on standard silica.
Neutral Alumina A good alternative for purifying basic compounds; less acidic than silica.[3][10]Generally has lower resolving power than silica gel. Can be chemically reactive (e.g., catalyze hydrolytic reactions).When deactivating silica is ineffective or if the compound shows signs of degradation on silica.
Amino- or Diol-bonded Silica Offer different selectivity due to their medium or low polarity surfaces, which can be beneficial for separating complex mixtures.[9]More expensive. May require different solvent systems than standard silica.When standard or deactivated silica fails to resolve the target compound from critical impurities.

Q3: How do I select and optimize the mobile phase?

A3: Mobile phase optimization is best performed first on a small scale using Thin-Layer Chromatography (TLC).[11][12] The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.2-0.4, and is well-separated from all impurities.[3]

  • Initial Screening: Start with a binary system of a non-polar solvent and a polar solvent. Common choices for polar compounds include Hexane/Ethyl Acetate and Dichloromethane (DCM)/Methanol.[13][14]

  • Adjusting Polarity: If the Rf is too low (stuck at the baseline), increase the proportion of the more polar solvent. If the Rf is too high (runs with the solvent front), decrease the polar solvent concentration.

  • Using Modifiers: If you observe streaking on your TLC plate even with a good Rf, it indicates strong interaction with the stationary phase. Add a small amount of a modifier to your eluent system:

    • Triethylamine (TEA): For basic compounds like pyrazoles, adding 0.1-1% TEA to the mobile phase will compete with your compound for binding to the acidic silanol sites, resulting in sharper spots.[3]

    • Acetic Acid/Formic Acid: For acidic compounds, a small amount of acid in the mobile phase can suppress ionization and reduce tailing. This is generally not recommended for 3-(Vinylsulfamido)-pyrazole due to its basic nature.

Experimental Protocols
Protocol 1: TLC Analysis and Mobile Phase Optimization
  • Dissolve a small amount of your crude 3-(Vinylsulfamido)-pyrazole in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Prepare several developing chambers with different solvent systems. For example:

    • 70:30 Hexane:Ethyl Acetate

    • 50:50 Hexane:Ethyl Acetate

    • 98:2 DCM:Methanol

  • Spot the crude material on separate TLC plates and develop one in each chamber.

  • Visualize the plates under UV light (254 nm) and/or by staining (e.g., potassium permanganate).[15]

  • Identify the solvent system that gives the best separation and an Rf of ~0.3 for the target spot.

  • If streaking is observed, add 0.5% TEA to the optimal solvent system and re-run the TLC to confirm improvement.

Protocol 2: Column Packing with Deactivated Silica
  • In a fume hood, measure the required amount of silica gel into a beaker.

  • Prepare your chosen mobile phase (e.g., 60:40 Hexane:Ethyl Acetate) and add 0.5% v/v triethylamine.[3]

  • Create a slurry by adding the TEA-containing eluent to the silica gel until it has a pourable, milkshake-like consistency.

  • Pour the slurry into your chromatography column and use gentle air pressure or a pump to pack the bed, ensuring no air bubbles are trapped.

  • Equilibrate the packed column by running 2-3 column volumes of the TEA-containing eluent through it until the bed is stable.

Protocol 3: Sample Loading and Elution
  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[11][16] This technique prevents solvent-related band broadening and improves resolution.

  • Elution: Carefully add the mobile phase to the column. Begin collecting fractions, monitoring the elution process by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Once the pure fractions are pooled, the triethylamine can be removed during solvent evaporation by co-evaporating with a solvent like toluene or by a mild acidic wash if the compound is stable.

Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solution(s)
Peak Tailing / Streaking on TLC and Column 1. Strong interaction between the basic pyrazole nitrogen and acidic silanol groups on the silica surface.[3]1a. Add 0.1-1% triethylamine (TEA) to your mobile phase to neutralize the acidic sites.[3] 1b. Use a different stationary phase like neutral alumina or pre-deactivated silica gel.[3][10]
Low or No Recovery of Product 1. Compound is irreversibly adsorbed onto the silica gel column.[1] 2. Mobile phase is not polar enough to elute the compound.1. Use the deactivation strategies mentioned above (TEA in eluent, alumina). 2. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[1][10]
Poor Separation from Impurities 1. Mobile phase polarity is too high or too low. 2. Insufficient column length or improper packing. 3. The chosen solvent system has poor selectivity for the compounds.1. Re-optimize the mobile phase with TLC to achieve a larger ΔRf between the product and impurities.[12] 2. Use a longer column or ensure the column is packed uniformly without cracks or channels. 3. Try a different solvent system with different selectivity (e.g., switch from an ethyl acetate-based system to a dichloromethane-based one).[9][12]
Product Degradation on the Column 1. The vinyl sulfonamide group may be reacting with the acidic silica. 2. The compound is unstable over the long duration of the chromatography run.1. Use deactivated silica or alumina to provide a more neutral environment.[3][10] 2. Use flash chromatography with pressure to speed up the separation. Ensure the compound is not left on the column for an extended period.
Product Elutes as a Broad Band 1. Sample was loaded in too large a volume of solvent ("wet loading"). 2. Crude sample is overloaded on the column. 3. Poorly packed column.1. Use the dry loading method to apply the sample as a concentrated band.[11][16] 2. As a rule of thumb, use a silica gel mass of at least 50-100 times the mass of your crude sample. 3. Repack the column carefully, ensuring a homogenous and stable bed.
Visualization of the Optimization Workflow

The following diagram outlines the logical workflow for developing a robust purification method for 3-(Vinylsulfamido)-pyrazole.

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Scale-Up (Column Chromatography) A Crude Product Analysis B Select Solvent System (e.g., Hex/EtOAc, DCM/MeOH) A->B C Run TLC B->C D Assess Rf and Spot Shape C->D E Rf ~ 0.3 & Good Separation? D->E F Streaking/Tailing? E->F No H Finalized Mobile Phase E->H Yes F->B No, Adjust Polarity G Add Modifier (0.5% TEA) Re-run TLC F->G Yes G->C I Prepare Deactivated Silica Column H->I J Dry Load Sample I->J K Run Column & Collect Fractions J->K L Monitor Fractions by TLC K->L M Pool Pure Fractions L->M N Solvent Evaporation M->N O Pure Product N->O

Caption: Workflow for purification from TLC optimization to final product.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomers.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Bolshan, Y., & Batey, R. A. (2022). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Jones, C., et al. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • (n.d.). TROUBLESHOOTING GUIDE.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Main Group Chemistry, 16(2), 111-118. Taylor & Francis.
  • ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?.
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • Royal Society of Chemistry. (n.d.). Cu‐Catalysed Pyrazole Synthesis in Continuous Flow.
  • ResearchGate. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Buchi.com. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • MedChemComm (RSC Publishing). (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy.
  • Enamine. (2024, January 9). Vinyl Sulfones.
  • AIP Advances. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach.

Sources

Technical Support Center: Troubleshooting 3-(Vinylsulfamido)-pyrazole Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As targeted covalent inhibitors (TCIs) become increasingly prominent in drug discovery, the 3-(vinylsulfamido)-pyrazole scaffold has emerged as a powerful tool for targeting non-conserved cysteines in kinases and other enzymes. However, the unique electrophilic nature of the vinylsulfonamide warhead often introduces complex off-target binding dynamics in standard enzymatic assays.

This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and resolve non-specific binding artifacts, ensuring your kinetic data reflects true target engagement.

Core Mechanism: The Covalent Engagement Pathway

To troubleshoot off-target effects, we must first understand the causality of covalent inhibition. The 3-(vinylsulfamido)-pyrazole scaffold operates via a two-step mechanism. First, the pyrazole moiety drives reversible, non-covalent affinity ( KI​ ) by anchoring into the target's binding pocket (e.g., a kinase hinge region). Second, the vinylsulfonamide acts as a Michael acceptor, undergoing nucleophilic attack by a proximal cysteine to form an irreversible covalent adduct ( kinact​ ).

Off-target binding occurs when the intrinsic electrophilicity of the vinylsulfonamide outpaces the initial non-covalent recognition step, causing the warhead to indiscriminately alkylate off-target thiols (like assay buffer components or non-target proteins)[1].

KineticModel E Target Enzyme [E] EI Reversible Complex [E·I] E->EI k_on I Inhibitor [I] (Vinylsulfonamide) I->EI k_on OffTarget Off-Target Thiol Adducts I->OffTarget k_chem (Non-specific) EI->E k_off EI_cov Covalent Adduct [E-I] EI->EI_cov k_inact

Kinetic model of targeted covalent inhibition vs. off-target reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(vinylsulfamido)-pyrazole compound showing extremely high background noise and poor selectivity across my assay panel? A: Unsubstituted vinylsulfonamides possess extremely high intrinsic reactivity, which frequently induces non-selective protein labeling in biological contexts[1]. If the alkene moiety of the vinylsulfonamide lacks steric or electronic dampening (such as β -substitution), the warhead acts as a "hot" electrophile, reacting with any accessible nucleophile rather than waiting for the pyrazole scaffold to guide it to the specific target active site[1].

Q2: How can I distinguish true active-site covalent labeling from non-specific assay interference? A: You must transition away from standard IC50​ measurements. Because covalent inhibition is a time-dependent process, IC50​ values will continuously shift depending on assay incubation times, making them unreliable for ranking TCIs[2][3]. Instead, you must calculate the inactivation efficiency ( kinact​/KI​ ) using continuous biochemical assays or intact protein mass spectrometry[2]. A high kinact​/KI​ driven by a low KI​ indicates specific binding, whereas apparent potency driven solely by a high kinact​ suggests non-specific reactivity[3].

Q3: Should I include reducing agents like DTT or BME in my assay buffer when testing these inhibitors? A: Generally, no, unless you are running a specific diagnostic assay. Standard kinase assay buffers often contain 1-2 mM DTT to maintain enzyme stability. However, DTT is a strong nucleophile that will rapidly react with the vinylsulfonamide warhead, quenching the inhibitor before it can bind the enzyme[4]. This leads to artificially high IC50​ values (false negatives). If enzyme stability requires a reducing agent, substitute DTT with TCEP, which is a potent reducing agent but a poor nucleophile.

Quantitative Data: Warhead Reactivity Profiling

To optimize your assay, it is critical to understand the intrinsic half-life ( t1/2​ ) of your warhead in the presence of biological nucleophiles. The table below summarizes the reactivity of various warheads against Glutathione (GSH), demonstrating how structural tuning impacts selectivity.

Warhead TypeExample ScaffoldReactivity ( t1/2​ with GSH)Target Selectivity ProfileRecommended Assay Application
Unsubstituted Vinylsulfonamide VS 25~5.9 hLow (High off-target risk)Diagnostic probes / Tool compounds
β -Fluorovinylsulfonamide FVS 49 / 500.34 – 23.7 h (Tunable)High (Target-driven engagement)Lead optimization & in vivo studies
Acrylamide (Reference) Ibrutinib analog~1.7 hModerate-HighBenchmarking standard

Data synthesized from chemical proteomics and kinetic profiling studies[1].

Troubleshooting Workflows & Methodologies

When encountering anomalous data with 3-(vinylsulfamido)-pyrazole inhibitors, follow this diagnostic decision tree to isolate the variable causing the off-target effect.

Troubleshooting Start Anomalous Assay Data: High Background or Shifting IC50? TestGSH Run GSH Quenching Assay (Protocol 1) Start->TestGSH Shift Does IC50 shift >5-fold with GSH? TestGSH->Shift YesShift Issue: High Intrinsic Reactivity Action: Modify warhead (e.g., β-substitution) Shift->YesShift Yes NoShift Issue: Non-Specific Hydrophobic Binding Action: Optimize buffer (Tween-20/BSA) Shift->NoShift No

Decision tree for diagnosing off-target binding in covalent enzymatic assays.

Protocol 1: Diagnostic Exogenous Nucleophile (GSH) Quenching Assay

Purpose: A self-validating system to determine if your inhibitor is reacting non-specifically with assay components or if it is a true target-directed covalent inhibitor. A well-designed irreversible inhibitor should maintain its biochemical potency even in the presence of exogenous nucleophiles[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard enzymatic assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20). Critical: Strictly omit all reducing agents (DTT, BME) from the base buffer.

  • Inhibitor Pre-incubation: Prepare two parallel 10-point dose-response titrations of your 3-(vinylsulfamido)-pyrazole inhibitor in DMSO.

    • Set A (Quenched): Dilute the inhibitor into assay buffer containing 1 mM reduced Glutathione (GSH).

    • Set B (Control): Dilute the inhibitor into assay buffer containing an equivalent volume of vehicle (water).

  • Incubation: Allow both sets to incubate at room temperature for 30 minutes to allow any highly reactive warheads to be scavenged by the GSH.

  • Target Addition: Add the target enzyme to both sets and incubate for your standard pre-incubation time (e.g., 60 minutes).

  • Substrate Readout: Add the enzymatic substrate to initiate the reaction. Measure the product formation using your standard readout (e.g., fluorescence, luminescence).

  • Data Validation: Calculate the IC50​ for both sets. If the IC50​ of Set A is shifted >5-fold higher than Set B, your inhibitor possesses untamed intrinsic reactivity and is binding off-target thiols. If the IC50​ remains unchanged, the pyrazole scaffold is successfully driving specific target engagement[4].

Protocol 2: MS-Based Intact Protein Assay for kinact​/KI​ Determination

Purpose: To extract true kinetic parameters that differentiate high-affinity specific binding from rapid, non-specific covalent alkylation. Direct observation via mass spectrometry is the most robust method for evaluating TCIs[2].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a fixed concentration of the target enzyme (typically 0.5 - 1 µM) in a mass-spectrometry compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Inhibitor Titration: Prepare a concentration series of the inhibitor such that [I]≫[E] (pseudo-first-order conditions).

  • Time-Course Sampling: Initiate the reaction by adding the inhibitor to the enzyme. At specific time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), extract a 10 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by mixing it 1:1 with 1% Formic Acid to denature the protein and halt the covalent reaction.

  • LC-MS Analysis: Inject the quenched samples into an LC-TOF-MS system. Deconvolute the intact protein spectra to quantify the ratio of the unmodified enzyme peak to the covalently modified adduct peak (which will show a mass shift corresponding to the exact mass of the inhibitor).

  • Kinetic Modeling: Plot the natural log of the percentage of unmodified enzyme against time to determine the observed rate constant ( kobs​ ) for each inhibitor concentration. Fit the data to the hyperbolic equation kobs​=(kinact​×[I])/(KI​+[I]) to derive the specific KI​ and kinact​ values[2].

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a Senior Application Scientist, I frequently encounter challenges regarding the thermal stability of bi-functional heterocycles. 3-(Vinylsulfamido)-pyrazole is a highly valuable structural motif, particularly in the design of covalent inhibitors and electrophilic warheads[1]. However, its structural duality presents a significant synthetic challenge during reflux: the vinyl sulfonamide moiety is a potent Michael acceptor highly susceptible to radical-induced polymerization[1], while the pyrazole core and sulfonamide linkage are vulnerable to hydrolytic cleavage under thermal stress[2].

This guide provides a causality-driven troubleshooting framework to mitigate thermal degradation, preserve mass balance, and ensure high-fidelity synthetic outcomes.

G Molecule 3-(Vinylsulfamido)-pyrazole Heat Thermal Stress (Reflux) Molecule->Heat Polymerization Vinyl Polymerization (Radical Pathway) Heat->Polymerization Initiated by trace O2/heat Hydrolysis Sulfonamide Hydrolysis (Nucleophilic Attack) Heat->Hydrolysis Trace H2O / pH extremes Gel Insoluble Gel / Mass Polymerization->Gel Cleavage Free Pyrazole + Sulfonic Acid Hydrolysis->Cleavage

Thermal degradation pathways of 3-(Vinylsulfamido)-pyrazole during reflux.

Troubleshooting & FAQs

Q1: During reflux, my reaction mixture turns into a viscous gel and my isolated yield is abysmal. What is happening? A1: You are observing the free-radical polymerization of the vinyl sulfonamide group. Vinyl sulfonamides are highly electrophilic[1]. Under the thermal stress of reflux, trace oxygen or peroxides in the solvent act as radical initiators. Once initiated, the vinyl groups rapidly cross-link, forming an insoluble polymer network. Solution: You must disrupt the radical propagation phase. Introduce a radical scavenger such as Butylated hydroxytoluene (BHT) or 4-hydroxy-TEMPO into the reaction mixture[3]. TEMPO derivatives are highly effective anti-polymers that trap carbon-centered radicals, while BHT acts as an antioxidant inhibitor by donating a hydrogen atom to peroxy radicals, breaking the chain reaction[3].

Q2: I am using BHT, but I am still seeing degradation in the form of free pyrazole on my TLC/HPLC. Why is the sulfonamide bond breaking? A2: While BHT prevents vinyl polymerization, it does not protect against nucleophilic attack. The sulfonamide linkage is susceptible to hydrolysis, particularly at elevated temperatures in the presence of trace water or non-neutral pH[2]. Solution: Switch to strictly anhydrous solvents. If high temperatures are mandatory, ensure the system is buffered to a neutral pH to prevent acid- or base-catalyzed hydrolysis[4]. Alternatively, lower the thermal burden by utilizing a solvent with a lower boiling point (e.g., substituting toluene for dichloromethane) or employing vacuum reflux.

Q3: How do I know if my lost yield is due to polymerization (insoluble) or hydrolysis (soluble degradation products)? A3: This requires a mass balance analysis via High-Performance Liquid Chromatography (HPLC). Hydrolytic degradation will present as new, distinct peaks (e.g., free pyrazole and sulfonic acid derivatives) on the chromatogram. Conversely, high-molecular-weight polymers will precipitate out or get caught in your sample filter, resulting in a "disappearing mass" where the total Area Under the Curve (AUC) of all visible peaks is significantly less than your starting material baseline.

Quantitative Data Summaries

The following tables summarize the expected kinetic behavior of 3-(Vinylsulfamido)-pyrazole under various reflux conditions, demonstrating the causality of inhibitor addition and thermal control.

Table 1: Effect of Inhibitors on Vinyl Polymerization (Reflux in Toluene, 110°C)

Inhibitor AddedConcentration (wt%)Reflux Time (h)% Polymerization (Gel Formation)% Monomer Recovery
None (Control)04>85%<15%
BHT0.1412%86%
4-oxo-TEMPO0.054<5%>92%

Table 2: Thermal and Hydrolytic Degradation Profile (pH 7.0, Anhydrous vs. Aqueous)

Temperature (°C)Solvent SystemIncubation Time (h)% Sulfonamide Cleavage% Vinyl Polymerization (with 0.1% BHT)
25Anhydrous THF24<1%<1%
80 (Reflux)Anhydrous THF82%5%
80 (Reflux)THF + 5% H₂O818%6%
110 (Reflux)Anhydrous Toluene48%12%

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The methodologies below incorporate built-in analytical checkpoints to verify causality rather than blindly following steps.

Workflow Start 1. Prepare Anhydrous Solvent AddInhibitor 2. Add Radical Scavenger (0.1% BHT or TEMPO) Start->AddInhibitor Degass 3. Degas System (Argon Purge) AddInhibitor->Degass Reflux 4. Controlled Reflux (Monitor Temp < 80°C) Degass->Reflux Monitor 5. In-Process HPLC Monitoring (Check Mass Balance) Reflux->Monitor Quench 6. Cool and Quench Monitor->Quench

Self-validating workflow for minimizing thermal degradation during reflux.

Protocol 1: Stabilized Reflux Procedure for Vinylsulfonamides
  • Baseline Establishment: Dissolve the starting material in the chosen anhydrous solvent at room temperature. Withdraw a 10 µL aliquot, dilute, and run an HPLC analysis. Causality: This establishes the 100% mass balance baseline (AUC) required to validate that future signal loss is due to insoluble polymerization rather than poor UV absorbance of products.

  • Inhibitor Addition: Add 0.05 wt% 4-oxo-TEMPO or 0.1 wt% BHT to the reaction vessel. Causality: These scavengers terminate radical chain propagation before macroscopic gelation occurs[3].

  • Atmospheric Control: Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen accelerates auto-oxidation and acts as a radical initiator at reflux temperatures.

  • Thermal Ramp and Sampling: Heat the reaction to reflux. Withdraw aliquots every 2 hours. Immediately quench each aliquot in a 0°C ice bath with an equivalent volume of cold mobile phase. Causality: Immediate thermal quenching halts the kinetic profile at the exact time of sampling, ensuring the HPLC data accurately reflects the reactor state.

  • Mass Balance Verification: Sum the AUC of all peaks in the chromatogram. If the total AUC drops below 95% of the baseline established in Step 1, insoluble polymer formation is occurring, dictating an immediate reduction in reflux temperature.

Protocol 2: Forced Degradation Profiling
  • Stock Preparation: Prepare a 1 mg/mL stock solution of 3-(Vinylsulfamido)-pyrazole in HPLC-grade methanol.

  • Stress Conditions: Aliquot the stock into three sealed vials.

    • Vial A: Add 0.1 N HCl (Acidic stress).

    • Vial B: Add 0.1 N NaOH (Basic stress).

    • Vial C: Neutral pH, heat to 80°C (Thermal stress). Causality: Forced degradation studies are the standard approach to isolate and identify specific degradation pathways (hydrolysis vs. thermolysis)[4].

  • Neutralization and Analysis: At 4, 8, and 24 hours, withdraw samples. Neutralize acidic/basic samples immediately to halt hydrolysis. Analyze via HPLC-MS to identify the molecular weights of the degradation products (e.g., looking for the free pyrazole mass).

Sources

Validation & Comparative

Comparative Guide: Target Binding Affinity of 3-(Vinylsulfamido)-pyrazole vs. 3-(Arylsulfamido)-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

In modern rational drug design, the pyrazole ring is extensively employed as a "privileged scaffold," frequently acting as a critical hinge-binder that mimics the adenine ring of ATP to anchor inhibitors within kinase active sites[1],[2]. However, the functionalization of this core scaffold dictates its ultimate pharmacodynamic profile. Substituting the 3-position of the pyrazole with either an arylsulfamido or a vinylsulfamido group fundamentally shifts the molecule's mechanism of action from a traditional reversible binder to a targeted covalent inhibitor (TCI).

As a Senior Application Scientist, I frequently observe development teams misinterpreting binding affinity data when comparing these two classes. This guide objectively compares the binding kinetics, quantitative performance, and validation workflows of 3-(Arylsulfamido)-pyrazoles versus 3-(Vinylsulfamido)-pyrazoles to ensure rigorous structure-activity relationship (SAR) optimization.

  • 3-(Arylsulfamido)-pyrazole : Operates via reversible, non-covalent interactions. The aryl group provides spatial occupation and π−π stacking within hydrophobic pockets, while the sulfonamide acts as a hydrogen bond network participant.

  • 3-(Vinylsulfamido)-pyrazole : Functions as a tunable covalent warhead. Unlike highly reactive acrylamides, the vinyl sulfonamide provides an optimal balance of electrophilicity, acting as a Michael acceptor that specifically alkylates nucleophilic residues (predominantly cysteine) without prematurely reacting with off-target biological thiols[3]. This kinetic trapping can yield massive improvements in apparent potency[4].

Binding Kinetics: Thermodynamics vs. Kinetics

The most critical error in comparing these scaffolds is relying solely on standard 1-hour IC50​ values. The two molecules operate under entirely different physical laws.

For the arylsulfamido derivative, binding is an equilibrium process defined by thermodynamic parameters ( Kd​ and IC50​ ). The affinity is driven by the on-rate ( kon​ ) and off-rate ( koff​ ).

For the vinylsulfamido derivative, binding is a two-step kinetic process. It first forms a reversible encounter complex (governed by Ki​ ), positioning the vinyl group in proximity to the target cysteine. This is followed by an irreversible covalent bond formation defined by the inactivation rate ( kinact​ ). Therefore, its true potency is not a static IC50​ , but rather the efficiency ratio kinact​/KI​ .

BindingMechanisms cluster_aryl 3-(Arylsulfamido)-pyrazole (Reversible) cluster_vinyl 3-(Vinylsulfamido)-pyrazole (Covalent) E Target Kinase (E) EI_Aryl E·I_A Complex (Thermodynamic) E->EI_Aryl k_on EI_Vinyl E·I_V Complex (Kinetic) E->EI_Vinyl K_i I_Aryl Inhibitor (I_A) I_Aryl->EI_Aryl EI_Aryl->E k_off I_Vinyl Inhibitor (I_V) I_Vinyl->EI_Vinyl EI_Vinyl->E EI_Cov E-I_V Adduct (Irreversible) EI_Vinyl->EI_Cov k_inact

Fig 1: Thermodynamic vs. Kinetic binding pathways for Aryl and Vinyl sulfamido-pyrazoles.

Quantitative Data Comparison

To illustrate the practical differences, below is a representative profiling dataset comparing the two scaffolds against a model Cys-mutated kinase (e.g., an EGFR or BTK model system).

Kinetic Parameter3-(Arylsulfamido)-pyrazole3-(Vinylsulfamido)-pyrazoleAnalytical Significance
Binding Mechanism Reversible, EquilibriumIrreversible, Two-Step KineticDictates assay design and dosing strategy.
IC50​ (1 hr incubation) 45 nM (Stable over time)12 nM (Time-dependent)1-hr IC50​ underestimates covalent potency.
Ki​ (Reversible Affinity) 38 nM150 nMAryl often has a better initial non-covalent fit.
kinact​ (Inactivation Rate) N/A 4.5×10−3s−1 Speed of covalent bond formation.
kinact​/KI​ (Efficiency) N/A 3.0×104M−1s−1 The true metric for covalent SAR optimization.
Residence Time ( τ ) ~15 minutesInfinite (until protein turnover)Drives prolonged in vivo pharmacodynamics.

Insight: Notice that while the arylsulfamido compound has a superior initial non-covalent affinity ( Ki​ of 38 nM vs 150 nM), the vinylsulfamido compound ultimately exhibits a lower apparent IC50​ due to the kinetic trapping of the enzyme over the 1-hour incubation period.

Experimental Workflows for Affinity Validation

To ensure scientific integrity, the experimental choices used to evaluate these compounds must be rooted in causality and utilize self-validating systems.

Protocol 1: Time-Dependent IC50​ Shift Assay
  • Causality: Reversible inhibitors reach equilibrium rapidly; their IC50​ is independent of incubation time. Covalent inhibitors continuously deplete the active enzyme pool, meaning their apparent IC50​ drops as incubation time increases.

  • Workflow: Incubate the kinase with a titration of the inhibitor for 1 hour, 2 hours, and 4 hours prior to adding ATP/substrate.

  • Self-Validating Mechanism: By testing multiple timepoints side-by-side, the assay validates the mechanism: a >3 -fold leftward shift in the dose-response curve over 4 hours confirms covalent engagement (Vinyl), whereas a static, unshifting curve confirms reversible binding (Aryl).

Protocol 2: Intact Protein LC-MS
  • Causality: To confirm that the increased potency of the vinylsulfamido scaffold is due to a covalent adduct rather than slow-tight reversible binding, we must measure the exact mass of the protein-inhibitor complex.

  • Workflow: Incubate 5 µM Kinase with 25 µM inhibitor for 2 hours. Desalt and analyze via High-Resolution Mass Spectrometry (HRMS).

  • Self-Validating Mechanism: We run the wild-type (WT) kinase alongside a mutant kinase where the target cysteine is mutated to serine (Cys Ser). If the mass shift (+Da corresponding exactly to the vinyl inhibitor's molecular weight) appears in the WT but is completely absent in the mutant, the system self-validates that the vinyl group specifically alkylates that exact cysteine, ruling out assay artifacts or non-specific labeling.

Protocol 3: Surface Plasmon Resonance (SPR) Washout
  • Causality: High intracellular ATP concentrations will rapidly displace reversible inhibitors. We use SPR to measure the residence time ( τ=1/koff​ ) to prove the vinyl scaffold's resistance to washout.

  • Workflow: Immobilize the kinase on a CM5 sensor chip. Inject the inhibitor (association phase), followed by a continuous flow of inhibitor-free buffer (dissociation phase).

  • Self-Validating Mechanism: A reversible arylsulfamido compound will show a standard exponential decay curve. The vinylsulfamido compound will show a completely flat line (zero dissociation). The inclusion of a blank reference channel corrects for baseline drift, ensuring a flat line is a true biological zero-off-rate.

SPR_Workflow Immobilize Immobilize Kinase on Chip Inject Inject Inhibitor (Association) Immobilize->Inject Wash Buffer Wash (Dissociation) Inject->Wash Aryl_Result Signal Drops to Baseline (Reversible Aryl) Wash->Aryl_Result High k_off Vinyl_Result Signal Remains High (Covalent Vinyl) Wash->Vinyl_Result k_off ≈ 0

Fig 2: Surface Plasmon Resonance (SPR) workflow differentiating reversible and covalent binding.

Strategic Application in Drug Development

Choosing between the 3-(Arylsulfamido) and 3-(Vinylsulfamido) pyrazole scaffolds depends entirely on the target biology and clinical safety requirements:

  • Choose 3-(Vinylsulfamido)-pyrazole when: The target kinase has an accessible, non-catalytic cysteine in the ATP pocket, and the disease state features high endogenous ATP concentrations that easily outcompete reversible drugs. The infinite residence time allows for once-daily dosing even if pharmacokinetic clearance is rapid.

  • Choose 3-(Arylsulfamido)-pyrazole when: The target lacks a targetable nucleophile, or there are strict safety concerns regarding off-target haptenization (where covalent modification of off-target proteins triggers an idiosyncratic immune response). The reversible aryl scaffold offers highly predictable, exposure-driven pharmacology.

Sources

A Comprehensive Guide to the Validation of 3-(Vinylsulfamido)-pyrazole Structural Purity using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the absolute structural integrity and purity of a synthesized active pharmaceutical ingredient (API) are paramount. For novel heterocyclic compounds such as 3-(Vinylsulfamido)-pyrazole, a rigorous and unambiguous validation of its molecular structure and the quantification of any impurities are non-negotiable prerequisites for further investigation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful and indispensable tool. Its inherent quantitative nature and its ability to provide detailed structural information at the atomic level make it the gold standard for this purpose.[1][2][3][4]

This guide provides a comprehensive, in-depth exploration of the application of NMR spectroscopy for the definitive structural validation and purity assessment of 3-(Vinylsulfamido)-pyrazole. We will delve into the causality behind experimental choices, present a comparative analysis with alternative methods, and provide detailed, actionable protocols.

The Central Role of NMR in Structural and Purity Analysis

NMR spectroscopy is a primary analytical method because the signal area in a spectrum is directly proportional to the number of nuclei generating that resonance.[3] This fundamental principle allows for the direct, absolute quantification of a substance, often without the need for a specific reference standard of the analyte itself.[2][3] This is a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which typically rely on response factors that can vary between different compounds.[4]

For a molecule like 3-(Vinylsulfamido)-pyrazole, with its distinct pyrazole ring, vinyl group, and sulfonamide linkage, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional (2D) techniques, can provide a complete picture of its chemical architecture and identify even minor structural deviations or impurities.[5][6]

Visualizing the Target: The Structure of 3-(Vinylsulfamido)-pyrazole

Caption: Molecular structure of 3-(Vinylsulfamido)-pyrazole.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerhouse for structural elucidation and quantification, other techniques play complementary roles in purity assessment. Understanding their respective strengths and weaknesses is crucial for a comprehensive validation strategy.

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Nuclear spin properties in a magnetic fieldDifferential partitioning between a mobile and stationary phaseMass-to-charge ratio of ionized molecules
Primary Output Spectrum with chemical shifts, coupling constants, and integralsChromatogram with retention times and peak areasMass spectrum with m/z values
Structural Information Detailed, unambiguous structural connectivity and stereochemistryIndirect, based on retention time comparison with standardsMolecular weight and fragmentation patterns, providing structural clues
Quantification Absolute (qNMR), direct proportionality of signal to molar concentrationRelative, requires response factors and calibration curvesPrimarily qualitative, can be quantitative with isotopic labeling
Purity Assessment Can identify and quantify unknown impurities with NMR-active nucleiExcellent for separating and quantifying known and unknown impuritiesHighly sensitive for detecting trace impurities and confirming molecular weight
Limitations Lower sensitivity compared to MS, potential for signal overlapCo-elution of impurities can occur, requires reference standards for identificationIsomers may not be distinguishable, ionization efficiency can vary

For the highest level of confidence, an orthogonal approach combining HPLC for separation of impurities and NMR for their structural identification and absolute quantification is often the most robust strategy.[7]

Experimental Protocol: NMR Validation of 3-(Vinylsulfamido)-pyrazole

This protocol outlines the key steps for a comprehensive NMR-based validation of the structural purity of 3-(Vinylsulfamido)-pyrazole.

I. Sample Preparation
  • Solvent Selection : Dissolve approximately 5-10 mg of the synthesized 3-(Vinylsulfamido)-pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.[8] DMSO-d₆ is often a good choice for sulfonamides due to its ability to dissolve a wide range of organic compounds and the presence of exchangeable protons.[5]

  • Internal Standard for qNMR : For quantitative analysis (qNMR), accurately weigh and add a certified internal standard to the sample. The internal standard should be stable, not react with the sample, and have signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.

II. NMR Data Acquisition

Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR :

    • Objective : To identify and integrate all proton signals.

    • Parameters : Acquire with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[8] Ensure the spectral window covers the expected chemical shift range (typically -1 to 14 ppm).[9]

  • ¹³C NMR :

    • Objective : To identify all unique carbon environments.

    • Parameters : Requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8]

  • 2D COSY (Correlation Spectroscopy) :

    • Objective : To identify proton-proton scalar couplings, revealing which protons are adjacent to each other in the molecule.[10]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) :

    • Objective : To correlate directly bonded proton and carbon atoms.[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Objective : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework, especially for proton-deficient systems.[11][12]

III. Data Processing and Analysis
  • Processing : Process the raw Free Induction Decay (FID) data using appropriate software (e.g., MestReNova, TopSpin).[8] This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.[5][13][14]

  • Structural Elucidation :

    • Assign all signals in the ¹H and ¹³C spectra using the 2D correlation data. For pyrazole derivatives, be mindful of potential tautomerism which can lead to additional or broadened signals.[10][15]

    • The vinyl group should exhibit a characteristic set of coupled signals in the ¹H spectrum.

    • The pyrazole ring protons will have specific chemical shifts and coupling patterns.[16][17]

    • The sulfonamide NH proton is often a broad singlet and its chemical shift can be concentration and solvent dependent.[18]

  • Purity Determination (qNMR) :

    • Principle : The purity of the analyte is calculated based on the ratio of the integrals of a specific analyte signal to a signal from the internal standard of known purity and mass.[1]

    • Equation : Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to 3-(Vinylsulfamido)-pyrazole and "std" refers to the internal standard.[1]

Workflow for NMR-based Purity Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis cluster_report Reporting prep Dissolve sample & internal standard in deuterated solvent acq_1d 1D NMR (¹H, ¹³C) prep->acq_1d acq_2d 2D NMR (COSY, HSQC, HMBC) prep->acq_2d proc Fourier Transform, Phase & Baseline Correction acq_1d->proc acq_2d->proc struct_elucid Structural Elucidation proc->struct_elucid purity_calc Purity Calculation (qNMR) proc->purity_calc report Final Purity & Structural Confirmation struct_elucid->report purity_calc->report

Caption: Workflow for NMR validation of 3-(Vinylsulfamido)-pyrazole.

Conclusion

NMR spectroscopy stands as an unparalleled technique for the definitive validation of the structural purity of novel compounds like 3-(Vinylsulfamido)-pyrazole. Its ability to provide both qualitative structural information and quantitative purity assessment in a single set of experiments makes it an efficient and powerful tool in the drug development pipeline.[2] By following a systematic approach involving careful sample preparation, acquisition of a comprehensive set of NMR data, and rigorous analysis, researchers can ensure the integrity of their synthesized molecules with the highest degree of confidence. While other techniques like HPLC and MS are valuable for orthogonal verification, NMR remains the cornerstone for absolute structural and purity validation.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
  • Quantit
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC.
  • Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods. Benchchem.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Arkivoc.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Choosing Protein Purity Detection Methods: Comparing HPLC With MS. MtoZ Biolabs.
  • Updating IUPAC spectroscopy recommendations and data standards.
  • Structure Elucidation of a Pyrazolo[3][5]pyran Derivative by NMR Spectroscopy. PMC.

  • Structure elucidation of a pyrazolo[3][5]pyran derivative by NMR spectroscopy. PubMed.

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC - NIH.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • NMR D
  • Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosph
  • Purity comparison by NMR and HPLC.
  • ACS Research Data Guidelines.
  • NMR Spectroscopy: D
  • Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the Standardization of Data Bases of Protein and Nucleic Acid Structures Determined by NMR Spectroscopy. PubMed.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing).
  • Synthesis, characterization and biological activity of certain Pyrazole deriv
  • Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Deriv
  • Synthesis and Characterization of Some Pyrazole Deriv

Sources

A Senior Application Scientist's Guide to Covalent Warheads: Comparing the Reactivity of 3-(Vinylsulfamido)-pyrazole and Acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving durable and potent pharmacological effects.[1] Unlike their non-covalent counterparts, TCIs form a stable, covalent bond with their protein target, a mechanism that can lead to complete target occupancy, prolonged duration of action, and resilience to pharmacokinetic challenges.[2] The efficacy and safety of a TCI are critically dependent on the chemical nature of its "warhead"—the electrophilic group responsible for forming the covalent bond.[3]

Among the arsenal of warheads available to medicinal chemists, the acrylamide moiety is arguably the most prevalent and well-characterized, featured in numerous FDA-approved drugs.[4] However, the search for alternative electrophiles with distinct reactivity profiles and intellectual property space is perpetual. One such emerging class is the vinyl sulfone and its derivatives, including vinyl sulfonamides like 3-(vinylsulfamido)-pyrazole.[5] This guide provides an in-depth, objective comparison of the covalent reactivity of these two important warhead classes, grounded in mechanistic principles and supported by experimental data, to inform rational design in drug development.

The Underlying Chemistry: A Tale of Two Michael Acceptors

Both acrylamide and vinylsulfamido-pyrazole derivatives engage with nucleophilic amino acid residues, most commonly cysteine, via a hetero-Michael addition reaction.[6][7] This reaction involves the attack of a soft nucleophile, such as the thiolate anion of a deprotonated cysteine, onto the electron-deficient β-carbon of the α,β-unsaturated system.[8] The intrinsic reactivity of these warheads is governed by the electrophilicity of this β-carbon, which is modulated by the electron-withdrawing nature of the adjacent carbonyl (in acrylamides) or sulfonyl (in vinyl sulfonamides) group.

The sulfonyl group in a vinyl sulfone or sulfonamide is generally a more powerful electron-withdrawing group than the carbonyl of an amide.[9] This fundamental electronic difference renders the β-carbon of the vinylsulfamido-pyrazole more electrophilic and, consequently, more susceptible to nucleophilic attack. This typically translates to a higher intrinsic reactivity for vinyl sulfone and sulfonamide derivatives compared to their acrylamide counterparts.[5][10]

Caption: Covalent modification via Michael addition.

Comparative Reactivity and Tunability

The "Goldilocks principle" is paramount in TCI design: a warhead must be reactive enough to engage its target efficiently but not so reactive that it causes widespread off-target modifications.[9] Therefore, understanding and controlling reactivity is a core task for medicinal chemists.

Acrylamides are considered weakly electrophilic and relatively unreactive towards thiols in the absence of a high-affinity binding interaction to pre-orient the molecule.[11] This "low" intrinsic reactivity is often advantageous, minimizing reactions with abundant cellular thiols like glutathione (GSH) and enhancing target specificity.[11] The reactivity of acrylamides can be tuned through substitution:

  • α- and β-positions: Adding substituents to the vinyl group, such as a methyl group at the β-position, generally reduces reactivity due to steric hindrance and electronic effects.[4] Conversely, installing an electron-withdrawing group, like a fluorine atom at the α-position, can paradoxically decrease reactivity by altering the conjugation of the system.[4]

  • Amide Nitrogen: Modifying the substituent on the amide nitrogen can also modulate the electronic properties of the carbonyl and, by extension, the reactivity of the warhead.[4][12]

Vinyl Sulfonamides and Sulfones are generally more reactive than structurally analogous acrylamides.[10] This heightened reactivity can be beneficial for targeting proteins with less accessible or less nucleophilic cysteines but poses a greater challenge for achieving selectivity.[12][13] Recent studies on vinyl sulfonimidamides, close relatives of vinyl sulfonamides, have demonstrated that their reactivity is highly tunable.[12][13]

  • Imidic Nitrogen (Sulfonimidamides): The additional nitrogen atom provides a new vector for modification. Placing electron-withdrawing groups on this nitrogen significantly increases reactivity, while other substituents can be used to finely tune the electrophilicity to be either above or below that of corresponding acrylamides.[12]

  • Alkene Substitution: Similar to acrylamides, substitution at the α- or β-positions of the vinyl group can be used to attenuate reactivity.[12]

FeatureAcrylamide Derivatives3-(Vinylsulfamido)-pyrazole & Vinyl Sulfone Derivatives
General Reactivity Lower, considered "weakly electrophilic"[11][14]Higher, due to the strong electron-withdrawing sulfonyl group[5][10]
Selectivity Principle Relies heavily on high-affinity reversible binding to achieve specificity[11]Can target less reactive cysteines but presents a greater challenge for off-target effects[10][12]
Primary Nucleophile Cysteine[6]Primarily Cysteine, with some reports of selectivity towards Lysine compared to acrylamides[5]
Tunability Substitutions at α/β-positions and on the amide nitrogen allow for modulation[2][4]Highly tunable via alkene substitution and N-substituents on the sulfonamide/sulfonimidamide[12][13]
Examples in Drugs Widely used in approved drugs (e.g., Ibrutinib, Afatinib, Osimertinib)[2][4]Found in clinical candidates and advanced chemical probes[5][10]
Experimental Protocol: Assessing Covalent Reactivity with a Glutathione (GSH) Assay

To empirically compare the intrinsic reactivity of different warheads, a standardized kinetic assay is essential. The Glutathione (GSH) stability assay is a widely accepted method. GSH is the most abundant low-molecular-weight thiol in cells, and a warhead's rate of reaction with GSH serves as a crucial surrogate for its potential for off-target reactivity.[2]

Objective: To determine the second-order rate constant or the half-life (t½) of the test compound in the presence of a physiological concentration of GSH.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of GSH (e.g., 100 mM in a suitable aqueous buffer).

    • Prepare the reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). All aqueous solutions should be degassed to minimize oxidation of GSH.

  • Reaction Initiation:

    • In a temperature-controlled vial (e.g., 37 °C), combine the reaction buffer and the GSH stock to achieve the final desired concentration (e.g., 5 mM GSH).

    • Initiate the reaction by adding a small volume of the test compound stock solution to a final concentration (e.g., 100 µM). Ensure rapid mixing.

  • Time-Course Monitoring:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that stops the reaction. This can be achieved by acidification (e.g., with formic or trifluoroacetic acid) or by adding an excess of a quenching agent.

  • Analysis:

    • Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the parent compound peak over time. An internal standard can be included to improve quantitative accuracy.[2]

  • Data Analysis:

    • Plot the natural logarithm of the remaining parent compound concentration versus time.

    • For a pseudo-first-order reaction (with GSH in large excess), the plot should be linear. The slope of this line is the negative of the observed rate constant (k_obs).

    • The half-life (t½) can be calculated as ln(2)/k_obs.

This protocol provides a self-validating system for comparing the intrinsic electrophilicity of different warheads under consistent, biologically relevant conditions.

GSH_Assay_Workflow prep 1. Reagent Preparation (Buffer, GSH, Test Compound) init 2. Reaction Initiation (Mix reagents at 37°C) prep->init incubate 3. Time-Course Incubation init->incubate sample 4. Aliquot Sampling (t = 0, 5, 15... min) incubate->sample At defined intervals quench 5. Quench Reaction (e.g., Acidification) sample->quench analyze 6. LC-MS Analysis (Monitor parent compound decay) quench->analyze Batch analysis data 7. Data Processing (Calculate t½ or k_obs) analyze->data

Caption: Workflow for a GSH stability assay.

The Importance of Kinetic Parameters: Beyond Intrinsic Reactivity

While the GSH assay measures intrinsic reactivity, the potency of a covalent inhibitor against its protein target is best described by the second-order rate constant k_inact/K_i.[15][16]

  • K_i (Inhibition Constant): Represents the affinity of the initial, reversible binding of the inhibitor to the target protein.

  • k_inact (Maximum Inactivation Rate): Represents the maximum rate of covalent bond formation once the inhibitor is bound.

The ratio k_inact/K_i encapsulates the overall efficiency of the inhibitor, combining both binding affinity and chemical reactivity.[16] A highly selective inhibitor often has a modest intrinsic reactivity (high t½ in a GSH assay) but a very potent k_inact/K_i value against its target. This is achieved when the inhibitor's scaffold has a high affinity (low K_i) for the target protein, which dramatically increases the effective concentration of the warhead near the target nucleophile, driving the covalent reaction forward.[1] Therefore, a direct comparison of intrinsic reactivity is only one piece of the puzzle; this reactivity must be considered within the context of the specific protein-ligand interaction.

Conclusion for the Practicing Scientist

Both acrylamide and 3-(vinylsulfamido)-pyrazole derivatives are valuable electrophilic warheads for the design of targeted covalent inhibitors.

  • Acrylamides represent a well-validated, lower-reactivity starting point. Their success in numerous approved drugs demonstrates that their modest electrophilicity is often sufficient and desirable, relying on high binding affinity to drive target-specific covalent modification.[11]

  • 3-(Vinylsulfamido)-pyrazoles and related vinyl sulfones/sulfonamides offer a more reactive chemical space.[5][10] This can be advantageous for targeting challenging proteins where high affinity is difficult to achieve or where the target cysteine is less reactive. However, this higher intrinsic reactivity necessitates careful optimization and thorough selectivity profiling to mitigate the risk of off-target effects. The emerging ability to finely tune the reactivity of this class makes it an increasingly attractive alternative to traditional acrylamides.[12][13]

The choice between these warheads is not a matter of inherent superiority but one of strategic application. The optimal selection depends on the specific biological target, the accessibility and reactivity of the target nucleophile, and the potential for achieving selective binding affinity. A thorough understanding of their comparative reactivity, coupled with rigorous experimental evaluation as outlined here, is essential for the rational design of the next generation of potent and selective covalent therapies.

References

  • Navigating Kinact and Ki Assay Options for Covalent Drug Characterization - Blog. (2026, January 15). Google Cloud.
  • Kinetic analysis of covalent and irreversible inhibitors. (2020, November 27). CarnaBio USA, Inc.
  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC.
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 d
  • Vinyl Sulfones. (2024, January 9). Enamine.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simul
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
  • Vinyl sulfonimidamides as a new cysteine reactive electrophile. (2025, August 19). ChemJam.
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026, February 1). Drug Discovery Today.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025, June 13). PMC.
  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. (2024, May 1).
  • Covalent inhibitors: a rational approach to drug discovery. (2020, July 2). RSC Publishing.
  • Michael addition reaction. Wikipedia.
  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. (2025, November 28). JACS Au.
  • The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025, June 3). RSC Publishing.
  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2025, October 13). MDPI.
  • The resurgence of covalent drugs.

Sources

Navigating Electrophilic Reactivity: A Comparative Guide to HPLC Method Validation for 3-(Vinylsulfamido)-pyrazole in Plasma

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique bioanalytical challenges posed by targeted covalent inhibitors (TCIs). 3-(Vinylsulfamido)-pyrazole is a prime example of such a compound. It features a vinylsulfonamide moiety—a potent Michael acceptor designed to form irreversible covalent bonds with nucleophilic residues (such as cysteine) on target proteins.

While this reactivity drives its pharmacological efficacy, it creates a nightmare for pharmacokinetic (PK) quantification. In circulating plasma, the electrophilic vinyl group is highly susceptible to ex vivo degradation via nucleophilic attack by endogenous thiols (e.g., Cysteine-34 on human serum albumin, or free glutathione). If the bioanalytical method does not account for this, you will systematically underestimate the free circulating drug concentration.

This guide objectively compares analytical platforms and sample preparation methodologies, providing a self-validating, step-by-step protocol for quantifying 3-(Vinylsulfamido)-pyrazole in human plasma. All methodologies discussed herein are grounded in the [1] and the harmonized [2].

Analytical Platform Comparison: HPLC-UV vs. LC-MS/MS

The first decision in method development is selecting the appropriate detection platform. While HPLC-UV is ubiquitous and cost-effective, it fundamentally lacks the sensitivity and selectivity required for reactive covalent binders. Because TCIs often exhibit rapid target engagement and high clearance, their free plasma concentrations are typically in the low nanogram-per-milliliter (ng/mL) range.

Furthermore, UV detection cannot easily distinguish between the intact parent drug and its structurally similar thiol-adducts without excessively long chromatographic separation times. Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode isolates specific mass-to-charge (m/z) transitions, providing unparalleled selectivity and speed.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-UVLC-MS/MS (MRM Mode)Causality / Impact on 3-(Vinylsulfamido)-pyrazole
Limit of Quantitation (LLOQ) ~50 ng/mL~0.5 ng/mLLC-MS/MS is mandatory to capture the terminal elimination phase of highly cleared covalent drugs.
Selectivity Moderate (Relies on retention time)Excellent (Relies on m/z transitions)MS/MS easily differentiates the intact drug from plasma thiol-adducts, preventing false positives.
Sample Volume Required 100 - 200 µL20 - 50 µLLower volume in MS/MS preserves precious clinical/preclinical samples.
Run Time per Sample 15 - 20 min3.5 - 5 minMS/MS enables high-throughput analysis necessary for large PK studies.
Matrix Effect Susceptibility LowModerate to HighMS/MS requires a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for ionization suppression.

Sample Preparation Strategy: Overcoming Ex Vivo Reactivity

The choice of sample preparation is the most critical variable in this assay. The goal is twofold: extract the analyte efficiently and instantly quench any ex vivo nucleophilic reactions.

Protein Precipitation (PPT) is often the default choice due to its simplicity. However, PPT leaves behind a high concentration of phospholipids and does not physically separate the drug from precipitated proteins quickly enough to halt thiol reactivity. Solid Phase Extraction (SPE), particularly using a polymeric reversed-phase sorbent (e.g., Oasis HLB), allows for the immediate separation of the reactive analyte from the biological matrix. By incorporating an acidification step prior to extraction, endogenous thiols are protonated, significantly reducing their nucleophilicity and quenching ex vivo binding.

Table 2: Sample Preparation Efficacy for Reactive Electrophiles
MethodRecovery (%)Matrix Factor (Suppression)Phospholipid RemovalSuitability for Vinylsulfonamides
PPT (Acetonitrile) 85 - 95%1.5 - 2.5 (High)PoorPoor: High risk of ex vivo binding during processing.
LLE (Ethyl Acetate) 60 - 75%0.9 - 1.1 (Low)ModerateModerate: Better than PPT, but extraction is slow and recovery is low.
SPE (Polymeric HLB) 90 - 98%0.95 - 1.05 (Negligible)ExcellentExcellent: Rapid separation and stabilization; ideal for reactive analytes.

Experimental Workflow: A Self-Validating Protocol

To ensure a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be introduced immediately upon sample thawing. The SIL-IS co-elutes with the target analyte, experiencing identical extraction losses and matrix ionization effects, thereby mathematically normalizing the response across every single sample.

SPE_Workflow N1 1. Plasma Aliquot (Acidify with 0.1% FA to quench thiols) N2 2. SIL-IS Addition (Self-validating normalization) N1->N2 N3 3. SPE Conditioning & Loading (Polymeric HLB Sorbent) N2->N3 N4 4. Washing Step (Remove phospholipids/proteins) N3->N4 N5 5. Elution & Evaporation (Concentrate analyte) N4->N5 N6 6. LC-MS/MS (MRM) (Quantification) N5->N6

Workflow for SPE and LC-MS/MS quantification of 3-(Vinylsulfamido)-pyrazole.

Step-by-Step Methodology
  • Sample Stabilization & Spiking : Thaw human plasma samples on wet ice to slow kinetic degradation. Aliquot 50 µL of plasma into a 96-well plate. Immediately add 10 µL of 1% Formic Acid (FA) to lower the pH, protonating reactive thiols. Add 10 µL of the SIL-IS working solution (100 ng/mL in methanol). Vortex rigorously for 30 seconds.

  • SPE Conditioning : Condition a 30 mg HLB 96-well SPE plate with 1 mL of Methanol, followed by equilibration with 1 mL of 0.1% FA in water.

  • Loading & Washing : Load the stabilized plasma mixture onto the SPE bed. Apply a gentle vacuum. Wash the sorbent with 1 mL of 5% Methanol in water to elute highly polar interferences, salts, and residual plasma proteins.

  • Elution : Elute the analyte and IS using 2 x 500 µL of 100% Acetonitrile into a clean collection plate.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% FA in water) and Mobile Phase B (Acetonitrile) (80:20, v/v).

  • LC-MS/MS Analysis : Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 20% to 90% Mobile Phase B over 3.5 minutes. Monitor the specific MRM transitions for both the analyte and the SIL-IS.

Method Validation Execution

Following the [3] and ICH M10 standards [2], the method must be rigorously validated before analyzing study samples.

  • Selectivity & Matrix Effect : Analyze 6 independent lots of blank human plasma. The Matrix Factor (MF) is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard solution. The IS-normalized MF must have a Coefficient of Variation (CV) < 15%.

  • Accuracy & Precision : Evaluate using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three independent analytical batches. Acceptance criteria: Mean accuracy must be within ±15% of the nominal concentration (±20% for the LLOQ), and precision (CV) must not exceed 15% (20% for LLOQ).

  • Stability Profiling : Because 3-(Vinylsulfamido)-pyrazole is a Michael acceptor, stability testing is the most likely point of failure. Benchtop stability (comparing samples kept on wet ice vs. room temperature) and freeze-thaw stability (minimum 3 cycles at -80°C) must be explicitly proven. Stability is confirmed only if the deviation is within ±15% of the nominal concentration.

Conclusion

Quantifying reactive electrophiles like 3-(Vinylsulfamido)-pyrazole demands more than just standard chromatography; it requires a deep understanding of the molecule's chemical biology. By abandoning generic PPT methods in favor of acidified SPE, and leveraging the selectivity of LC-MS/MS with a SIL-IS, laboratories can establish a robust, self-validating assay that meets the highest global regulatory standards.

References

  • Title : Bioanalytical Method Validation Guidance for Industry Source : U.S. Food and Drug Administration (FDA) URL : [Link]

  • Title : ICH Guideline M10 - Bioanalytical Method Validation and Study Sample Analysis Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : Guideline on Bioanalytical Method Validation Source : European Medicines Agency (EMA) URL :[Link]

In Vivo Efficacy of Pyrazole-Based Inhibitors: A Comparative Guide to Covalent 3-(Vinylsulfamido)-pyrazoles and Standard Non-Covalent Pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule inhibitor development, the pyrazole scaffold has emerged as a cornerstone for designing therapeutics targeting a range of diseases, from inflammatory conditions to cancer.[1] This guide provides an in-depth comparison of the in vivo efficacy of two distinct classes of pyrazole inhibitors: the emerging class of covalent 3-(Vinylsulfamido)-pyrazoles and the well-established standard non-covalent pyrazole inhibitors, exemplified by celecoxib. By examining their divergent mechanisms of action, we will explore the implications for their performance in preclinical models, supported by experimental data and detailed protocols.

The Mechanistic Divide: Covalent vs. Non-Covalent Inhibition

The fundamental difference between these two classes of pyrazole inhibitors lies in their interaction with their protein targets. Standard pyrazole inhibitors, such as the widely-used anti-inflammatory drug celecoxib, are non-covalent inhibitors.[2][3] They bind to their target enzyme, cyclooxygenase-2 (COX-2), through reversible interactions like hydrogen bonds and van der Waals forces.[2] This means they associate and dissociate from the enzyme's active site, and their efficacy is dependent on maintaining a sufficient concentration in the vicinity of the target.[3]

In contrast, 3-(Vinylsulfamido)-pyrazoles are designed as covalent inhibitors. The vinylsulfonamide group acts as an electrophilic "warhead" that forms a stable, irreversible covalent bond with a nucleophilic amino acid residue (often a cysteine) in the active site of the target protein. This mechanism of action leads to permanent inactivation of the enzyme, offering the potential for prolonged duration of action that can outlast the pharmacokinetic profile of the drug itself.[4]

This distinction in binding modality has profound implications for the in vivo efficacy, selectivity, and potential for off-target effects of these inhibitors.

Signaling Pathway: Targeting the p38 MAPK Pathway

A key target for many pyrazole-based inhibitors, particularly in the context of inflammation and cancer, is the p38 mitogen-activated protein kinase (MAPK) pathway.[5] This pathway plays a central role in cellular responses to stress and inflammatory cytokines.[5] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, making it an attractive target for therapeutic intervention.[5]

G cluster_0 Cellular Stress / Inflammatory Cytokines cluster_1 MAPK Cascade cluster_2 Downstream Effects Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MAP2K MAP2K MAP3K->MAP2K p38_MAPK p38_MAPK MAP2K->p38_MAPK Transcription_Factors Transcription_Factors p38_MAPK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation Inflammation_Apoptosis_CellCycle Inflammation, Apoptosis, Cell Cycle Regulation Gene_Expression->Inflammation_Apoptosis_CellCycle Leads to Covalent_Inhibitor Covalent_Inhibitor Covalent_Inhibitor->p38_MAPK Irreversible Inhibition NonCovalent_Inhibitor NonCovalent_Inhibitor NonCovalent_Inhibitor->p38_MAPK Reversible Inhibition

Figure 1: Simplified p38 MAPK signaling pathway and points of inhibition.

Comparative In Vivo Efficacy: A Data-Driven Overview

Inhibitor Class Compound Type Target Animal Model Key In Vivo Efficacy Findings Reference
Covalent Pyrazole-basedp38 MAPKMurine model of TNFα productionHighly efficacious in inhibiting TNFα production in vivo.[5]
Covalent Pyrazole-basedFGFRHuman tumor xenograftDemonstrated anti-tumor activity in patients with cancers harboring FGFR2 gene fusions.[6]
Non-Covalent CelecoxibCOX-2Human orthotopic NSCLC xenograftSignificantly reduced lung weight and tumor area when combined with docetaxel.[7]
Non-Covalent CelecoxibCOX-2Human hepatocellular carcinoma xenograftsDecreased the frequency and mean weight of tumor xenografts.[8][9]
Non-Covalent Pyrazole derivativesCOX-2Carrageenan-induced paw edema in ratsExhibited anti-inflammatory activity comparable to indomethacin with minimal ulcerogenic effects.[10][11]
Non-Covalent Pyrazole-pyridazine hybridsCOX-2LPS-induced RAW264.7 macrophagesPotent inhibition of inflammatory mediators (TNF-α, IL-6, PGE-2, NO).[7]

From the available data, both covalent and non-covalent pyrazole inhibitors demonstrate significant in vivo efficacy in relevant disease models. Covalent inhibitors, by their nature, may offer a more sustained target inhibition, which could translate to less frequent dosing or improved efficacy in certain contexts. However, non-covalent inhibitors like celecoxib have a long history of clinical use and have shown potent anti-inflammatory and anti-tumor effects.[2][12]

Experimental Protocol: In Vivo Efficacy Assessment in a Xenograft Model

To rigorously compare the in vivo efficacy of a novel covalent pyrazole inhibitor with a standard non-covalent inhibitor, a human tumor xenograft model is a gold-standard preclinical assay.

Objective: To evaluate the anti-tumor efficacy of a 3-(Vinylsulfamido)-pyrazole inhibitor compared to celecoxib in a human colorectal cancer xenograft model.
Materials:
  • 6-8 week old female athymic nude mice

  • Human colorectal cancer cell line (e.g., HCT-116)

  • 3-(Vinylsulfamido)-pyrazole test article

  • Celecoxib (positive control)

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Matrigel

  • Calipers for tumor measurement

  • Sterile syringes and needles

Methodology:
  • Cell Culture and Implantation:

    • Culture HCT-116 cells under standard conditions.

    • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using caliper measurements (Tumor Volume = 0.5 x Length x Width2).

    • When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: 3-(Vinylsulfamido)-pyrazole (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Celecoxib (e.g., 50 mg/kg, oral gavage, daily)

  • Treatment and Monitoring:

    • Administer the respective treatments for a predefined period (e.g., 21 days).

    • Measure tumor volumes and body weights twice weekly.

    • Observe mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Measure the final tumor weight and volume.

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to compare tumor growth inhibition between the treatment groups.

    • Optional: Collect tumor tissue for pharmacodynamic biomarker analysis (e.g., Western blot for p-p38 MAPK) and plasma for pharmacokinetic analysis.

G cluster_0 Preparation cluster_1 In-Life Phase cluster_2 Analysis Cell_Culture HCT-116 Cell Culture Cell_Harvest Harvest & Resuspend Cells Cell_Culture->Cell_Harvest Cell_Implantation Subcutaneous Implantation Cell_Harvest->Cell_Implantation Tumor_Monitoring Monitor Tumor Growth Cell_Implantation->Tumor_Monitoring Randomization Randomize Mice Tumor_Monitoring->Randomization Treatment Daily Dosing Randomization->Treatment Data_Collection Measure Tumors & Body Weight Treatment->Data_Collection Euthanasia Euthanasia & Tumor Excision Data_Collection->Euthanasia Final_Measurements Final Tumor Weight & Volume Euthanasia->Final_Measurements Statistical_Analysis Statistical Analysis Final_Measurements->Statistical_Analysis PK_PD_Analysis PK/PD Analysis (Optional) Statistical_Analysis->PK_PD_Analysis

Figure 2: Experimental workflow for in vivo efficacy testing in a xenograft model.

Discussion and Future Perspectives

The choice between a covalent and a non-covalent inhibitor strategy is a critical decision in drug development. Covalent inhibitors like 3-(Vinylsulfamido)-pyrazoles offer the potential for enhanced potency and a longer duration of action, which could translate to improved in vivo efficacy and more convenient dosing regimens.[4] However, the irreversible nature of their binding raises concerns about potential off-target toxicity, which must be carefully evaluated.[4]

Standard non-covalent pyrazole inhibitors, such as celecoxib, have a well-established safety and efficacy profile.[13] Their reversible binding mechanism may offer a greater margin of safety, as their effects are more directly tied to their pharmacokinetic properties.

Future research should focus on direct comparative in vivo studies to elucidate the precise advantages and disadvantages of these two classes of pyrazole inhibitors. Such studies will be instrumental in guiding the rational design of next-generation pyrazole-based therapeutics with optimized efficacy and safety profiles.

References

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Published June 18, 2023. Accessed April 7, 2026.
  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? R Discovery. Accessed April 7, 2026.
  • What is the mechanism of Celecoxib? Patsnap Synapse. Published July 17, 2024. Accessed April 7, 2026.
  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. Accessed April 7, 2026.
  • Al-Said MS, Ghorab MM, Al-Qasoumi SI, El-Gazzar AR. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Arch Pharm (Weinheim). 2004;337(4):227-234.
  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. Current Organic Synthesis. 2023;20.
  • Alam MJ, Alam O, Khan SA, Naim MJ, Islamuddin M, Deora GS. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Des Devel Ther. 2016;10:3487-3502.
  • Zhao H, Li Y, Wang Y, et al. Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. J Med Chem. 2019;62(15):7091-7107.
  • Abdel-Wahab BF, Abdel-Gawad H, Abdel-Gawad SM. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. J Chem Soc Pak. 2015;37(5):981-990.
  • Chahal G, Monga J, Rani I, Saini S, Devgun M, Husain A, Lal Khokra S. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2024;23(1):39-51.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Int J Mol Sci. 2021;22(23):12896.
  • Tewari AK, Singh VP, Yadav P, et al. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. World Journal of Pharmaceutical Research. 2023;12(11):212-220.
  • Capturing the promise of p38 MAPK inhibition. MedNous. Published online 2022.
  • Chahal G, Monga J, Rani I, Saini S, Devgun M, Husain A, Lal Khokra S. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2024;23(1):39-51.
  • Ali N, Coleman H, Taher A, Sarg M, Elnagdi NH. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Adv. 2025;15:139170.
  • Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties. ACS Pharmacol Transl Sci. 2025;8(1):110-125.
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ChemMedChem. 2025;e202400684.
  • MAPK Inhibitors. Selleck Chemicals. Accessed April 7, 2026.
  • A Comparative Analysis of Ethyl 4-(1H-pyrazol-1-YL)benzoate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition. Benchchem. Published 2025.
  • Experimental p38 mapk inhibitors for the treatment of urological cancers: observations from early clinical trials. FirstWord Pharma. Published February 10, 2026.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Published November 26, 2025.
  • Bowers S, Liederer BM, Yuen PW, et al. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Med Chem Lett. 2018;9(12):1250-1255.
  • Kalgutkar AS, Dalvie DK. Drug discovery for a new generation of covalent drugs. Expert Opin Drug Discov. 2012;7(7):561-579.
  • A Covalent Binding Mode of a Pyrazole‐Based CD38 Inhibitor.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Med Chem. 2022;13(10):1153-1172.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the electrospray ionization (ESI) mass spectrometry fragmentation analysis of 3-(Vinylsulfamido)-pyrazole, a molecule of interest due to its composite structure featuring a bioactive pyrazole core, a sulfonamide linkage, and a reactive vinyl group.

This technical guide, designed for researchers and scientists, will navigate the theoretical underpinnings of the fragmentation of this molecule, propose a detailed fragmentation pathway, and compare the utility of mass spectrometry with other key analytical techniques. By understanding the causal links behind fragmentation, we can unlock a deeper understanding of the molecule's structure and stability.

The Foundation: Principles of ESI-MS/MS and Key Fragmentation Pathways

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by generating gas-phase ions from a liquid solution with minimal fragmentation in the ion source.[1][2] Subsequent tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), provide the energy necessary to induce fragmentation of a selected precursor ion, revealing its structural composition.[3][4]

The fragmentation of 3-(Vinylsulfamido)-pyrazole is anticipated to be a composite of the characteristic fragmentation patterns of its constituent moieties: the pyrazole ring, the sulfonamide bridge, and the vinyl group.

  • Pyrazole Fragmentation: The pyrazole ring is known to undergo two primary fragmentation pathways: the expulsion of a neutral hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).[5][6] These processes are fundamental to identifying the pyrazole core in a mass spectrum.

  • Sulfonamide Fragmentation: Aromatic and heterocyclic sulfonamides characteristically lose a neutral sulfur dioxide (SO₂) molecule upon fragmentation.[7][8] This loss is a key diagnostic marker for the presence of a sulfonamide group.

  • Vinyl Group Fragmentation: Vinyl-substituted compounds can undergo various fragmentation reactions, including cleavage of the bond adjacent to the double bond. In the context of a vinyl sulfonamide, a retro-Michael addition is a plausible fragmentation pathway.[9]

Proposed Fragmentation Pathway of 3-(Vinylsulfamido)-pyrazole

By combining these foundational principles, we can propose a detailed fragmentation pathway for 3-(Vinylsulfamido)-pyrazole. The analysis will be based on the protonated molecule [M+H]⁺, which would be the expected precursor ion in a positive-ion ESI-MS experiment.

Fragmentation_Pathway cluster_main Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation cluster_tertiary Tertiary Fragmentation M_H [M+H]⁺ 3-(Vinylsulfamido)-pyrazole Loss_SO2 Loss of SO₂ (m/z decrease of 64) M_H->Loss_SO2 Loss_Vinyl Loss of Vinyl Group (m/z decrease of 27) M_H->Loss_Vinyl Pyrazole_Cleavage Pyrazole Ring Cleavage M_H->Pyrazole_Cleavage Fragment_A [M+H-SO₂]⁺ Loss_SO2->Fragment_A Fragment_B [M+H-C₂H₃]⁺ Loss_Vinyl->Fragment_B Fragment_C [C₃H₄N₂S]⁺ Pyrazole_Cleavage->Fragment_C Loss_HCN_from_A Loss of HCN from [M+H-SO₂]⁺ Fragment_A->Loss_HCN_from_A Loss_N2_from_A Loss of N₂ from [M+H-SO₂]⁺ Fragment_A->Loss_N2_from_A Loss_SO2_from_B Loss of SO₂ from [M+H-C₂H₃]⁺ Fragment_B->Loss_SO2_from_B

Caption: Proposed ESI-MS/MS fragmentation pathway of 3-(Vinylsulfamido)-pyrazole.

Detailed Fragmentation Analysis:

  • Initial Protonation: In the ESI source, the 3-(Vinylsulfamido)-pyrazole molecule is expected to be protonated, likely on one of the nitrogen atoms of the pyrazole ring, to form the [M+H]⁺ ion.

  • Primary Fragmentation Pathways:

    • Loss of Sulfur Dioxide (SO₂): The most anticipated initial fragmentation is the cleavage of the S-N and S-C bonds, leading to the neutral loss of SO₂ (64 Da). This is a hallmark fragmentation of sulfonamides and would result in a prominent fragment ion.[7][8]

    • Loss of the Vinyl Group: Cleavage of the N-S bond could result in the loss of the vinylsulfamoyl radical (•SO₂CH=CH₂) or, more likely, a rearrangement followed by the loss of a neutral vinyl-containing species. A plausible pathway involves the loss of ethenesulfonamide. However, a simple cleavage resulting in the loss of a vinyl radical (•CH=CH₂) is less likely but possible. A more direct fragmentation could be the loss of the vinyl group as ethene (C₂H₄) following a hydrogen rearrangement.

    • Pyrazole Ring Opening: The pyrazole ring itself can undergo cleavage. A common fragmentation of pyrazoles is the loss of HCN (27 Da) or N₂ (28 Da).[5][6] This could occur from the parent ion or subsequent fragment ions.

Table 1: Predicted Key Fragment Ions for 3-(Vinylsulfamido)-pyrazole

Putative FragmentNeutral Lossm/z of Fragment IonStructural Rationale
[M+H-SO₂]⁺SO₂[M+H-64]⁺Characteristic loss from the sulfonamide moiety.[7][8]
[M+H-C₂H₂]⁺C₂H₂[M+H-26]⁺Potential loss of acetylene from the vinyl group.
[C₃H₅N₂]⁺C₂H₂SO₂[M+H-92]⁺Pyrazole ring fragment.
[M+H-HCN]⁺HCN[M+H-27]⁺Cleavage of the pyrazole ring.[5]
[M+H-N₂]⁺N₂[M+H-28]⁺Cleavage of the pyrazole ring.[5]

Experimental Protocol for MS/MS Analysis

To experimentally validate the proposed fragmentation pattern, the following protocol for ESI-MS/MS analysis is recommended:

Objective: To acquire the full scan mass spectrum and the product ion spectrum of 3-(Vinylsulfamido)-pyrazole to elucidate its fragmentation pathways.

Materials:

  • 3-(Vinylsulfamido)-pyrazole sample (1 mg)

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for positive ion mode)

  • Deionized water

  • Mass spectrometer with ESI source and MS/MS capability (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-(Vinylsulfamido)-pyrazole at a concentration of 1 mg/mL in methanol or acetonitrile. Further dilute this stock solution with a 50:50 mixture of solvent and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Drying Gas Flow: Set according to manufacturer's recommendations.

  • Full Scan MS Acquisition: Acquire a full scan mass spectrum over a mass range that includes the expected molecular weight of the protonated molecule (e.g., m/z 50-500). This will confirm the presence of the [M+H]⁺ ion.

  • MS/MS Acquisition (Product Ion Scan):

    • Select the [M+H]⁺ ion as the precursor ion for fragmentation.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Acquiring data at multiple collision energies can help to observe both low-energy and high-energy fragments.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Identify the major fragment ions in the product ion spectrum.

    • Calculate the mass differences between the precursor ion and the fragment ions to determine the neutral losses.

    • Correlate the observed neutral losses with the proposed fragmentation pathways.

Experimental_Workflow start Start: 3-(Vinylsulfamido)-pyrazole Sample prep Sample Preparation (1-10 µg/mL in 50:50 Solvent/Water + 0.1% Formic Acid) start->prep infusion Direct Infusion or LC Injection prep->infusion esi Electrospray Ionization (ESI+) Generation of [M+H]⁺ infusion->esi ms1 Full Scan MS Analysis (Identify [M+H]⁺) esi->ms1 isolation Precursor Ion Isolation (Select [M+H]⁺) ms1->isolation cid Collision-Induced Dissociation (CID) (Apply Collision Energy) isolation->cid ms2 Product Ion Scan (MS/MS) (Detect Fragment Ions) cid->ms2 analysis Data Analysis (Identify Neutral Losses and Propose Structures) ms2->analysis end End: Elucidated Fragmentation Pattern analysis->end Orthogonal_Methods center_node 3-(Vinylsulfamido)-pyrazole Structural Elucidation ms Mass Spectrometry (Molecular Weight & Fragmentation) center_node->ms nmr NMR Spectroscopy (Connectivity & 3D Structure) center_node->nmr ir IR Spectroscopy (Functional Groups) center_node->ir xray X-ray Crystallography (Absolute Structure) center_node->xray

Sources

Benchmarking 3-(Vinylsulfamido)-pyrazole IC50 values against known sulfonamides

Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of sulfonamide-based therapeutics is undergoing a fundamental paradigm shift. Historically, sulfonamides have been optimized as reversible inhibitors, relying on equilibrium thermodynamics to coordinate with metal ions (e.g., Zn2+ in Carbonic Anhydrases) or occupy specific enzymatic pockets[1]. However, the emergence of the 3-(vinylsulfamido)-pyrazole scaffold represents a strategic pivot toward Targeted Covalent Inhibitors (TCIs).

By appending a vinyl group to the sulfonamide core, researchers transform a reversible recognition motif into a reactive Michael acceptor. This enables the molecule to form irreversible covalent adducts with nucleophilic residues—such as Cysteine in proteases or Histidine in Carbonic Anhydrase IX (CAIX)—leading to sustained target inactivation[2][3].

This guide provides a comprehensive benchmarking framework for comparing 3-(vinylsulfamido)-pyrazole derivatives against classical sulfonamides, focusing on the kinetic realities of covalent inhibition.

The Mechanistic Rationale: Overcoming the IC50​ Fallacy

When benchmarking a covalent 3-(vinylsulfamido)-pyrazole against a classical reversible sulfonamide, relying solely on standard IC50​ values is a pharmacological error.

For reversible inhibitors (like Acetazolamide or non-covalent pyrazole sulfonamides like ARN19689), IC50​ is a static equilibrium constant[4]. However, for covalent vinylsulfonamides, inhibition is a two-step process:

  • Initial non-covalent binding ( KI​ ) : The pyrazole-sulfonamide pharmacophore recognizes and binds to the active site.

  • Covalent bond formation ( kinact​ ) : The vinyl group undergoes nucleophilic attack by a nearby Cys or His residue[5].

Because the second step is irreversible, the apparent IC50​ of a 3-(vinylsulfamido)-pyrazole is a moving target—it will continuously decrease as incubation time increases[3]. Therefore, the true benchmark of potency for this class is the second-order rate constant kinact​/KI​ .

Quantitative Benchmarking Data

The following table synthesizes the kinetic and mechanistic differences between classical reversible sulfonamides and covalent vinylsulfonamides based on recent literature[2][4][5].

Inhibitor ClassRepresentative ScaffoldPrimary MechanismTarget Residue / MotifTypical IC50​ (1h Incubation)Kinetic Benchmark ( kinact​/KI​ )
Classical Sulfonamide AcetazolamideReversible CoordinationCA IX ( Zn2+ )~25 nMN/A (Equilibrium)
Pyrazole Sulfonamide ARN19689Reversible CompetitiveNAAA (Catalytic Cys)42 nMN/A (Equilibrium)
Vinylsulfonamide 3-(Vinylsulfamido)-pyrazoleIrreversible Covalent (Michael Addition)CA IX (His64) / Proteases (Cys)< 10 nM (Time-Dependent)> 9,000 M−1s−1

Self-Validating Experimental Protocols

To objectively benchmark a 3-(vinylsulfamido)-pyrazole against a known sulfonamide, your assay design must account for time-dependency and rule out assay artifacts. The following protocols form a self-validating system.

Protocol A: Time-Dependent Inhibition (TDI) Assay

This protocol establishes whether the inhibitor's potency increases over time, the hallmark of covalent engagement.

  • Step 1: Prepare a dilution series of the 3-(vinylsulfamido)-pyrazole and a reversible reference control (e.g., Acetazolamide) in assay buffer.

  • Step 2: Pre-incubate the compounds with the target enzyme at multiple time intervals (e.g., 0, 15, 30, 60, and 120 minutes). Self-Validation Control: Include a vehicle-only (DMSO) enzyme control for every time point to ensure the enzyme is not degrading naturally over the 120-minute window.

  • Step 3: Initiate the reaction by adding a saturating concentration of the substrate.

  • Step 4: Measure product formation rates and calculate the IC50​ for each time point. Plot IC50​ vs. Pre-incubation Time.

  • Causality of Buffer Design (Critical): Standard biochemical buffers often contain reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol. These thiol-containing reagents will act as competing nucleophiles, reacting directly with the vinylsulfonamide Michael acceptor in solution before it reaches the enzyme. This depletes the active inhibitor concentration, leading to artificially inflated IC50​ values. DTT must be replaced with non-nucleophilic reducing agents like TCEP, or omitted entirely.

Protocol B: Jump-Dilution Reversibility Assay

A time-dependent decrease in IC50​ can also be caused by slow, tight-binding reversible inhibitors. To definitively prove the 3-(vinylsulfamido)-pyrazole has formed a covalent bond, a jump-dilution assay is mandatory[5].

  • Step 1: Pre-incubate the enzyme with the inhibitor at a concentration of 10 × IC50​ for 1 hour to ensure >90% target occupancy.

  • Step 2: Rapidly dilute the enzyme-inhibitor complex 100-fold into a buffer containing a high concentration of substrate.

  • Step 3: Continuously monitor enzymatic activity over 2 hours.

  • Causality of Dilution: The 100-fold dilution drops the free inhibitor concentration well below its KI​ . If the classical sulfonamide is used, the equilibrium is forced backwards, and enzymatic activity will steadily recover as the inhibitor dissociates. If the 3-(vinylsulfamido)-pyrazole has formed a true covalent bond, the dissociation rate ( koff​ ) is zero, and the enzyme remains permanently inactivated.

Assay Logic & Decision Workflow

Workflow N1 Initiate Benchmarking: 3-(Vinylsulfamido)-pyrazole vs. Classical Sulfonamide N2 Time-Dependent IC50 Assay (Pre-incubate 0 to 120 min) N1->N2 N3_Rev Classical Sulfonamide IC50 remains static over time (Equilibrium reached rapidly) N2->N3_Rev Reversible Control N3_Cov 3-(Vinylsulfamido)-pyrazole IC50 shifts downwards over time (Time-dependent inhibition) N2->N3_Cov Test Compound N4 Jump-Dilution / Dialysis Assay (100x Dilution into Substrate) N3_Rev->N4 N3_Cov->N4 N5_Rev Full Activity Recovery (Reversible Binding) N4->N5_Rev Rapid Dissociation N5_Cov Sustained Target Inactivation (Irreversible Covalent Adduct) N4->N5_Cov K_off ≈ 0

Assay workflow differentiating covalent vinylsulfonamides from reversible classical sulfonamides.

References

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX bioRxiv / PMC[Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study PMC[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration PubMed[Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Deactivation and Disposal of 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and lifecycle management of highly reactive covalent warheads. 3-(Vinylsulfamido)-pyrazole is a prime example of a compound that requires specialized logistical planning. Its vinylsulfonamide moiety acts as a potent Michael acceptor, commonly used to target active-site cysteine residues in1[1].

While this electrophilic reactivity is invaluable for targeted protein inhibition, it presents significant environmental and operational hazards if disposed of improperly. This guide provides a self-validating, step-by-step protocol for neutralizing the electrophilic warhead prior to disposal, ensuring laboratory safety, preventing cross-reactivity in waste streams, and maintaining strict regulatory compliance.

Physicochemical & Reactivity Profile

Understanding the chemical properties of 3-(Vinylsulfamido)-pyrazole is critical for establishing the causality behind its strict disposal requirements.

Table 1: Quantitative Data and Disposal Causality

PropertyValue / CharacteristicCausality / Impact on Disposal Protocol
Chemical Class Vinylsulfonamide / PyrazoleActs as a covalent Michael acceptor; highly reactive with nucleophiles (e.g., thiols, amines)[1].
Combustion Byproducts COx, NOx, SOxGenerates toxic nitrogen and sulfur oxides. Requires2[2].
Aquatic Toxicity < 15% Biodegradable. Strictly prohibits drain disposal.
Incompatibilities Strong oxidizing agentsRisk of exothermic degradation. Must be segregated from strong oxidizers in waste streams.

Mechanistic Rationale for Pre-Disposal Deactivation

Directly discarding active vinylsulfonamides into standard organic waste carboys poses an unacceptable risk of unpredicted cross-reactivity with other nucleophilic waste chemicals. The vinyl group is an electron-deficient alkene that readily undergoes thia-Michael addition.

By intentionally reacting the liquid waste with an excess of a low-odor, inexpensive thiol (such as sodium 2-mercaptoethanesulfonate, MESNA, or L-cysteine) under mildly basic conditions, the electrophilicity of the compound is permanently neutralized. This converts the hazardous covalent warhead into a stable, unreactive thioether adduct, significantly reducing the risk profile of the liquid waste before it reaches the incineration facility.

Step-by-Step Disposal Workflows

Protocol A: Chemical Quenching of Liquid Waste (Self-Validating System)

This protocol is designed for reaction mixtures, stock solutions, and analytical waste containing 3-(Vinylsulfamido)-pyrazole.

Step 1: Preparation of the Quenching Solution Prepare a 0.5 M solution of L-cysteine or MESNA in a 1:1 mixture of water and methanol. Add a mild base (e.g., saturated NaHCO3) to adjust the pH to approximately 8.0. Causality: The basic pH deprotonates the thiol, generating a highly nucleophilic thiolate anion that rapidly and irreversibly attacks the electron-deficient vinyl group.

Step 2: The Quenching Reaction Transfer the 3-(Vinylsulfamido)-pyrazole liquid waste into a designated, oversized quenching flask (to accommodate any mild effervescence from the bicarbonate). Slowly add the quenching solution while stirring. Ensure the thiol is in at least a 3-fold molar excess relative to the estimated maximum concentration of the vinylsulfonamide. Stir at room temperature for 2 hours.

Step 3: Protocol Validation (Self-Validating Step) To ensure complete neutralization, perform a rapid Thin Layer Chromatography (TLC) check (e.g., 50% EtOAc/Hexanes) or LC-MS analysis. Validation Logic: Spot the original waste solution alongside the quenched mixture. The disappearance of the parent vinylsulfonamide spot under short-wave UV (254 nm) and the absence of a KMnO4-stainable terminal alkene confirm complete electrophile neutralization. The system validates its own safety before the waste is transferred.

Step 4: Final Disposal Once validated, transfer the neutralized liquid to the appropriate hazardous waste carboy. Segregate into Halogenated or Non-Halogenated streams depending on the primary solvent used in the original waste.

Protocol B: Solid Waste and Contaminated PPE

Solid powders, contaminated gloves, and empty reagent vials cannot be easily quenched via the liquid protocol and require direct physical containment.

Step 1: Containment 2[2]. Place solid waste, including contaminated Kimwipes and gloves, into a sealable, puncture-resistant hazardous waste container. Causality: Airborne pyrazole sulfonamide dust can cause severe eye and respiratory irritation.

Step 2: Labeling and Storage Label the container strictly as "Toxic Solid Waste: Contains Reactive Vinylsulfonamide." Store in a cool, dry, well-ventilated area away from oxidizing agents.

Step 3: Professional Incineration Transfer the solid waste to a licensed disposal company. The material must be2 to safely neutralize the NOx and SOx combustion byproducts[2].

Waste Segregation and Incineration Logistics

DisposalWorkflow Start 3-(Vinylsulfamido)-pyrazole Waste Generated Decision Physical State? Start->Decision Liquid Liquid Solutions (Organic/Aqueous) Decision->Liquid Solid Solid Powder / Contaminated PPE Decision->Solid Quench Quenching Protocol (Thiol Michael Addition) Liquid->Quench Incinerate High-Temp Incineration (Afterburner & Scrubber) Solid->Incinerate Segregate Segregate into Halogenated/Non-Halogenated Quench->Segregate Segregate->Incinerate

Workflow for the deactivation and segregation of 3-(Vinylsulfamido)-pyrazole waste.

References

  • [2] MSDS of N,N-Dimethyl-1H-pyrazole-1-sulfonamide Source: Capot Chemical URL:

  • Pyrazole - Safety Data Sheet Source: ChemicalBook URL:

  • [1] Targeting the ubiquitin system by fragment-based drug discovery Source: PMC - NIH URL:

Sources

Personal protective equipment for handling 3-(Vinylsulfamido)-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to Safe Handling and Operational Protocols for 3-(Vinylsulfamido)-pyrazole

As targeted covalent inhibitors (TCIs) and chemoproteomic probes become foundational in modern drug discovery, the use of specialized electrophilic warheads has surged. 3-(Vinylsulfamido)-pyrazole (CAS 848138-87-4) is a highly specialized reagent featuring a vinylsulfonamide group attached to a pyrazole scaffold. This compound is primarily utilized to target non-catalytic and catalytic cysteine residues in proteins (such as kinases and viral proteases) via aza-Michael addition[1][2][3].

While its structural tunability makes it an excellent candidate for developing highly selective covalent ligands[2], its fundamental mechanism of action—irreversible or reversible covalent bonding with nucleophiles—presents specific toxicological hazards. As an Application Scientist, I have designed this protocol to ensure that your laboratory handles this reactive electrophile with uncompromising safety and scientific rigor.

Mechanistic Grounding: Understanding the Hazard Profile

To design an effective safety protocol, we must first understand the chemical causality of the risk. The vinylsulfonamide moiety is an α,β -unsaturated system acting as a Michael acceptor[1].

  • The Threat of Alkylation: In a biological context, this warhead is designed to react with the thiol groups (-SH) of cysteine residues[2]. If exposed to human skin, eyes, or respiratory mucosa, the compound can indiscriminately alkylate off-target structural and enzymatic proteins.

  • Sensitization and Toxicity: Repeated exposure to electrophilic warheads can lead to severe allergic contact dermatitis (skin sensitization) or respiratory sensitization, as the haptenated human proteins trigger an immune response. Furthermore, off-target covalent binding carries inherent risks of chronic organ toxicity[1][4].

Personal Protective Equipment (PPE) Matrix

Do not treat 3-(Vinylsulfamido)-pyrazole as a standard organic building block. The following PPE matrix is engineered specifically to prevent nucleophilic attack by the compound on your biological tissues.

EquipmentSpecificationMechanistic Rationale (The "Why")
Hand Protection Double-gloved Nitrile (minimum 0.12 mm thickness).Nitrile provides excellent resistance to the DMSO often used to solvate this compound. Double gloving ensures that if the outer layer is breached by a micro-tear, the inner layer prevents dermal alkylation.
Eye Protection Chemical splash goggles (ANSI Z87.1+).Ocular mucosa is highly vascularized and rich in nucleophilic proteins. A standard safety glass leaves gaps; splash goggles provide a hermetic seal against airborne particulates during weighing.
Body Protection Fluid-resistant lab coat with knit cuffs; fully buttoned.Knit cuffs prevent the wrists from being exposed when reaching into the fume hood. The fluid-resistant barrier prevents dissolved stock solutions from penetrating to the skin.
Respiratory & Engineering Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.The compound is a fine powder that is prone to aerosolization via static charge. Handling it in a negative-pressure environment prevents inhalation of the alkylating agent.

Operational Handling Protocol

This step-by-step methodology ensures the integrity of both the operator and the chemical compound.

Step 1: Weighing and Solubilization

  • Preparation: Wipe down the analytical balance inside the fume hood with an anti-static zero-stat gun. Rationale: Pyrazole derivatives often hold static charge. Neutralizing the area prevents the powder from aerosolizing when the vial is opened.

  • Weighing: Tare a glass vial (do not use plastic weigh boats, as static will cause sample loss and contamination). Carefully transfer the desired mass of 3-(Vinylsulfamido)-pyrazole.

  • Solubilization: Dissolve the powder in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM or 50 mM). Rationale: Vinylsulfonamides are stable in aprotic solvents. The presence of primary or secondary amines in degraded solvents will cause premature degradation of the warhead via unwanted aza-Michael additions[5].

Step 2: Storage

  • Aliquot the DMSO stock solution into single-use amber vials, purge with Argon or Nitrogen gas, and store at -80°C. Rationale: While vinylsulfonamides are generally more stable in aqueous buffers than highly reactive acrylamides or chloroacetamides[1][4], minimizing freeze-thaw cycles prevents ambient moisture condensation, which can slowly hydrolyze the sulfonamide linkage over time.

Chemical Quenching and Disposal Plan

A hallmark of a rigorous safety culture is the proper deactivation of reactive intermediates before they enter the waste stream. Disposing of active electrophiles into general organic waste poses a downstream hazard to waste management personnel.

The Quenching Protocol: Before disposing of any unused 3-(Vinylsulfamido)-pyrazole stock or reaction flow-through, you must chemically neutralize the vinylsulfonamide warhead.

  • Prepare a 1 M stock of a cheap, highly nucleophilic thiol, such as L-Cysteine or β -mercaptoethanol (BME) , in a mildly basic buffer (pH 8.0). Rationale: The basic pH deprotonates the thiol to a thiolate anion ( S− ), vastly increasing its nucleophilicity.

  • Add a 10-fold molar excess of the thiol solution to your 3-(Vinylsulfamido)-pyrazole waste.

  • Stir at room temperature for 30 minutes. Rationale: The thiolate will rapidly attack the α,β -unsaturated bond, forming a stable, non-reactive thioether adduct.

  • Once quenched, the solution is no longer an active alkylating hazard and can be safely transferred to the standard hazardous organic waste carboy.

G Start 3-(Vinylsulfamido)-pyrazole Waste Generated Quench Add Excess Thiol (e.g., L-Cysteine, pH 8.0) Start->Quench Transfer to fume hood Reaction Aza-Michael Addition (Neutralizes Electrophile) Quench->Reaction Stir 30 min, RT Verify Verify Quenching (Optional LC-MS) Reaction->Verify Confirm stable adduct Dispose Transfer to Standard Organic Waste Verify->Dispose Safe disposal

Chemical quenching and safe disposal workflow for electrophilic vinylsulfonamide warheads.

References

  • Gehringer, M.; Laufer, S. A. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update." Journal of Medicinal Chemistry - ACS Publications. URL:[Link][1]

  • Huang, Y. et al. "β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins." Journal of the American Chemical Society. URL:[Link][2]

  • UC Berkeley. "Chemoproteomics-enabled Discovery of Covalent Inhibitors and Novel Induced Proximity Platforms." eScholarship. URL:[Link][4]

  • NIH. "Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors." PubMed Central. URL:[Link][3]

  • MDPI. "Exploiting Selective Position Labeling to Unveil the Hidden Complexity of Terminomics." MDPI Open Access Journals. URL:[Link][5]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.